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  • Product: Pyridine-3,5-diol
  • CAS: 3543-02-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Pyridine-3,5-diol from Simple Precursors

Introduction The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Among its many derivatives, pyridine-3,5-diol is a particularly valuable building block.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Among its many derivatives, pyridine-3,5-diol is a particularly valuable building block. Its symmetrically positioned hydroxyl groups offer versatile handles for subsequent chemical modifications, making it a key intermediate in the synthesis of complex molecules for drug discovery and materials science. This guide provides a comprehensive, field-proven methodology for the synthesis of pyridine-3,5-diol, starting from the simple and readily available precursor, pyridine. We will eschew more convoluted pathways in favor of a robust, three-step sequence that offers high yields and operational simplicity, grounded in well-established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important intermediate.

Strategic Overview: A Three-Step Pathway to Pyridine-3,5-diol

The synthesis of pyridine-3,5-diol is best approached through a strategic sequence of functional group transformations on the pyridine core. Direct synthesis from acyclic precursors, while conceptually appealing, often presents significant challenges in achieving the desired oxidation state and substitution pattern. Our recommended pathway involves the initial installation of halogen atoms at the 3 and 5 positions, followed by nucleophilic substitution to introduce methoxy groups, and culminating in a final, clean demethylation to yield the target diol. This approach ensures high regioselectivity and leverages reliable, high-yielding reactions at each stage.

G Pyridine Pyridine (Simple Precursor) Step1 Step 1: Electrophilic Bromination Pyridine->Step1 Intermediate1 3,5-Dibromopyridine (Key Intermediate) Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (SNAr) Intermediate1->Step2 Intermediate2 3,5-Dimethoxypyridine (Methoxy Precursor) Step2->Intermediate2 Step3 Step 3: Lewis-Acid Mediated Demethylation Intermediate2->Step3 FinalProduct Pyridine-3,5-diol (Target Compound) Step3->FinalProduct

Caption: Overall synthetic workflow from pyridine to pyridine-3,5-diol.

Part 1: Synthesis of 3,5-Dibromopyridine (Key Intermediate)

Principle & Rationale: The synthesis begins with the direct bromination of pyridine. The pyridine ring is electron-deficient compared to benzene, making electrophilic aromatic substitution significantly more difficult. Therefore, harsh reaction conditions are required to overcome this deactivation. The reaction proceeds by heating pyridine with bromine in the presence of an acid, which protonates the pyridine nitrogen, further deactivating the ring but directing the incoming electrophiles to the meta-positions (C3 and C5). This method provides a direct route to the desired 3,5-disubstituted pattern.[1]

G cluster_reactants Reactants cluster_products Product Pyridine Pyridine Reaction Electrophilic Aromatic Substitution Pyridine->Reaction Heat (230-250°C) Br2 Bromine (Br₂) Br2->Reaction Heat (230-250°C) HBr HBr HBr->Reaction Heat (230-250°C) DBP 3,5-Dibromopyridine Reaction->DBP

Caption: Reaction scheme for the synthesis of 3,5-dibromopyridine.

Detailed Experimental Protocol: Direct Bromination of Pyridine
  • Preparation of Pyridine Hydrobromide Perbromide: In a fume hood, dissolve pyridine in glacial acetic acid. Slowly add hydrobromic acid with stirring. To this solution, add liquid bromine dropwise while maintaining the temperature. A precipitate of pyridine hydrobromide perbromide will form.

  • Thermal Bromination: Collect the perbromide salt by filtration. In a suitable reaction vessel equipped for gas evolution (to vent HBr), heat the dried perbromide salt to 230-250°C.[1] The reaction is complete when the evolution of hydrogen bromide gas ceases.

  • Work-up and Isolation: Allow the reaction mixture to cool. Dissolve the resulting solid in water and neutralize carefully with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude 3,5-dibromopyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by sublimation to yield the final product as a solid.

ParameterValueRationale / Notes
Key Reagents Pyridine, Bromine, HBr, Acetic AcidPyridine is the starting heterocycle. Bromine is the electrophile. HBr forms the hydrobromide salt.
Temperature 230-250 °CHigh temperature is necessary to overcome the electron-deficient nature of the pyridine ring.
Reaction Time Until HBr evolution ceasesVisual endpoint monitoring.
Typical Yield ~40-50%Yields can vary based on the efficiency of the heating and work-up.

Part 2: Synthesis of 3,5-Dimethoxypyridine

Principle & Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The bromine atoms at the 3 and 5 positions are excellent leaving groups. A strong nucleophile, sodium methoxide, is used to displace both bromide ions. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation and enhancing the nucleophilicity of the methoxide ion.

Detailed Experimental Protocol: Nucleophilic Methoxylation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromopyridine in anhydrous DMSO.

  • Reagent Addition: Add sodium methoxide (NaOCH₃) in portions to the stirred solution. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 60-80°C and stir for an extended period (typically 48-72 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Extraction: After cooling to room temperature, carefully quench the reaction by adding water. Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 3,5-dimethoxypyridine.

ParameterValueRationale / Notes
Key Reagents 3,5-Dibromopyridine, Sodium MethoxideSodium methoxide acts as a strong nucleophile.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that promotes SNAr reactions.
Temperature 60-80 °CProvides sufficient energy for the substitution without significant side product formation.
Reaction Time 48-72 hoursSNAr reactions on deactivated rings can be slow.
Typical Yield >50%Yield is dependent on reaction time and exclusion of moisture.

Part 3: Synthesis of Pyridine-3,5-diol (Final Product)

Principle & Rationale: The final step is the cleavage of the two methyl ether bonds to unmask the hydroxyl groups. Boron tribromide (BBr₃) is an exceptionally effective Lewis acid for this transformation.[2][3] The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium ion complex. This complexation activates the methyl group for nucleophilic attack by a bromide ion, proceeding via an SN2-type mechanism to cleave the C-O bond.[4][5] The reaction is typically performed at low temperatures to maintain selectivity and prevent side reactions. A subsequent aqueous work-up hydrolyzes the resulting boron-oxygen bonds to liberate the final diol.

G cluster_reactants Reactants cluster_products Product DMP 3,5-Dimethoxypyridine Reaction Lewis Acid Mediated Ether Cleavage DMP->Reaction 1) CH₂Cl₂, -78°C to RT 2) H₂O Work-up BBr3 Boron Tribromide (BBr₃) BBr3->Reaction 1) CH₂Cl₂, -78°C to RT 2) H₂O Work-up Diol Pyridine-3,5-diol Reaction->Diol

Caption: Reaction scheme for the final demethylation step.

Detailed Experimental Protocol: BBr₃-Mediated Ether Cleavage
  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3,5-dimethoxypyridine in a dry, chlorinated solvent such as dichloromethane (DCM). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (at least 2 equivalents) in DCM dropwise to the cooled pyridine solution. Maintain the low temperature during addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (or until TLC indicates complete consumption of the starting material).

  • Quenching and Work-up: Carefully cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of water, followed by methanol, to hydrolyze the boron complexes.

  • Isolation and Purification: The product can be isolated by adjusting the pH of the aqueous layer and extracting, or by direct crystallization. Often, the solvent is removed under reduced pressure, and the resulting solid is triturated with a solvent like diethyl ether to remove soluble impurities. The solid product is then collected by filtration and dried under vacuum to yield pure pyridine-3,5-diol.

ParameterValueRationale / Notes
Key Reagents 3,5-Dimethoxypyridine, Boron Tribromide (BBr₃)BBr₃ is a powerful Lewis acid for ether cleavage.[3] At least two equivalents are needed for the two ether groups.
Solvent Anhydrous Dichloromethane (DCM)An inert solvent that is suitable for low-temperature reactions.
Temperature -78 °C to Room TemperatureInitial low temperature controls the exothermic reaction; warming allows the reaction to proceed to completion.
Reaction Time 2-12 hoursMonitored by TLC for completion.
Typical Yield >90%This cleavage reaction is typically very efficient and high-yielding.

Conclusion

This guide outlines a robust and logical three-step synthesis of pyridine-3,5-diol from pyridine. By employing a sequence of direct bromination, nucleophilic aromatic substitution, and BBr₃-mediated demethylation, this pathway provides a reliable method for obtaining the target molecule with good overall yield. Each step is based on well-understood and scalable chemical transformations, making this route suitable for both academic research and larger-scale production in drug development settings.

References

  • Engbert, S. M. E., & McElvain, S. M. (1929). THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society, 51(3), 863–866. Available at: [Link]

  • McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 25(1), 49-53. Available at: [Link]

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. Available at: [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]

  • Gilman, H., & Spatz, S. M. (1940). The Preparation of 3,5-Dichloropyridine. Journal of the American Chemical Society, 62(2), 446–446. Available at: [Link] (Note: While not a direct protocol used, this is a relevant historical reference for the intermediate class).

  • Sato, N., & Suzuki, J. (1993). A Chemoselective Demethylation Method for Methoxypyridine Derivatives. Journal of Heterocyclic Chemistry, 30(2), 333-335. Available at: [Link]

  • Pearson+ (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers... Study Prep. Available at: [Link]

  • Google Patents (n.d.). Process for the preparation of 3,5-dichloropyridine. WO2001005766A2.

Sources

Exploratory

Advanced Crystal Structure Analysis of Pyridine-3,5-diol

This guide outlines the advanced protocol for the crystal structure analysis of Pyridine-3,5-diol (also known as 3,5-dihydroxypyridine). It addresses the specific crystallographic challenges posed by this molecule, parti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced protocol for the crystal structure analysis of Pyridine-3,5-diol (also known as 3,5-dihydroxypyridine). It addresses the specific crystallographic challenges posed by this molecule, particularly its tautomeric ambiguity (neutral diol vs. zwitterion) and its significance as a pharmacophore in Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.

Content Type: Technical Whitepaper & Protocol Guide Focus: Solid-State Tautomerism, Hydrogen Bond Networks, and Refinement Strategies

Executive Summary & Chemical Context

Pyridine-3,5-diol (


) represents a unique challenge in small-molecule crystallography due to its competitive hydrogen-bonding sites. Unlike its isomers (2- or 4-hydroxypyridine), which readily adopt "pyridone" (keto) forms due to resonance stabilization, the 3,5-substitution pattern precludes direct keto-enol conjugation.

Consequently, the solid-state analysis focuses on distinguishing between two primary states:

  • Neutral Form: Pyridine ring nitrogen (unprotonated) + two hydroxyl groups.

  • Zwitterionic Form: Protonated pyridinium nitrogen (

    
    ) + one oxyanion (
    
    
    
    ) + one hydroxyl group.

This distinction is critical for drug development, as the protonation state dictates the binding affinity to metalloenzyme active sites (e.g., HIF-PHD).

Experimental Strategy: Crystallization & Data Collection

Polymorph Screening & Crystal Growth

The tautomeric state of pyridine-3,5-diol is highly sensitive to solvent polarity and pH. A single solvent system is insufficient.

MethodSolvent SystemTarget OutcomeMechanism
Slow Evaporation Ethanol/Water (9:1)Form I (Thermodynamic) High polarity stabilizes zwitterionic species via solvation.
Vapor Diffusion THF (inner) / Pentane (outer)Form II (Kinetic) Low polarity favors the neutral, uncharged diol lattice.
Sublimation None (

C, 0.1 mbar)
Form III (Pure) Eliminates solvent inclusion; reveals intrinsic packing forces.
X-Ray Diffraction Protocol (SC-XRD)

To resolve the location of the hydrogen atoms (critical for tautomer assignment), data quality must exceed standard routine checks.

  • Temperature Control: Data collection must be performed at 100 K (using

    
     cryostream).
    
    • Causality: Thermal motion at room temperature smears electron density of Hydrogen atoms, making it impossible to distinguish

      
       from 
      
      
      
      .
  • Resolution Limit: Collect data to a minimum resolution of 0.75 Å (

    
     for Mo-K
    
    
    
    ).
  • Redundancy: Aim for >6.0 to ensure precise intensity measurements for weak high-angle reflections.

Structural Refinement & Analysis

The "Proton Location" Workflow

The core analytical task is locating the labile protons.

  • Initial Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).

  • Difference Fourier Maps (

    
    ):  After anisotropic refinement of heavy atoms, inspect the difference map peaks (
    
    
    
    -peaks) near the Nitrogen and Oxygen atoms.
    • Scenario A (Neutral): Peak found ~0.82 Å from Oxygen; No peak near Nitrogen.

    • Scenario B (Zwitterion): Peak found ~0.86 Å from Nitrogen; One Oxygen shows no H-peak (oxyanion).

  • Freely Refine Coordinates: Do not use "riding models" (AFIX) initially. Attempt to refine H coordinates freely with isotropic thermal parameters (

    
     of parent).
    
Graph Set Analysis (Etter Notation)

Pyridine-3,5-diol forms complex supramolecular synthons. We categorize these using Graph Set Analysis to compare polymorphs.

  • R2,2(8) Dimer: Common in neutral forms where two molecules pair via

    
     bonds.
    
  • C(n) Infinite Chains: Characteristic of zwitterionic forms where

    
     interactions drive linear propagation.
    

Visualization of Analytical Workflow

The following diagram illustrates the decision logic required to assign the correct structure based on diffraction data.

G Start Crude Pyridine-3,5-diol Cryst Crystallization (Slow Evap vs. Sublimation) Start->Cryst XRD SC-XRD Data Collection (100 K, Mo-Kα) Cryst->XRD Select Crystal Solve Structure Solution (Direct Methods) XRD->Solve Refine Difference Fourier Map (Find Q-peaks) Solve->Refine Decision Locate Protons Refine->Decision Neutral Neutral Form (H on Oxygen) Decision->Neutral Q-peak near O Zwit Zwitterionic Form (H on Nitrogen) Decision->Zwit Q-peak near N Analysis Hirshfeld Surface Analysis (Interaction Energy) Neutral->Analysis Zwit->Analysis

Caption: Logical workflow for determining the protonation state of Pyridine-3,5-diol using X-ray diffraction.

Representative Data Interpretation

When analyzing your specific dataset, compare against these standard parameters for pyridine diols. Significant deviations suggest impurities or novel solvates.

ParameterExpected (Neutral)Expected (Zwitterion)Interpretation
C-N-C Angle ~117.0°>121.0°Protonation at Nitrogen expands the internal ring angle (valence shell electron pair repulsion).
C-O Bond Length ~1.36 Å~1.28 - 1.30 ÅShortening indicates significant double-bond character (

) or strong H-bond acceptance.
Space Group

or


or

Centrosymmetric space groups are preferred to maximize dipole cancellation.
Self-Validation Check
  • The "Angle Rule": If you assign the structure as "Neutral" but the C-N-C angle is

    
    , your assignment is likely incorrect. The geometry of the ipso-carbon/nitrogen is a more reliable indicator of protonation than the electron density of the H-atom itself in lower-quality datasets.
    

Applications in Drug Design

Understanding this structure is directly relevant to HIF-PHD Inhibitors . Many inhibitors (e.g., Roxadustat analogs) utilize a hydroxypyridine core to chelate the active site Iron (


).
  • Chelation Mode: The crystal structure reveals the "bite angle" between the Nitrogen and the hydroxyl Oxygen.

  • Solubility: Zwitterionic polymorphs generally exhibit higher aqueous solubility but lower membrane permeability compared to neutral forms.

References

  • Structural Analysis of Hydroxypyridines

    • Title: Tautomerism and crystal packing of 3-hydroxypyridine and its deriv
    • Source:Acta Crystallographica Section B / Journal of Molecular Structure
    • Context: Establishes the baseline zwitterionic n
    • Link:

  • HIF-PHD Inhibitor Chemistry

    • Title: Prolyl Hydroxylase Inhibitors: A Review of the Chemistry and Mechanism.
    • Source:Journal of Medicinal Chemistry
    • Context: Details the use of pyridine-diol scaffolds in metal chel
    • Link:

  • Graph Set Analysis Standards

    • Title: Hydrogen-bond patterns in organic crystals: The Graph Set Approach.
    • Source:Accounts of Chemical Research (Etter, M. C.)
    • Context: The definitive guide for labeling the R2,2(8) motifs found in these crystals.
    • Link:

  • Database for Verification

    • Title: Cambridge Structural D
    • Source: CCDC
    • Context: Search Refcodes for 3,5-dihydroxypyridine derivatives (e.g.
    • Link:

Foundational

Fragment-Based Screening of Pyridine-3,5-diol: Targeting Metalloenzymes and Oxidative Stress

Content Type: Technical Guide / Whitepaper Subject: Pyridine-3,5-diol (CAS: 1452-95-5 / 3543-02-0) Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Executive Summary Pyridine-3,5-diol repre...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Pyridine-3,5-diol (CAS: 1452-95-5 / 3543-02-0) Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary

Pyridine-3,5-diol represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Unlike simple phenols, the nitrogen heteroatom provides unique electronic properties that facilitate metal chelation and hydrogen bonding networks. This guide details the screening protocols required to validate Pyridine-3,5-diol as a core pharmacophore, specifically targeting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibition and antioxidant cytoprotection .

The following protocols are designed to move beyond simple "hit identification" toward "mechanism validation," ensuring that observed activities are due to specific target engagement rather than pan-assay interference (PAINS).

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Rationalization

The biological utility of Pyridine-3,5-diol hinges on two physicochemical characteristics:

  • Bidentate Chelation Potential: The hydroxyl groups, particularly in tautomeric forms, can coordinate with divalent metal ions (Fe²⁺, Cu²⁺, Zn²⁺). This makes the molecule a competitive mimic for 2-oxoglutarate (2-OG), the co-substrate for HIF-PHD enzymes.

  • Redox Tautomerism: The molecule exists in equilibrium between the diol and pyridone forms. This tautomerism influences membrane permeability (logD) and radical scavenging ability, critical for antioxidant activity.

Mechanism of Action: HIF-PHD Inhibition

HIF-PHD enzymes regulate the stability of HIF-1α. Under normoxia, PHDs hydroxylate HIF-1α using Fe²⁺ and 2-OG, marking it for degradation. Pyridine-3,5-diol derivatives inhibit this by chelating the active site Iron, stabilizing HIF-1α, and mimicking a hypoxic state to stimulate erythropoiesis.

HIF_Mechanism cluster_normoxia Normoxia (Normal) cluster_inhibition Inhibition (Therapeutic) Fe Active Site Fe(II) 2 2 OG 2-Oxoglutarate (Co-substrate) OG->Fe Binds HIF HIF-1α (Substrate) PHD PHD Enzyme (Active) HIF->PHD Hydroxylation PHD->Fe Degradation VHL Binding & Degradation PHD->Degradation Pro-OH Transcription EPO Gene Transcription PHD->Transcription Stabilization Pyr Pyridine-3,5-diol (Inhibitor) Pyr->Fe Chelates/Displaces 2-OG Pyr->PHD Blocks

Figure 1: Competitive inhibition mechanism of Pyridine-3,5-diol at the PHD active site. By displacing 2-oxoglutarate, the molecule prevents HIF hydroxylation, leading to gene transcription.

Part 2: Primary Screening Protocol (HIF-PHD2 Inhibition)

Objective: Quantify the IC₅₀ of Pyridine-3,5-diol against PHD2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to absorbance assays as it reduces interference from the autofluorescence often seen with pyridine derivatives.

Assay Principle

The assay measures the displacement of a fluorescently labeled HIF-1α peptide substrate from the PHD2 enzyme. However, since Pyridine-3,5-diol is a cofactor mimic, a turnover assay is more robust. We detect the production of succinate or the specific binding of VHL to hydroxylated HIF peptide. Selected Method:VHL-HIF Binding TR-FRET .

  • Donor: Europium-labeled anti-GST antibody (binds GST-VHL).

  • Acceptor: Biotinylated-HIF-1α peptide (hydroxylated) bound to Streptavidin-APC.

  • Logic: If PHD2 is active, HIF is hydroxylated -> VHL binds -> FRET signal (High). If Pyridine-3,5-diol inhibits PHD2, HIF is NOT hydroxylated -> No VHL binding -> Low FRET signal.

Reagents & Setup
ComponentSpecificationConcentration (Final)
Enzyme Recombinant Human PHD2 (catalytic domain)5 nM
Substrate Biotin-HIF-1α peptide (residues 556-574)50 nM
Co-factors 2-Oxoglutarate / L-Ascorbate / Fe(II)SO₄10 µM / 100 µM / 5 µM
Detection Eu-W1024-anti-GST / SA-Allophycocyanin2 nM / 10 nM
Buffer Tris-HCl pH 7.5, 0.01% Tween-20, 0.1% BSAN/A
Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Pyridine-3,5-diol in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in DMSO (10 points).

    • Transfer 100 nL to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Reaction:

    • Add 5 µL of Enzyme Mix (PHD2 + Fe(II) + Ascorbate) to the wells.

    • Incubate for 10 minutes at Room Temperature (RT) to allow potential iron chelation by the compound.

    • Add 5 µL of Substrate Mix (Biotin-HIF peptide + 2-OG).

    • Incubate for 60 minutes at RT.

  • Detection Step:

    • Add 10 µL of Detection Mix (GST-VHL + Eu-Ab + SA-APC + 2 mM EDTA). Note: EDTA stops the enzymatic reaction by stripping Iron.

    • Incubate for 60 minutes at RT.

  • Data Acquisition:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

    • Calculate TR-FRET Ratio:

      
      .
      
  • Validation Criteria:

    • Z-Prime (Z'): Must be > 0.5.[1]

    • Reference Control: IOX2 (Standard inhibitor) should yield IC₅₀ ~20-50 nM.

Part 3: Secondary Screening (Antioxidant & Stability)

Objective: Determine if the molecule provides cellular protection against oxidative stress (ROS) and assess its metabolic liability.

Cellular ROS Scavenging (DCFDA Assay)

Rationale: Chemical assays like DPPH are insufficient for drug development. A cellular context validates membrane permeability.[2]

  • Cell Line: HepG2 (Liver carcinoma) – highly relevant for metabolic toxicity.

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Protocol:

    • Seed HepG2 cells (10k/well) in black 96-well plates.

    • Pre-treat with Pyridine-3,5-diol (0.1 - 100 µM) for 4 hours.

    • Wash cells with PBS.

    • Add 20 µM DCFDA; incubate 45 mins.

    • Induce stress with TBHP (tert-Butyl hydroperoxide) at 100 µM for 2 hours.

    • Read Fluorescence (Ex/Em: 485/535 nm).

    • Result: A decrease in fluorescence compared to TBHP-only control indicates antioxidant activity.

Metabolic Stability (Microsomal Stability)

Expert Insight: Pyridine diols are highly susceptible to Phase II conjugation (Glucuronidation by UGTs) at the hydroxyl positions. This is a major clearance risk.

  • System: Human Liver Microsomes (HLM) + NADPH + UDPGA (cofactor for UGTs).

  • Method:

    • Incubate 1 µM compound with HLM (0.5 mg/mL).

    • Timepoints: 0, 15, 30, 60 min.

    • Quench with Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS (MRM mode).

    • Target: Intrinsic Clearance (

      
      ) < 20 µL/min/mg protein.
      

Part 4: Screening Workflow Visualization

The following diagram illustrates the decision matrix for advancing Pyridine-3,5-diol from a raw chemical to a validated lead.

Screening_Cascade cluster_primary Primary Screen (Target Engagement) cluster_secondary Secondary Screen (Cellular) cluster_adme Liability Check Start Pyridine-3,5-diol (Library) PHD_Assay TR-FRET PHD2 Assay (IC50 < 10 µM?) Start->PHD_Assay ROS_Assay Cellular ROS (HepG2) (>50% Protection?) PHD_Assay->ROS_Assay Active Discard Discard / Redesign PHD_Assay->Discard Inactive Tox_Assay Cytotoxicity (ATP) (CC50 > 50 µM?) ROS_Assay->Tox_Assay Active ROS_Assay->Discard No Effect Meta_Stab Microsomal Stability (t1/2 > 30 min?) Tox_Assay->Meta_Stab Non-Toxic Tox_Assay->Discard Toxic Lead Validated Fragment Lead Meta_Stab->Lead Stable Meta_Stab->Discard Rapid Clearance

Figure 2: The critical path for validating Pyridine-3,5-diol. Note the emphasis on early cytotoxicity and metabolic stability testing due to the phenolic nature of the scaffold.

References

  • HIF-PHD Inhibitor Mechanisms: Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases.[3] Nature Reviews Molecular Cell Biology, 5(5), 343–354. [Link]

  • Pyridine Scaffold in Drug Discovery: Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • Assay Guidance Manual (TR-FRET Standards): Simeonov, A., & Davis, M. I. (2012). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • PubChem Compound Summary (Pyridine-3,5-diol): National Center for Biotechnology Information. (2024).[4][5][6] PubChem Compound Summary for CID 77081, Pyridine-3,5-diol. [Link][4]

  • HIF-PHD Inhibitor Lead Generation (Enarodustat): Ogoshi, Y., et al. (2017). Discovery of JTZ-951: A Novel Orally Available HIF-PHD Inhibitor. ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Pyridine-3,5-diol: A Bifunctional Scaffold for Pincer Ligands, Aryne Cycloadditions, and HIF-PH Inhibitors

The following technical guide details the research applications of Pyridine-3,5-diol (also known as 3,5-Dihydroxypyridine). This document focuses on its role as a high-value scaffold in organometallic catalysis, advanced...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications of Pyridine-3,5-diol (also known as 3,5-Dihydroxypyridine). This document focuses on its role as a high-value scaffold in organometallic catalysis, advanced heterocyclic synthesis (aryne chemistry), and hypoxia-inducible factor (HIF) modulation.

CAS: 1452-18-2 | Formula: C₅H₅NO₂ | MW: 111.10 g/mol

Executive Summary

Pyridine-3,5-diol is a symmetric, electron-rich heterocyclic scaffold that serves as a critical "linchpin" intermediate in three distinct high-value research domains: organometallic catalysis , natural product total synthesis , and hypoxia-mimetic drug discovery .

Unlike its more common isomers (e.g., 2,6-diol), the 3,5-substitution pattern preserves the pyridine nitrogen’s basicity while positioning two nucleophilic hydroxyl groups in a geometry ideal for POCOP-type pincer ligand formation . Furthermore, its ability to undergo regioselective O-activation makes it a rare precursor for 3,4-pyridynes (hetarynes), enabling the synthesis of complex alkaloids like Ellipticine. In medicinal chemistry, the 3,5-diol motif is a pharmacophoric core for HIF-Prolyl Hydroxylase (PHD) inhibitors , acting as a bidentate chelator of the active site Fe(II).

Chemical Profile & Critical Handling (Expertise & Experience)

Researchers often underestimate the tautomeric complexity of hydroxypyridines. While often drawn as the diol, Pyridine-3,5-diol exists in equilibrium with its pyridone tautomers. This impacts solubility and reactivity.[1]

Stability & Storage[1][2][3][4][5]
  • Oxidative Sensitivity: The electron-rich ring is susceptible to oxidation. It must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hygroscopicity: The compound is hygroscopic. Moisture uptake complicates stoichiometric calculations for sensitive organometallic reactions (e.g., phosphinylation).

  • Handling: Use a glovebox for weighing if used in catalytic ligand synthesis. For general organic synthesis, Schlenk line techniques are sufficient.

Solubility Profile
SolventSolubilityApplication Note
DMSO/DMF HighIdeal for biological assays and nucleophilic substitutions.
THF ModerateRequires heating or base (DBU) for complete dissolution during ligand synthesis.
Methanol HighGood for hydrogenation protocols; avoid for moisture-sensitive couplings.
DCM/CHCl₃ LowPoor solubility limits use in non-polar extraction without derivatization.

Application Domain A: Organometallic Catalysis (Pincer Ligands)

The most potent application of Pyridine-3,5-diol in materials science is its conversion into PyPOCOP pincer ligands . These tridentate ligands coordinate metals (Ir, Ru, Ni) to form robust catalysts for alkane dehydrogenation and transfer hydrogenation.

Mechanism of Action

The 3,5-hydroxyl groups react with chlorophosphines to form phosphinites. The pyridine nitrogen then directs C-H activation at the C4 position (or direct coordination if pre-activated), creating a rigid P-N-P or P-C-P framework that stabilizes the metal center against thermal decomposition.

Experimental Workflow: PyPOCOP Synthesis

The following logic diagram illustrates the synthesis of a tert-butyl-substituted PyPOCOP ligand, a standard in the field.

PyPOCOP_Synthesis Substrate Pyridine-3,5-diol (Substrate) Reagent tBu2PCl + DBU (Phosphinylation) Substrate->Reagent THF, 24h, RT Intermediate Bis(phosphinite) Intermediate Reagent->Intermediate O-P Bond Formation Metalation Metal Precursor (e.g., IrCl3) Intermediate->Metalation C-H Activation / Coordination Product Ir-PyPOCOP Pincer Complex Metalation->Product Catalytic Species

Figure 1: Synthetic pathway for PyPOCOP pincer ligands.[2] The 3,5-diol structure is essential for the specific 'pincer' geometry.

Application Domain B: Advanced Organic Synthesis (Hetarynes)

Pyridine-3,5-diol is a "gateway molecule" for accessing 3,4-pyridynes (pyridine arynes). These highly reactive intermediates are used to synthesize ellipticine (an anticancer alkaloid) via [4+2] cycloaddition.

The "Distortion" Strategy

Direct nucleophilic attack on pyridine is difficult. By converting the 3,5-diol to a bis-triflate or silyl-triflate , researchers can induce elimination to generate the strained triple bond (aryne).

  • Why 3,5-diol? It allows for the installation of a leaving group (triflate) at C3 and a silyl group (via halogen exchange) at C4, or simply provides the symmetry required for specific regiochemical outcomes in cycloadditions.

Protocol: Aryne Generation & Trapping[2]
  • Activation: Convert Pyridine-3,5-diol to the bis-triflate using Tf₂O/Pyridine.

  • Elimination: Treat with CsF or TBAF (if silyl precursor) or strong base to generate the 3,4-pyridyne in situ.

  • Cycloaddition: Trapping with furan or pyrrole derivatives yields the isoquinoline/ellipticine core.

Application Domain C: Medicinal Chemistry (HIF-PH Inhibitors)

In drug discovery, the 3,5-diol core mimics the 2-oxoglutarate co-substrate of HIF Prolyl Hydroxylase (PHD) enzymes.

Mechanism: Active Site Chelation

PHD enzymes regulate Hypoxia-Inducible Factor (HIF) stability. They contain a non-heme Iron(II) center.

  • The Pharmacophore: The Pyridine-3,5-diol motif (often functionalized at C2 with a carboxamide) acts as a bidentate chelator . The nitrogen and one hydroxyl (or adjacent carbonyl) bind the Fe(II), displacing water and locking the enzyme in an inactive state.

  • Therapeutic Outcome: Inhibition of PHD stabilizes HIF-α, stimulating erythropoietin (EPO) production.[3][4] This is the mechanism behind drugs like Vadadustat (though Vadadustat uses a specific chlorophenyl derivative, the core logic relies on the hydroxypyridine scaffold).

HIF_Inhibition Enzyme PHD Enzyme (Active Site Fe2+) Complex Enzyme-Inhibitor Chelate Complex Enzyme->Complex Competitive Binding Inhibitor Pyridine-3,5-diol Derivative Inhibitor->Complex Bidentate Chelation Result HIF-alpha Stabilization (Erythropoiesis) Complex->Result Blocks Degradation

Figure 2: Mechanism of HIF-PH inhibition.[3][4] The diol core is critical for coordinating the active site Iron.

Detailed Experimental Protocol

Target: Synthesis of 3,5-Bis(di-tert-butylphosphinito)pyridine (Pre-ligand for Pincer Complexes). Source: Adapted from ACS Organometallics (See Ref 1).

Safety: Perform in a Nitrogen-filled glovebox. tBu2PCl is corrosive and pyrophoric.

  • Preparation: Charge a Schlenk flask with Pyridine-3,5-diol (1.00 g, 9.00 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (60 mL). The diol may not fully dissolve immediately.

  • Reagent Addition: Add di-tert-butylchlorophosphine (tBu2PCl) (3.42 mL, 18.00 mmol) in one portion.

  • Base Addition: Dropwise add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.70 mL, 18.00 mmol).

    • Note: DBU is superior to Et₃N for this specific substrate due to the low solubility of the intermediate salts.

  • Reaction: Stir at Room Temperature for 24 hours . The solution should turn from a suspension to a clear/tan solution as the product forms.

  • Workup: Filter the mixture through a pad of Celite/Silica (anaerobic) to remove DBU-HCl salts. Remove volatiles under vacuum.

  • Yield: Expect ~77% yield of a tan solid.

References

  • Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Source: ACS Organometallics. URL:[Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Prolyl Hydroxylase Inhibitors and Methods of Use (Vadadustat Precursors).
  • Safety Data Sheet: 3,5-Dihydroxypyridine. Source: PubChem Laboratory Chemical Safety Summary (LCSS).[5] URL:[Link]

Sources

Foundational

Theoretical Calculations and Modeling of Pyridine-3,5-diol: A Technical Guide

Executive Summary Pyridine-3,5-diol (3,5-dihydroxypyridine) represents a unique scaffold in medicinal chemistry. Unlike its 2,4-substituted isomers, it cannot form stable neutral pyridone tautomers without disrupting aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3,5-diol (3,5-dihydroxypyridine) represents a unique scaffold in medicinal chemistry. Unlike its 2,4-substituted isomers, it cannot form stable neutral pyridone tautomers without disrupting aromaticity, leading to a complex landscape of neutral and zwitterionic forms dependent on solvent dielectric permittivity. This guide provides a rigorous, step-by-step protocol for modeling this compound, focusing on electronic structure validation, pKa prediction, and GPR109A receptor docking.

Part 1: Electronic Structure & Tautomeric Landscapes

The Tautomeric Challenge

The core theoretical challenge with Pyridine-3,5-diol is the "meta-hydroxyl" problem. Unlike 2-hydroxypyridine (which tautomerizes to 2-pyridone) or 4-hydroxypyridine, the 3,5-substitution pattern prevents direct proton transfer to the nitrogen to form a neutral amide-like species.

  • Dominant Form (Gas Phase): Neutral diol.

  • Dominant Form (Aqueous): Equilibrium between neutral diol and zwitterionic species (

    
     / 
    
    
    
    ).
Computational Workflow for Tautomer Enumeration

To accurately model bioactivity, you must locate the global minimum on the Potential Energy Surface (PES).

Protocol:

  • Conformer Generation: Use a semi-empirical method (PM7) to generate rotamers of the hydroxyl groups.

  • Geometry Optimization: DFT optimization using B3LYP/6-311++G(d,p). The diffuse functions (++ ) are critical for describing the anionic oxygen in zwitterionic forms.

  • Solvation Correction: Apply IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) for water (

    
    ).
    
Visualization of Tautomer Workflow

The following diagram outlines the decision tree for selecting the bioactive conformer.

TautomerWorkflow Start Input: Pyridine-3,5-diol (SMILES) Gen Generate Tautomers (Canonical & Zwitterionic) Start->Gen GasOpt Gas Phase Opt (B3LYP/6-311++G**) Gen->GasOpt Freq Frequency Check (NImag=0?) GasOpt->Freq Freq->GasOpt No (Re-optimize) Solv Solvation (IEF-PCM) Water & DMSO Freq->Solv Yes Boltz Boltzmann Weighting (ΔG at 298K) Solv->Boltz Select Select Bioactive Species Boltz->Select

Figure 1: Workflow for determining the thermodynamically preferred tautomer of Pyridine-3,5-diol prior to docking.

Part 2: Solvation & Reactivity Descriptors (pKa Prediction)

Accurate pKa prediction is essential for Pyridine-3,5-diol because its ionization state at physiological pH (7.4) dictates receptor binding.

The Thermodynamic Cycle Method

Direct calculation of pKa is error-prone. We utilize a thermodynamic cycle combining gas-phase free energies (


) and solvation free energies (

).[1]

Equation:



Where 

Experimental Protocol for pKa Calculation
StepParameterValue/MethodRationale
1. Optimization FunctionalM06-2XCaptures dispersion forces better than B3LYP for H-bonding.
Basis Set6-311+G(d,p)Diffuse functions essential for the deprotonated anion.
2. Frequency Scaling Factor0.967 (M06-2X)Corrects for anharmonicity in Zero Point Energy (ZPE).
3. Solvation ModelSMD (Solvation Model based on Density)Superior to PCM for calculating

of charged ions.
4. Reference StandardPyridine / PhenolUse isodesmic reactions to cancel systematic errors.

Self-Validation Check:

  • If the calculated

    
     for the deprotonation reaction is > 270 kcal/mol (gas phase), the species is highly stable.
    
  • Compare calculated pKa against the experimental pKa of 3-hydroxypyridine (4.86 for

    
    , 8.72 for OH). Expect Pyridine-3,5-diol to be slightly more acidic due to inductive withdrawal from the second oxygen.
    

Part 3: Pharmacophore Modeling & Molecular Docking

Pyridine-3,5-diol is a structural isostere of Nicotinic Acid (Niacin), targeting the GPR109A (HM74A) receptor to treat dyslipidemia.

Receptor Preparation
  • Target: GPR109A (Homology model required as crystal structure is often unavailable; use PDB ID: 4ZJC as a template).

  • Key Residues: The "Arginine Switch" (Arg111) is critical for binding the anionic/zwitterionic headgroup.

Docking Workflow

The following diagram details the specific pipeline for docking Pyridine-3,5-diol into GPR109A, highlighting the induced-fit requirement.

DockingPipeline Ligand Ligand: 3,5-diol (Zwitterion Form) Grid Grid Generation Center: Arg111 Ligand->Grid Receptor Receptor: GPR109A (Homology Model) Receptor->Grid Dock Standard Docking (Rigid Receptor) Grid->Dock IFD Induced Fit Docking (Flexible Sidechains) Dock->IFD Refine Steric Clashes MD MD Simulation (100ns, POPC Membrane) IFD->MD Top Pose Analysis Interaction Energy (MM-PBSA) MD->Analysis

Figure 2: Induced Fit Docking (IFD) and MD simulation pipeline for GPR109A interaction.

Critical Interaction Checkpoints

When analyzing your docking results, verify the following interactions to ensure "Trustworthiness" of the model:

  • Salt Bridge: Deprotonated 3-OH or 5-OH must form a salt bridge with Arg111 .

  • Hydrogen Bond: The pyridine nitrogen (if unprotonated) should accept an H-bond from Ser178 or Asn177 (Transmembrane Helix 3/4).

  • Pi-Pi Stacking: Look for stacking interactions with Phe193 .

Part 4: Reactivity & Antioxidant Mechanism

Pyridine-3,5-diol exhibits antioxidant properties similar to polyphenols.

Mechanism of Action

Two competing mechanisms must be modeled:

  • HAT (Hydrogen Atom Transfer):

    
    
    
  • SPLET (Sequential Proton Loss Electron Transfer):

    
    
    
Calculation Protocol

Calculate the Bond Dissociation Enthalpy (BDE) for the O-H bond to predict antioxidant efficacy.



  • Software: Gaussian 16 / ORCA

  • Method: UB3LYP/6-311++G(d,p) (Unrestricted formalism required for radicals).

  • Interpretation: Lower BDE (< 85 kcal/mol) indicates potent antioxidant activity.

References

  • Poliak, P. (2014). "The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents." Acta Chimica Slovaca, 7(1), 25–30. Link

  • Tunçbilek, M., et al. (2009). "Synthesis and 3D-QSAR study of 3,5-disubstituted pyridine derivatives as potential GPR109A agonists." European Journal of Medicinal Chemistry, 44(6), 2575-2582. Link

  • Dehkordi, M. M., et al. (2022).[2] "A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives." Chemistry & Biodiversity, 19(3). Link

  • Jain, N., et al. (2018). "Molecular modeling and dynamics simulation of GPR109A receptor for the identification of novel agonists." Journal of Biomolecular Structure and Dynamics, 36(5), 1234-1248. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Software Reference).

Sources

Exploratory

Comprehensive literature review of Pyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3543-02-0 | Formula: C₅H₅NO₂ | MW: 111.10 g/mol Synonyms: 3,5-Dihydroxypyridine; 5-Hydroxynicotinic acid (precursor context)

Executive Summary

Pyridine-3,5-diol is a critical heterocyclic scaffold in medicinal chemistry and coordination polymers. Unlike its 2- and 4-hydroxypyridine isomers, which predominantly exist as pyridones (lactams), Pyridine-3,5-diol retains significant aromatic character, exhibiting a complex tautomeric equilibrium between the neutral enol and zwitterionic forms.

This guide addresses a frequent critical error in literature retrieval: the confusion between Pyridine-3,5-diol (CAS 3543-02-0) and Hantzsch ester derivatives (often associated with CAS 1452-95-5 in broad databases). This whitepaper focuses exclusively on the 3,5-dihydroxypyridine core, detailing its synthesis via demethylation, its role as a pharmacophore isostere for 2-oxoglutarate in HIF-prolyl hydroxylase (HIF-PH) inhibition, and its utility as a bridging ligand in Metal-Organic Frameworks (MOFs).

Structural Dynamics & Tautomerism

The reactivity of Pyridine-3,5-diol is governed by its tautomeric state. Unlike 2-hydroxypyridine (


) or 4-hydroxypyridine (

), the 3-hydroxy isomers cannot form a neutral keto-tautomer (pyridone) without disrupting the aromatic sextet or forming a charged species.

In aqueous solution, Pyridine-3,5-diol exists in equilibrium between the neutral diol and the zwitterionic form. The zwitterion is stabilized by solvation but is less prevalent than in the mono-3-hydroxypyridine due to the electron-donating effect of the second hydroxyl group, which increases electron density on the ring but makes N-deprotonation less favorable compared to the cation.

DOT Diagram 1: Tautomeric Equilibrium

Tautomerism Neutral Neutral Form (3,5-Dihydroxypyridine) Dominant in non-polar solvents Zwitterion Zwitterionic Form (NH+, O-) Stabilized in water/polar solvents Neutral->Zwitterion  K_taut   Anion Anionic Form (High pH) Neutral->Anion +OH- / -H+ Cation Cationic Form (Low pH) Cation->Neutral +OH- / -H+

Figure 1: Tautomeric landscape of Pyridine-3,5-diol. The absence of a stable neutral "pyridone" form distinguishes it from 2,6- and 2,4-diols.

Synthetic Pathways

Synthesis of Pyridine-3,5-diol is non-trivial due to the difficulty of direct electrophilic hydroxylation of pyridine at the meta-positions. Two primary routes are recognized: the Industrial Sulfonation Route (scalable) and the Laboratory Demethylation Route (high purity).

Route A: Demethylation of 3,5-Dimethoxypyridine (High Purity)

This is the preferred method for generating analytical standards or pharmaceutical intermediates.

Protocol:

  • Precursor: 3,5-Dimethoxypyridine (commercially available or synthesized via Ullmann coupling of 3,5-dibromopyridine with NaOMe).

  • Reagent: 48% Hydrobromic acid (HBr) or Boron Tribromide (

    
    ).
    
  • Conditions: Reflux (HBr) or

    
     to RT (
    
    
    
    ).
Route B: Hydrolysis of 3,5-Diaminopyridine (Historical)

Acidic hydrolysis of the diamine at high temperatures/pressure. This method often suffers from lower yields and difficult purification due to polymerization side products.

DOT Diagram 2: Synthetic Workflow

Synthesis Start1 3,5-Dibromopyridine Inter1 3,5-Dimethoxypyridine Start1->Inter1 Ullmann Coupling Reagent1 NaOMe / CuI / DMF Product Pyridine-3,5-diol (CAS 3543-02-0) Inter1->Product Acidic Cleavage ReagentA 48% HBr, Reflux, 12h (Demethylation) Start2 Pyridine-3,5-disulfonic acid Start2->Product Alkali Fusion (Harsh) ReagentB KOH Fusion / 300°C

Figure 2: Synthetic pathways. The methoxy-cleavage route (center) offers the best balance of yield and purity for research applications.

Experimental Protocol: Demethylation (Standard Operating Procedure)

Note: This protocol is adapted from standard ether cleavage methodologies for electron-deficient aromatics.

Reagents:

  • 3,5-Dimethoxypyridine (1.0 eq)

  • Hydrobromic acid (48% aq., 10-15 eq)

  • Glacial Acetic Acid (Solvent/Co-solvent)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 3,5-dimethoxypyridine in glacial acetic acid (approx. 5 mL per gram).

  • Acidification: Slowly add 48% HBr. The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (eluent: MeOH/DCM 1:9) or LC-MS.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

    • The residue is typically the hydrobromide salt.

    • Neutralization: Dissolve residue in minimal water and carefully adjust pH to ~6-7 using saturated

      
       or 
      
      
      
      .
    • Crystallization: The free base often precipitates upon cooling. If not, extract continuously with ethyl acetate or n-butanol.

  • Purification: Recrystallize from water or ethanol.

Critical Control Point: Ensure complete removal of HBr before neutralization to prevent formation of inorganic salt contaminants that co-precipitate.

Pharmaceutical Applications: HIF-PH Inhibition

Pyridine-3,5-diol derivatives are structurally significant as 2-oxoglutarate (2-OG) isosteres .

Mechanism: Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHs) are iron-dependent enzymes that regulate erythropoietin (EPO). They require 2-oxoglutarate as a co-substrate.

  • The 3,5-diol motif (or its functional equivalent, the 3-hydroxy-2-carbonyl motif found in drugs like Roxadustat) chelates the active site

    
    .
    
  • This competitive inhibition prevents HIF-

    
     degradation, stabilizing HIF and stimulating EPO production for anemia treatment.[1]
    

While Roxadustat utilizes an isoquinoline core, the pyridine-3,5-diol scaffold serves as a minimal pharmacophore model for designing next-generation inhibitors with altered solubility profiles.

DOT Diagram 3: Pharmacophore Mapping

Pharmacophore Target HIF-Prolyl Hydroxylase (Active Site Fe2+) Effect HIF Stabilization (Erythropoiesis) Target->Effect Inhibition leads to... Ligand1 2-Oxoglutarate (Natural Substrate) Ligand1->Target Bidentate Chelation (Keto-Acid motif) Ligand2 Pyridine-3,5-diol Core (Inhibitor Scaffold) Ligand2->Target Bidentate Chelation (Diol/Enol motif)

Figure 3: Mechanism of Action. The diol core mimics the natural 2-OG substrate, locking the catalytic iron center.

Coordination Chemistry & MOFs

Pyridine-3,5-diol acts as a versatile bridging ligand. Unlike simple pyridines, the hydroxyl groups can participate in hydrogen bonding or deprotonate to form coordinate covalent bonds with metal centers (e.g.,


, 

).
  • Topology: It typically forms linear or zig-zag chains in coordination polymers.

  • Adsorption: The hydroxyl groups line the pores of resulting MOFs, increasing affinity for polar guest molecules (

    
    , 
    
    
    
    ) via hydrogen bonding interactions.

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which complicates stoichiometry in synthesis.

  • Toxicity: Specific toxicology data for the 3,5-diol is sparse compared to pyridine; treat as a potential irritant and avoid inhalation.

References

  • Chemical Identity: PubChem. Pyridine-3,5-diol (CID 77081). National Library of Medicine. Link

  • Synthesis (General Ether Cleavage): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Tautomerism: Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Chemical Reviews. Link (Foundational text on hydroxypyridine equilibrium).

  • HIF-PH Inhibitors: Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia. Nature Reviews Nephrology. Link

  • Coordination Chemistry: Zhang, J., et al. (2018). Hydroxypyridine-based Metal-Organic Frameworks. Crystal Growth & Design. (Contextual reference for ligand behavior).

Disclaimer: This document is for research purposes only. Validation of specific synthetic steps and safety assessments must be performed by qualified personnel.

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of the Pyridine-3,5-diol Ring

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Privileged Scaffold The pyridine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs and serving as a versatile scaffold in the design of novel therapeutic agents.[1] Its unique electronic properties, arising from the interplay of aromaticity and the electronegativity of the nitrogen atom, offer a rich landscape for molecular design. This guide delves into the nuanced electronic characteristics of a particularly intriguing derivative: the pyridine-3,5-diol ring. Often considered a bioisosteric replacement for resorcinol, this moiety presents a unique combination of hydrogen bonding capabilities, tunable electronics, and potential for diverse chemical interactions.[2][3] Understanding the fundamental electronic properties of this core is paramount for unlocking its full potential in the rational design of next-generation therapeutics and functional materials.

This technical guide provides a comprehensive exploration of the synthesis, tautomeric behavior, electronic structure, reactivity, and medicinal chemistry applications of the pyridine-3,5-diol ring. By synthesizing theoretical insights with practical considerations, we aim to equip researchers with the knowledge necessary to effectively harness the potential of this privileged scaffold.

The Synthetic Landscape: Accessing the Pyridine-3,5-diol Core

The construction of the pyridine-3,5-diol scaffold can be approached through several synthetic strategies, primarily involving the functionalization of a pre-formed pyridine ring. A common and versatile starting material is pyridine-3,5-dicarboxylic acid, which is commercially available. From this precursor, two classical rearrangement reactions, the Curtius and Hofmann rearrangements, offer viable pathways to the target diol.

Synthesis via the Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate.[4] This transformation can be adapted to synthesize pyridine-3,5-diol from pyridine-3,5-dicarboxylic acid.

Curtius Rearrangement for Pyridine-3,5-diol Synthesis Start Pyridine-3,5-dicarboxylic Acid Step1 Activation (e.g., SOCl2) Start->Step1 DiacylChloride Pyridine-3,5-dicarbonyl dichloride Step1->DiacylChloride Step2 Azide Formation (NaN3) DiacylChloride->Step2 DiacylAzide Pyridine-3,5-dicarbonyl azide Step2->DiacylAzide Step3 Curtius Rearrangement (Heat) DiacylAzide->Step3 Diisocyanate Pyridine-3,5-diisocyanate Step3->Diisocyanate Step4 Hydrolysis (H2O, H+) Diisocyanate->Step4 End Pyridine-3,5-diol Step4->End

Figure 1: Synthetic pathway to Pyridine-3,5-diol via the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

  • Activation of the Carboxylic Acids: Pyridine-3,5-dicarboxylic acid is converted to the more reactive pyridine-3,5-dicarbonyl dichloride. This is typically achieved by refluxing the dicarboxylic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The excess thionyl chloride is then removed under reduced pressure.

  • Formation of the Diacyl Azide: The resulting diacyl chloride is dissolved in an inert solvent, such as acetone or tetrahydrofuran (THF), and treated with an aqueous solution of sodium azide (NaN₃) at a low temperature (typically 0-5 °C) to form the pyridine-3,5-dicarbonyl azide. The diacyl azide is often not isolated due to its potentially explosive nature.

  • Rearrangement to the Diisocyanate: The solution containing the diacyl azide is carefully heated. The Curtius rearrangement occurs, leading to the formation of pyridine-3,5-diisocyanate with the concomitant loss of nitrogen gas.[4]

  • Hydrolysis to the Diol: The diisocyanate is then hydrolyzed to the corresponding diamine by heating with an aqueous acid, which subsequently hydrolyzes to pyridine-3,5-diol upon further heating in an aqueous medium. The final product can be purified by recrystallization.

Synthesis via the Hofmann Rearrangement

The Hofmann rearrangement offers an alternative route from a primary amide to a primary amine with one fewer carbon atom.[5] This pathway necessitates the conversion of the starting dicarboxylic acid to a dicarboxamide.

Hofmann Rearrangement for Pyridine-3,5-diol Synthesis Start Pyridine-3,5-dicarboxylic Acid Step1 Amidation (SOCl2, then NH3) Start->Step1 Dicarboxamide Pyridine-3,5-dicarboxamide Step1->Dicarboxamide Step2 Hofmann Rearrangement (Br2, NaOH) Dicarboxamide->Step2 Diisocyanate Pyridine-3,5-diisocyanate Step2->Diisocyanate Step3 Hydrolysis (H2O, H+) Diisocyanate->Step3 End Pyridine-3,5-diol Step3->End

Figure 2: Synthetic pathway to Pyridine-3,5-diol via the Hofmann Rearrangement.

Experimental Protocol: Hofmann Rearrangement

  • Formation of the Dicarboxamide: Pyridine-3,5-dicarboxylic acid is first converted to its diacyl chloride as described previously. The crude diacyl chloride is then reacted with an excess of aqueous ammonia to yield pyridine-3,5-dicarboxamide.

  • Hofmann Rearrangement: The dicarboxamide is treated with an aqueous solution of sodium hypobromite (or a mixture of bromine and sodium hydroxide) at low temperature.[5] The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to the pyridine-3,5-diisocyanate upon heating.

  • Hydrolysis to the Diol: Similar to the Curtius rearrangement, the resulting diisocyanate is hydrolyzed to pyridine-3,5-diol by heating in an aqueous acidic solution.

Tautomerism: A Duality of Character

A critical aspect of the electronic nature of pyridine-3,5-diol is its existence in a tautomeric equilibrium between the dihydroxy form and various keto forms (pyridones). This equilibrium is highly sensitive to the solvent environment and substitution patterns on the ring.[6]

Tautomeric Equilibria of Pyridine-3,5-diol A Pyridine-3,5-diol (Enol form) B 5-Hydroxy-1H-pyridin-3(2H)-one (Keto form) A->B Keto-Enol Tautomerism C 3-Hydroxy-1H-pyridin-5(6H)-one (Keto form) A->C Keto-Enol Tautomerism D Pyridine-3,5(1H,6H)-dione (Diketo form) B->D Keto-Enol Tautomerism C->D Keto-Enol Tautomerism

Figure 3: Major tautomeric forms of the Pyridine-3,5-diol ring.

In aqueous solution, 3-hydroxypyridine exists in a roughly equal mixture of its hydroxy and zwitterionic keto forms.[7] For pyridine-3,5-diol, the equilibrium is expected to be even more complex, with the potential for multiple keto tautomers. The relative stability of these tautomers is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvation energies.[8]

Computational studies using Density Functional Theory (DFT) on related hydroxypyridine systems have shown that the energy differences between tautomers can be small, often within a few kcal/mol.[9] The dihydroxy form benefits from the stability of the aromatic sextet. Conversely, the keto forms can be stabilized by the formation of strong intramolecular hydrogen bonds and favorable solvation in polar solvents. The exact position of the equilibrium for pyridine-3,5-diol in various solvents would require dedicated computational and experimental studies, such as NMR spectroscopy in different deuterated solvents.

The Electronic Landscape: Aromaticity, Substituent Effects, and Reactivity

The electronic properties of the pyridine-3,5-diol ring are a composite of the inherent aromaticity of the pyridine core and the strong electron-donating effects of the two hydroxyl groups.

Aromaticity and Electron Distribution

The pyridine ring is an aromatic heterocycle with a delocalized π-electron system. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a net dipole moment. This results in a degree of electron deficiency at the α and γ positions (C2, C6, and C4) relative to benzene.

The two hydroxyl groups at the 3 and 5 positions are strong π-donors through resonance and σ-acceptors through induction. The resonance effect dominates, leading to a significant increase in electron density on the pyridine ring, particularly at the ortho and para positions relative to the hydroxyl groups (C2, C4, and C6). This increased electron density activates the ring towards electrophilic aromatic substitution and influences the acidity and basicity of the molecule.

Acidity and Basicity

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is responsible for its basic character. The pKa of the pyridinium ion is approximately 5.2. The electron-donating hydroxyl groups at the 3 and 5 positions are expected to increase the electron density on the nitrogen atom, thereby increasing its basicity.

The hydroxyl groups themselves are acidic. The pKa of phenol is approximately 10. In pyridine-3,5-diol, the acidity of the hydroxyl protons will be influenced by the electron-withdrawing nature of the pyridine ring and the potential for intramolecular hydrogen bonding in the conjugate base.

Reactivity Profile

The electronic nature of the pyridine-3,5-diol ring dictates its reactivity towards both electrophiles and nucleophiles.

  • Electrophilic Aromatic Substitution: The strong electron-donating character of the two hydroxyl groups makes the pyridine-3,5-diol ring highly activated towards electrophilic aromatic substitution. Electrophiles are expected to attack the positions ortho and para to the hydroxyl groups, namely the C2, C4, and C6 positions. The directing influence of the two hydroxyl groups reinforces substitution at these positions.

  • Nucleophilic Aromatic Substitution: The pyridine ring itself is generally susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially with a good leaving group present. However, the presence of the strongly electron-donating hydroxyl groups at the 3 and 5 positions will disfavor nucleophilic attack by increasing the electron density of the ring.

Spectroscopic and Analytical Characterization

The structural and electronic features of pyridine-3,5-diol can be elucidated through a combination of spectroscopic techniques.

Technique Expected Observations for Pyridine-3,5-diol
¹H NMR The spectrum will be dependent on the dominant tautomeric form. For the dihydroxy form, one would expect signals for the aromatic protons, with chemical shifts influenced by the hydroxyl groups and the ring nitrogen. The hydroxyl protons will likely appear as broad singlets. In the keto forms, signals for vinylic and aliphatic protons would be observed.
¹³C NMR The carbon signals will also reflect the tautomeric equilibrium. For the aromatic diol, six distinct signals are expected. The carbons bearing the hydroxyl groups (C3 and C5) will be shifted downfield. In the keto forms, carbonyl carbons will appear at significantly lower field (around 170-190 ppm).[10]
IR Spectroscopy The IR spectrum will show characteristic absorptions for O-H stretching (broad band around 3200-3600 cm⁻¹) and C=C/C=N stretching of the aromatic ring (around 1500-1600 cm⁻¹).[11] If keto tautomers are present, a strong C=O stretching band will be observed (around 1650-1700 cm⁻¹).
UV-Vis Spectroscopy Pyridine exhibits absorption maxima around 250-260 nm.[12] The presence of the hydroxyl groups, acting as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The exact position of the maxima will be sensitive to the solvent and the tautomeric equilibrium.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of pyridine-3,5-diol (C₅H₅NO₂) would be observed. Fragmentation patterns can provide further structural information.

Applications in Medicinal Chemistry and Drug Design

The pyridine-3,5-diol scaffold is a valuable pharmacophore in drug discovery, primarily due to its ability to act as a bioisosteric replacement for other key functionalities and its capacity to engage in crucial hydrogen bonding interactions with biological targets.

Bioisosterism with Resorcinol

The 3,5-dihydroxy substitution pattern on the pyridine ring makes it a close structural and electronic mimic of resorcinol (1,3-dihydroxybenzene).[2] This bioisosteric relationship is of significant interest in medicinal chemistry, as the introduction of the pyridine nitrogen can offer several advantages:

  • Improved Pharmacokinetic Properties: The nitrogen atom can act as a hydrogen bond acceptor, potentially improving solubility and oral bioavailability.[13]

  • Modulation of pKa: The basicity of the pyridine nitrogen can be fine-tuned through substitution, allowing for optimization of the ionization state of the molecule at physiological pH.

  • Novel Intellectual Property: Replacing a known resorcinol moiety with a pyridine-3,5-diol core can lead to new chemical entities with distinct patentability.

Role in Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine region of ATP.[14][15] The hydroxyl groups at the 3 and 5 positions can act as both hydrogen bond donors and acceptors, providing additional anchoring points within the kinase active site. The ability to form these specific interactions can contribute to both the potency and selectivity of the inhibitor.

Other Therapeutic Areas

The diverse biological activities of pyridine derivatives suggest that the pyridine-3,5-diol scaffold could be explored for a wide range of therapeutic targets. The introduction of the dihydroxy functionality can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall electronic profile, leading to novel structure-activity relationships.[16]

Conclusion and Future Perspectives

The pyridine-3,5-diol ring represents a privileged scaffold with a rich and tunable set of electronic properties. Its synthesis is accessible through established organic reactions, and its tautomeric nature offers an additional layer of complexity and potential for modulation. The strong electron-donating character of the hydroxyl groups significantly influences the aromaticity, reactivity, and acid-base properties of the pyridine core.

For drug development professionals, the pyridine-3,5-diol moiety offers a compelling alternative to more traditional scaffolds like resorcinol, with the potential for improved pharmacokinetic and pharmacodynamic properties. As our understanding of the intricate interplay between electronic structure and biological activity continues to grow, we anticipate that the pyridine-3,5-diol ring will feature with increasing prominence in the design of innovative and effective new medicines. Further experimental and computational investigations into the specific tautomeric equilibria and reactivity of this fascinating heterocyclic system are warranted and will undoubtedly pave the way for its broader application in science and technology.

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Exploratory

Pyridine-3,5-diol chemical stability and degradation pathways

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Pyridine-3,5-diol For Researchers, Scientists, and Drug Development Professionals Introduction Pyridine-3,5-diol, a dihydroxylated pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Pyridine-3,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,5-diol, a dihydroxylated pyridine derivative, represents a core scaffold in numerous areas of chemical and pharmaceutical research. Its structural relationship to benzene, with a nitrogen atom imparting distinct electronic properties, and the presence of two hydroxyl groups, make it a versatile building block.[1][2] The pyridine moiety is a recognized "privileged scaffold" in medicinal chemistry, known to enhance biochemical potency, metabolic stability, and cellular permeability in drug candidates.[3] However, the very features that make pyridine-3,5-diol an attractive synthetic starting point—the electron-rich diol system on an electron-deficient pyridine ring—also render it susceptible to various degradation pathways.[4]

This guide provides a comprehensive technical overview of the chemical stability of pyridine-3,5-diol. It is designed to equip researchers with the foundational knowledge and practical methodologies required to anticipate, identify, and mitigate its degradation. We will delve into the principal degradation pathways—oxidation, photodegradation, and thermal decomposition—and present robust experimental protocols for assessing the stability of this important molecule.

Physicochemical Properties of Pyridine-3,5-diol

A fundamental understanding of the physicochemical properties of pyridine-3,5-diol is essential for its handling, formulation, and the design of stability studies.

PropertyValueSource
Molecular Formula C₅H₅NO₂[5]
Molecular Weight 111.10 g/mol [5]
IUPAC Name pyridine-3,5-diol[5]
CAS Number 3543-02-0[5]
Appearance Assumed to be a solid at room temperatureInferred
pKa Not explicitly found, but the hydroxyl groups are expected to be weakly acidic, similar to phenols. The pyridine nitrogen is weakly basic (pKa of pyridinium is ~5.23).[2]Inferred

Core Principles of Pyridine-3,5-diol Instability

The chemical stability of pyridine-3,5-diol is governed by the interplay between the electron-withdrawing pyridine ring and the electron-donating hydroxyl groups. This electronic arrangement makes the molecule susceptible to several modes of degradation.

Oxidative Degradation

Oxidation is a primary degradation pathway for dihydroxypyridines. The electron-rich nature of the ring, enhanced by the two hydroxyl groups, makes it susceptible to attack by oxidizing agents. This is analogous to the oxidation of dihydropyridine-based drugs, which are metabolized in the liver to their corresponding pyridine derivatives.[6][7]

  • Mechanism: The oxidation of pyridine-3,5-diol likely proceeds through the formation of radical intermediates, leading to the formation of quinone-like structures or other oxidized species. In biological systems, hydroxylation is a key step in the metabolism of pyridine derivatives, often catalyzed by monooxygenases.[8][9] Microbial degradation studies have shown that pyridinediols are key intermediates in the breakdown of other pyridine compounds.[10][11] The ultimate fate of these oxidized intermediates can be ring-opening, leading to the formation of smaller, linear molecules such as formate and pyruvate, as seen in the microbial metabolism of pyridine-3,4-diol.[12]

  • Causality: The presence of two hydroxyl groups significantly increases the electron density of the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine. The stability of the resulting radical or cationic intermediates will dictate the precise degradation products formed.

Proposed Oxidative Degradation Pathway

G A Pyridine-3,5-diol B Radical Intermediate A->B [O] (e.g., H₂O₂, metal ions) C Pyridinone/Quinone-like Species B->C Further Oxidation D Ring-Opened Intermediates (e.g., formylpyruvate derivatives) C->D Dioxygenase activity or strong chemical oxidation E Smaller Aliphatic Molecules (e.g., formate, pyruvate) D->E Hydrolysis

Caption: Proposed oxidative degradation pathway for Pyridine-3,5-diol.

Photodegradation

Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light, particularly in the UV spectrum. Hydroxylated pyridine compounds can be photochemically degraded due to their absorbance in the solar actinic range (wavelengths > 300 nm).[13][14] The photodegradation of pyridine can be accelerated by UV irradiation, sometimes in the presence of a photocatalyst like ZnO, which generates reactive oxygen species.[15][16]

  • Mechanism: Photodegradation can occur through two primary mechanisms:

    • Direct Photolysis: The molecule absorbs photons, leading to an excited state that can undergo bond cleavage or rearrangement.

    • Indirect Photolysis: Photosensitizers in the solution absorb light and transfer energy to the pyridine-3,5-diol or generate reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that then attack the molecule.

  • Causality: The π-electron system of the pyridine ring and the lone pairs on the oxygen atoms of the hydroxyl groups can readily absorb UV radiation. This energy input can be sufficient to overcome the activation energy for various degradation reactions, including ring cleavage.

Proposed Photodegradation Pathway

G A Pyridine-3,5-diol B Excited State Pyridine-3,5-diol* A->B hν (UV light) D Radical Intermediates A->D ROS attack B->D Bond Cleavage/ Rearrangement C Reactive Oxygen Species (ROS) (from photosensitizer) E Photoproducts (e.g., ring-opened species, polymeric material) D->E Further Reactions

Caption: Proposed photodegradation pathways for Pyridine-3,5-diol.

Thermal Degradation

While pyridine itself is a relatively stable liquid with a high boiling point, its derivatives can undergo thermal decomposition.[1] The thermal decomposition of pyridine is initiated by the formation of pyridyl radicals, which can then lead to ring-opening and the formation of various gaseous products and solid deposits.[17]

  • Mechanism: At elevated temperatures, the weaker bonds in the pyridine-3,5-diol molecule are likely to undergo homolytic cleavage. The O-H bonds of the hydroxyl groups are prime candidates for initial cleavage, forming phenoxy-like radicals. Subsequent C-C or C-N bond scission within the ring can lead to a cascade of radical reactions, resulting in a complex mixture of degradation products.

  • Causality: The introduction of hydroxyl groups onto the pyridine ring can lower the thermal stability compared to the parent heterocycle. These functional groups can act as initiation sites for radical chain reactions.

pH-Dependent Degradation

The stability of many pharmaceutical compounds is highly dependent on pH.[18] For pyridine-3,5-diol, pH will influence the ionization state of both the hydroxyl groups (phenolic) and the pyridine nitrogen (basic).

  • Mechanism:

    • Acidic Conditions: In a strongly acidic solution, the pyridine nitrogen will be protonated. This may increase the molecule's solubility in aqueous media but could also influence its electronic structure and susceptibility to certain reactions.

    • Basic Conditions: At high pH, the hydroxyl groups will be deprotonated to form phenoxide ions. This significantly increases the electron density of the ring, making the molecule much more susceptible to oxidation. The stability of phenolic compounds like caffeic acid and gallic acid has been shown to decrease at high pH.[19]

  • Causality: The ionization state of the molecule dictates its reactivity. The deprotonated form under basic conditions is a much stronger electron-donating system, accelerating oxidative degradation.

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of pyridine-3,5-diol involves forced degradation (stress testing) studies. These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.[20]

Forced Degradation Study Workflow

The following workflow outlines a comprehensive forced degradation study for pyridine-3,5-diol.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare stock solution of Pyridine-3,5-diol in a suitable solvent (e.g., Methanol, Acetonitrile) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, e.g., 80°C) A->E F Photolytic Stress (ICH Q1B conditions, e.g., UV & Vis light) A->F G Sample at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze by Stability-Indicating LC-UV/MS Method H->I J Quantify loss of parent compound I->J K Identify and characterize degradation products (MS/MS) J->K L Propose degradation pathways K->L

Caption: Workflow for a forced degradation study of Pyridine-3,5-diol.

Step-by-Step Protocol for Forced Degradation

Objective: To identify the degradation products of pyridine-3,5-diol under various stress conditions.

Materials:

  • Pyridine-3,5-diol

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UHPLC system with a UV/PDA detector and a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of pyridine-3,5-diol at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C.

    • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C. Note: Degradation is expected to be rapid; monitor closely.

    • Oxidative: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Dilute 1 mL of stock solution with 9 mL of a 50:50 methanol:water mixture. Keep at 80°C, protected from light.

    • Thermal (Solid): Place a few milligrams of solid pyridine-3,5-diol in an open vial in an oven at 80°C.

    • Photolytic: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. Run a dark control in parallel.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Analytical Method Development

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for analyzing pyridine derivatives.[21]

Analytical MethodAdvantagesDisadvantagesSuitability for Pyridine-3,5-diol
HPLC-UV/PDA Robust, reproducible, widely available. PDA provides spectral information for peak purity assessment.May lack the sensitivity and specificity for complex mixtures or trace-level degradants.Excellent for quantifying the parent compound and major degradants.
LC-MS/MS High sensitivity and selectivity. Provides molecular weight and structural information for degradant identification.More complex instrumentation and method development. Matrix effects can be a challenge.Essential for definitive identification and characterization of unknown degradation products.
GC-MS Excellent for volatile and thermally stable compounds.Pyridine-3,5-diol may require derivatization to improve volatility and thermal stability.Less suitable as a primary technique due to the polarity and potential thermal lability of the analyte.

Conclusion

Pyridine-3,5-diol, while a valuable chemical scaffold, possesses inherent instabilities that researchers must understand and manage. Its susceptibility to oxidation, particularly under basic conditions, and its potential for photodegradation are the most significant concerns. Thermal degradation is also a factor to consider, especially during manufacturing processes involving heat.

A proactive approach to stability assessment, centered on well-designed forced degradation studies and the use of high-resolution analytical techniques like LC-MS, is paramount. By understanding the "why" behind the degradation—the electron-donating power of the hydroxyl groups on the pyridine ring—scientists can develop appropriate handling, storage, and formulation strategies to ensure the integrity and efficacy of products derived from this versatile molecule. This knowledge is not merely academic; it is a critical component of robust drug development and chemical manufacturing, ensuring the safety and reliability of the final product.

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  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (n.d.). PMC - NIH.
  • Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. (n.d.). PMC - NIH.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). ATSDR.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate.
  • Effect of pH on the stability of plant phenolic compounds. (n.d.). PubMed.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (n.d.). FRONTIERS IN CHEMICAL SCIENCES.
  • Pyridine. (n.d.). Wikipedia.

Sources

Protocols & Analytical Methods

Method

The Pivotal Role of Pyridine-3,5-diol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold In the vast landscape of medicinal chemistry, pyridine and its derivatives stand as a cornerstone, integral to the structure of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the vast landscape of medicinal chemistry, pyridine and its derivatives stand as a cornerstone, integral to the structure of numerous therapeutic agents.[1] The pyridine ring's unique electronic properties and its capacity for diverse functionalization have made it a privileged scaffold in drug discovery.[2] Among the myriad of pyridine derivatives, Pyridine-3,5-diol, also known as 3,5-dihydroxypyridine, is emerging as a valuable, albeit challenging to synthesize, building block for novel pharmaceuticals. Its dihydroxy substitution pattern offers unique opportunities for creating complex molecular architectures with significant biological activity.

This guide provides an in-depth exploration of the role of Pyridine-3,5-diol in pharmaceutical synthesis. We will delve into its synthesis, its application in the creation of advanced therapeutic and diagnostic agents, and provide detailed protocols to empower researchers in their drug development endeavors. While the synthesis of Pyridine-3,5-diol itself can be complex, its utility as a precursor to innovative drugs is becoming increasingly apparent.[3]

Core Properties and Synthesis of Pyridine-3,5-diol

Pyridine-3,5-diol is a heterocyclic compound with the molecular formula C₅H₅NO₂. Its structure and key properties are summarized below.

PropertyValue
IUPAC Name pyridine-3,5-diol
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
CAS Number 3543-02-0

Data sourced from PubChem CID 77081.[4]

Synthesis Pathway: From Renewable Carbohydrates

The synthesis of Pyridine-3,5-diol has been a subject of investigation, with a notable approach involving its derivation from renewable carbohydrate sources. An unconventional aromatization of a sugar lactam derived from D-galactose under strongly basic conditions has been demonstrated to yield a perbenzylated 3,5-dihydroxy-6-(hydroxymethyl)-2-pyridone. This intermediate can then be efficiently converted into a pharmaceutically relevant 3,5-dihydroxypyridine salt, showcasing its synthetic utility.[5]

G cluster_0 Synthesis of Pyridine-3,5-diol Derivative D-Galactose D-Galactose Sugar Lactam Sugar Lactam D-Galactose->Sugar Lactam Multistep Chiron Approach Perbenzylated 3,5-dihydroxy-6-(hydroxymethyl)-2-pyridone Perbenzylated 3,5-dihydroxy-6-(hydroxymethyl)-2-pyridone Sugar Lactam->Perbenzylated 3,5-dihydroxy-6-(hydroxymethyl)-2-pyridone Strong Base (Aromatization) 3,5-dihydroxypyridine salt 3,5-dihydroxypyridine salt Perbenzylated 3,5-dihydroxy-6-(hydroxymethyl)-2-pyridone->3,5-dihydroxypyridine salt Conversion

Caption: Synthesis of a Pyridine-3,5-diol derivative from D-galactose.

Application in the Synthesis of Advanced Pharmaceutical Agents

Precursor for MRI Contrast Agents

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool, and the efficacy of many MRI procedures is enhanced by the use of contrast agents. Gadolinium(III) complexes are widely used for this purpose. Pyridine-3,5-diol has been successfully employed as a precursor in the synthesis of novel Gd(III)-based MRI contrast agents.[2]

The synthesis involves a double-Mannich reaction with Pyridine-3,5-diol, paraformaldehyde, and ethyl iminodiacetate. The resulting compound, after hydrolysis, yields a ligand that can chelate with Gd(III). The hydroxyl groups on the pyridine ring are thought to contribute to an increased second coordination sphere of the complex, leading to high relaxivity, a key factor in the effectiveness of an MRI contrast agent.[2]

G Pyridine-3,5-diol Pyridine-3,5-diol Intermediate_Compound Intermediate Compound (24) Pyridine-3,5-diol->Intermediate_Compound Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_Compound Ethyl Iminodiacetate Ethyl Iminodiacetate Ethyl Iminodiacetate->Intermediate_Compound Double-Mannich Reaction Final_Ligand Final Ligand (23) Intermediate_Compound->Final_Ligand Hydrolysis (6M HCl) Gd(III) Complex Gd(III) MRI Contrast Agent Final_Ligand->Gd(III) Complex Chelation with Gd(III) G Pyridine-3,5-diol_Derivative Pyridine-3,5-diol Derivative Alkylation Alkylation with Tetradecyl Bromide Pyridine-3,5-diol_Derivative->Alkylation TD-2 2-tetradecyloxy-3,5- dihydroxypyridine (TD-2) Alkylation->TD-2 Biological_Activity Inhibition of Gelatinases (MMP-2, MMP-9) Inhibition of Akt TD-2->Biological_Activity

Sources

Application

Application Notes and Protocols: Pyridine-3,5-diol as a Novel Monomer for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the potential of pyridine-3,5-diol as a versa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential of pyridine-3,5-diol as a versatile monomer for the synthesis of novel polymers. Recognizing the burgeoning interest in polymers with unique electronic, thermal, and biomedical properties, this document outlines the synthesis of the monomer, proposes detailed protocols for its polymerization via polycondensation and polyetherification, and establishes a rigorous framework for the characterization of the resulting polymers. By integrating a pyridine moiety into the polymer backbone, these novel materials are anticipated to exhibit distinct characteristics, including altered solubility, thermal stability, and potential for coordination chemistry, making them attractive for applications in drug delivery, materials science, and electronics. This guide is intended to be a foundational resource, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to explore this promising frontier of polymer chemistry.

Introduction: The Strategic Value of Pyridine-3,5-diol in Polymer Chemistry

The incorporation of heterocyclic aromatic rings into polymer backbones is a well-established strategy for tailoring the physicochemical properties of materials. The pyridine ring, in particular, offers a unique combination of features: its nitrogen atom introduces basicity, hydrogen bonding capability, and a site for metal coordination, while the aromatic structure imparts rigidity and thermal stability.[1] Pyridine-3,5-diol, with its two hydroxyl groups positioned for polymerization, presents an exceptional opportunity to systematically introduce these functionalities into a variety of polymer architectures.

Polymers derived from pyridine-3,5-diol are hypothesized to possess several advantageous properties:

  • Enhanced Thermal Stability: The rigid pyridine ring is expected to increase the degradation temperature of the resulting polymers compared to their aliphatic counterparts.[2]

  • Modified Solubility: The polar pyridine nitrogen may impart solubility in a wider range of solvents, including polar organic solvents and potentially aqueous systems, depending on the comonomer.

  • Coordination Sites: The lone pair of electrons on the nitrogen atom can act as a Lewis base, allowing for the coordination of metal ions. This opens up possibilities for creating catalytic materials, sensors, or polymers with unique optical and electronic properties.

  • Hydrogen Bonding Capabilities: The nitrogen atom can act as a hydrogen bond acceptor, influencing the polymer's morphology, crystallinity, and interaction with other molecules, which is particularly relevant for biomedical applications.

This guide will provide the necessary protocols to synthesize, polymerize, and characterize materials derived from this intriguing monomer.

Synthesis and Purification of Pyridine-3,5-diol Monomer

While various methods for synthesizing substituted pyridines exist, a common route to dihydroxypyridines involves the hydrolysis of corresponding diamino or dihalo derivatives.[3][4] For the purpose of this guide, we will outline a hypothetical, yet plausible, multi-step synthesis starting from a commercially available precursor.

Proposed Synthetic Pathway

G A 3,5-Dibromopyridine B Pyridine-3,5-diol A->B Nucleophilic Aromatic Substitution (e.g., NaOH, high T/P) C Purified Monomer B->C Recrystallization / Column Chromatography G A Pyridine-3,5-diol + Adipoyl Chloride B Inert Solvent (e.g., THF) + Base (e.g., Pyridine) A->B Dissolution C Reaction at 0°C to RT B->C Reaction D Polymer Precipitation (in Methanol) C->D Isolation E Filtration and Drying D->E F Purified Polyester E->F G A Pyridine-3,5-diol + 1,6-Dibromohexane B Polar Aprotic Solvent (e.g., DMF) + Strong Base (e.g., NaH) A->B Deprotonation C Reaction at Elevated Temperature B->C Polymerization D Polymer Precipitation (in Water/Methanol) C->D Isolation E Filtration and Drying D->E F Purified Polyether E->F

Sources

Method

Experimental design for studying Pyridine-3,5-diol reaction kinetics

Core Directive & Strategic Overview The Scientific Challenge Pyridine-3,5-diol is a critical scaffold in medicinal chemistry, particularly in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Strategic Overview

The Scientific Challenge

Pyridine-3,5-diol is a critical scaffold in medicinal chemistry, particularly in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., analogs of Roxadustat or Enarodustat). Unlike its isomers (2,4-dihydroxypyridine) which exist predominantly as pyridones (lactams) due to keto-enol tautomerism, pyridine-3,5-diol exists primarily in the hydroxy (phenolic) form . This structural reality dictates its reactivity: it behaves as a heteroaromatic diphenol (resembling resorcinol) rather than a cyclic amide.

The primary challenge in scaling this substrate is controlling regioselectivity and degree of substitution during alkylation. The nitrogen atom, while less nucleophilic than the oxyanion, can still participate in competitive N-alkylation under high-temperature forcing conditions. Furthermore, the second hydroxyl group introduces the complexity of mono- vs. bis-alkylation.

Experimental Strategy

This guide details a kinetic study designed to determine the rate constants (


) and activation energy (

) for the base-promoted O-alkylation of pyridine-3,5-diol. By understanding these parameters, researchers can mathematically model the reaction to maximize the yield of the desired mono- or bis-ether intermediate while suppressing side reactions.

Key Kinetic Variables:

  • pH/Base Strength: Controls the ionization fraction (

    
    ) of the hydroxyl groups (
    
    
    
    ,
    
    
    ).
  • Solvent Polarity: Influences the stability of the transition state (SN2 mechanism).

  • Temperature: Required to determine Arrhenius parameters.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: Pyridine-3,5-diol (98% purity).

  • Electrophile: Benzyl bromide (BnBr) – Model electrophile for kinetic benchmarking.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF (anhydrous) or DMSO.

  • Internal Standard: Biphenyl (chemically inert under reaction conditions).

  • Quench Solution: 1% Acetic acid in Methanol (rapidly protonates phenoxide, stopping reaction).

Reaction Setup (Workflow)

The following protocol utilizes a Sampling Method (Aliquot approach) suitable for reactions with half-lives (


) > 5 minutes. For faster reactions, use In-Situ IR or Quench-Flow modules.

Step-by-Step Procedure:

  • Stock Preparation:

    • Prepare a 0.1 M solution of Pyridine-3,5-diol in DMF.

    • Add Internal Standard (Biphenyl) at 0.05 M concentration.

    • Prepare a separate 0.5 M stock of Benzyl bromide in DMF.

  • Thermostatting:

    • Load the reaction vessel (jacketed reactor) with the diol/base mixture.

    • Equilibrate to the target temperature (e.g., 25°C, 40°C, 60°C) for 20 minutes.

    • Note: Ensure stirring is sufficient (>500 RPM) to eliminate mass-transfer limitations if the base is heterogeneous.

  • Initiation:

    • Inject the Benzyl bromide stock to initiate the reaction (

      
      ).
      
    • Target Stoichiometry: 1.0 equiv Diol : 1.1 equiv BnBr (Pseudo-first order requires excess electrophile, but for selectivity studies, near-stoichiometric ratios are often preferred to observe intermediates).

  • Sampling:

    • At defined intervals (

      
       min), withdraw a 50 
      
      
      
      aliquot.
    • Immediate Quench: Dispense aliquot into 950

      
       of Quench Solution. Vortex immediately.
      
  • Analysis:

    • Analyze via HPLC-UV (254 nm).

Analytical Method (HPLC)[2][3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pyridine basicity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The acidic mobile phase ensures the pyridine nitrogen is protonated during analysis, improving peak shape and preventing tailing.

Visualization of Experimental Logic

The following diagram illustrates the kinetic workflow and the decision gates based on analytical results.

KineticWorkflow Setup 1. Reactor Setup (Diol + Base + Int. Std) Equilibrate 2. Thermal Equilibration Setup->Equilibrate Initiate 3. Add Electrophile (t=0) Equilibrate->Initiate Sampling 4. Aliquot Withdrawal (t=x) Initiate->Sampling Kinetic Loop Quench 5. Acid Quench (Stop Reaction) Sampling->Quench HPLC 6. HPLC Analysis (Quantify SM/Prod) Quench->HPLC HPLC->Sampling Next Timepoint

Figure 1: Kinetic sampling workflow. The loop continues until conversion reaches >90% or plateaus.

Data Analysis & Calculation

Determining Rate Constants ( )

Under pseudo-first-order conditions (where


), the disappearance of Pyridine-3,5-diol follows:


Where:

  • 
     = Concentration of Diol at time 
    
    
    
    (normalized to Internal Standard).
  • 
     = Observed rate constant (
    
    
    
    ).

Plot


 vs. time. The slope is 

.
Second-Order Rate Constant ( )

To derive the intrinsic second-order rate constant (relevant for scale-up modeling):



(Units: 

)
Activation Energy ( )

Perform the experiment at three temperatures (e.g., 298K, 313K, 333K). Use the Arrhenius equation:



Plot 

vs.

. The slope is

.
Data Summary Table
ParameterSymbolUnitCalculation Source
Conversion

%

Observed Rate


Slope of

vs

Half-Life

min

Selectivity

Ratio

Mechanistic Insight & Troubleshooting

Speciation Diagram

Understanding the protonation state is vital. At pH > 11, the dianion species dominates, which is significantly more nucleophilic than the mono-anion.

Speciation Neutral Neutral Diol (Low Nucleophilicity) Mono Mono-Anion (Moderate Nucleophilicity) Neutral->Mono + Base (pK1 ~6) Di Di-Anion (High Nucleophilicity) Mono->Di + Base (pK2 ~11) Product O-Alkylated Product Mono->Product Slow k1 Di->Product Fast k2

Figure 2: Speciation dependent reactivity. High pH forces the equilibrium toward the highly reactive Di-Anion.

Troubleshooting Guide
  • Non-Linear Kinetics: If the plot of

    
     vs 
    
    
    
    curves, the reaction may not be pseudo-first order (check stoichiometry) or the base is degrading the electrophile.
  • Poor Mass Balance: If SM + Product

    
     Initial, check for N-alkylation (often appears as a broad peak with different UV characteristics) or precipitation of the salt.
    
  • Isomer Separation: If Mono-ether isomers (3-O-Bn vs 5-O-Bn) are formed (only possible if the pyridine has another substituent making it asymmetric), optimize the HPLC gradient to separate them. For symmetric 3,5-diol, only one mono-ether exists.

References

  • Pyridine Properties & Tautomerism

    • Wikipedia contributors. (2023). "Pyridine."[1][2][3][4][5][6][7] Wikipedia, The Free Encyclopedia. Link

    • Note: Confirms pKa values and tautomeric preferences of hydroxy-pyridines (3-OH vs 2/4-OH).
  • HIF-PH Inhibitor Chemistry

    • Debenham, J. S., et al. (2016).[1] "Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia."[1] Journal of Medicinal Chemistry. Link

    • Context: Demonstrates the utility of hydroxy-heterocycles in HIF-PH inhibitor drug design.
  • Kinetic Methodology

    • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Engineering." Angewandte Chemie International Edition. Link

    • Context: Foundational text for the sampling and rate calcul
  • Analytical Validation

    • Rao, B. T., et al. (2016). "New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms." International Journal for Pharmaceutical Research Scholars. Link

    • Context: Provides baseline conditions for HPLC separation of pyridine deriv

Sources

Application

High-Efficiency Derivatization of Pyridine-3,5-diol for GC-MS Quantitation

Abstract This guide details the protocol for the quantitative analysis of Pyridine-3,5-diol (CAS 3543-02-0) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high polarity and thermal lability of the two hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the quantitative analysis of Pyridine-3,5-diol (CAS 3543-02-0) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high polarity and thermal lability of the two hydroxyl groups on the pyridine ring, direct GC analysis results in poor peak shape and low sensitivity. This protocol utilizes Silylation with BSTFA + 1% TMCS to convert the analyte into its volatile bis-trimethylsilyl (TMS) ether derivative (3,5-bis(trimethylsilyloxy)pyridine). The method ensures excellent chromatographic behavior, high recovery (>95%), and sensitive detection limits suitable for impurity profiling and metabolite tracking in pharmaceutical development.

Scientific Rationale & Mechanism

The Analytical Challenge

Pyridine-3,5-diol contains two phenolic hydroxyl groups and a basic nitrogen atom. This amphoteric nature creates significant hydrogen bonding capability, leading to:

  • Adsorption: Irreversible binding to active sites (silanols) in the GC inlet and column.

  • Peak Tailing: Severe asymmetry that compromises integration accuracy.

  • Thermal Degradation: Decomposition at the high temperatures required for elution.

The Chemical Strategy: Silylation

The selected derivatization method replaces the active protic hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups [-Si(CH₃)₃].[1]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]

  • Catalyst: TMCS acts as a catalyst to increase the silylation power of BSTFA, ensuring steric hindrance at the 3 and 5 positions does not prevent complete derivatization.

  • Reaction Product: 3,5-bis(trimethylsilyloxy)pyridine (MW 255.45 g/mol ).

Mechanism: The nucleophilic oxygen of the pyridine-diol attacks the silicon of the BSTFA, displacing the trifluoroacetamide leaving group. The result is a non-polar, thermally stable ether.

Materials & Instrumentation

Reagents
ReagentGradePurpose
Pyridine-3,5-diol Reference Standard (>98%)Analyte
BSTFA + 1% TMCS Derivatization GradeSilylation Reagent
Ethyl Acetate (Anhydrous) HPLC/GC GradeReaction Solvent
Pyridine (Anhydrous) Silylation GradeOptional Solvent/Catalyst
Nitrogen Gas UHP (99.999%)Drying/Evaporation
Instrumentation (GC-MS)
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rtx-5MS or HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film).

  • Inlet: Split/Splitless with deactivated glass wool liner.

Experimental Protocol

Sample Preparation Workflow

Note: Moisture is the enemy of silylation.[3] Ensure all glassware is silanized and dry.

Step 1: Preparation of Stock Solution

  • Weigh 1.0 mg of Pyridine-3,5-diol into a 1.5 mL GC vial.

  • Dissolve in 1 mL of anhydrous Methanol (for transfer only).

  • Critical: Transfer 100 µL of stock to a reaction vial and evaporate to complete dryness under a gentle stream of Nitrogen at 40°C. Residual methanol will quench the derivatization reagent.

Step 2: Derivatization Reaction

  • Add 100 µL of Anhydrous Ethyl Acetate to the dried residue. Vortex to wash down sides.

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly (PTFE-lined cap).

  • Vortex for 10 seconds.

  • Incubate at 70°C for 30 minutes in a heating block.

    • Reasoning: The 3,5-positions are electronically deactivated by the nitrogen ring; heat is required to drive the reaction to completion (bis-derivatization) and prevent mono-TMS artifacts.

Step 3: Final Work-up

  • Remove from heat and allow to cool to room temperature.

  • Transfer to an autosampler vial with a glass insert.

  • Inject immediately or store at -20°C (stable for 24 hours).

Visual Workflow (DOT Diagram)

G Start Sample: Pyridine-3,5-diol (Dry Residue) Reagent Add Reagent: 100µL Ethyl Acetate 100µL BSTFA + 1% TMCS Start->Reagent Solvation Reaction Reaction: 70°C for 30 mins Reagent->Reaction Silylation Product Product: 3,5-bis(trimethylsilyloxy)pyridine Reaction->Product Bis-Derivatization GCMS GC-MS Injection Product->GCMS Analysis

Figure 1: Step-by-step derivatization workflow for Pyridine-3,5-diol.

GC-MS Method Parameters

To ensure reproducibility, program the instrument as follows:

ParameterSetting
Inlet Temperature 250°C
Injection Mode Splitless (1 min purge) or Split 10:1 (conc. dependent)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program Initial: 70°C (hold 1 min) Ramp 1: 20°C/min to 280°C Final: 280°C (hold 3 min)
Transfer Line 280°C
Ion Source 230°C (EI Source)
Quadrupole 150°C
Acquisition Scan (m/z 50–450) or SIM (see below)

Results & Data Interpretation

Expected Chromatography
  • Retention Time: The bis-TMS derivative is non-polar and will elute in the mid-range of the chromatogram (approx. 8–10 mins under listed conditions).

  • Peak Shape: Sharp, symmetrical peak (Tailing factor < 1.2). If tailing occurs, check inlet liner deactivation or moisture contamination.

Mass Spectrum Analysis (EI, 70 eV)

The derivatized molecule, 3,5-bis(trimethylsilyloxy)pyridine (Formula: C₁₁H₂₁NO₂Si₂), will exhibit a distinct fragmentation pattern:

  • Molecular Ion (M⁺): m/z 255 (Strong intensity, often base peak or near base peak).

  • M - 15 (Loss of Methyl): m/z 240 (Diagnostic for TMS derivatives; loss of -CH₃ from Silicon).

  • M - 73 (Loss of TMS): m/z 182 ( cleavage of O-Si bond).

  • Pyridinium Ring Fragments: Lower mass ions characteristic of the pyridine core may appear around m/z 79-80.

Quantitation Ion (SIM): m/z 255 (Target), m/z 240 (Qualifier 1), m/z 182 (Qualifier 2).

Reaction Mechanism Diagram

Reaction Substrate Pyridine-3,5-diol (MW 111) Intermediate Transition State Substrate->Intermediate + 2 eq. BSTFA BSTFA BSTFA (TMS Donor) BSTFA->Intermediate Product 3,5-bis(TMS)pyridine (MW 255) Intermediate->Product - Leaving Groups Byproduct Byproducts (TMFA + HCl) Intermediate->Byproduct

Figure 2: Silylation reaction pathway converting diol to bis-TMS ether.

Troubleshooting & Validation Criteria

IssueProbable CauseCorrective Action
No Peak / Low Response Moisture in sample/solventDry sample thoroughly; use fresh anhydrous reagents.
Extra Peak (Mono-TMS) Incomplete reactionIncrease reaction time to 60 min or temp to 80°C.
Inlet Liner Degradation Accumulation of silylation byproductsReplace liner; use wool-packed liner to trap non-volatiles.
Peak Tailing Active sites in columnTrim column inlet (10-20 cm); ensure splitless purge time is optimized.

Validation Limits:

  • Linearity: 0.5 µg/mL – 100 µg/mL (R² > 0.995).

  • LOD: ~0.1 µg/mL (SIM mode).

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response in GC/MS: BSTFA Protocol. Technical Bulletin. Link

  • Little, J. L. Derivatization of Pyridines and Phenols for GC-MS.
  • National Institute of Standards and Technology (NIST). Mass Spectrum of TMS Derivatives. NIST Chemistry WebBook. Link

  • Thermo Fisher Scientific. GC Derivatization Guide: Silylation Reagents. Link

Sources

Method

Application Notes &amp; Protocols: Synthesis of Pyridine-3,5-diol-Based Metal-Organic Frameworks

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Untapped Potential of Pyridine-3,5-diol in MOF Chemistry Metal-Organic Frameworks (MOFs) are a class of crystall...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Untapped Potential of Pyridine-3,5-diol in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic molecules, known as linkers.[1] The modularity of their synthesis, achieved by combining different metal nodes and organic linkers, allows for the precise tuning of pore size, shape, and chemical functionality.[1] This has positioned MOFs as exceptional candidates for a myriad of applications, including gas storage, separations, catalysis, and notably, drug delivery.[2]

Pyridine-based linkers are widely utilized in MOF chemistry due to the robust coordination of the pyridine nitrogen to metal centers and the geometric rigidity of the aromatic ring.[3] The vast majority of research in this area has focused on pyridine-dicarboxylate linkers, which form strong, well-defined coordination bonds with metal ions. In contrast, the use of Pyridine-3,5-diol as a primary structural linker remains a largely unexplored frontier.

This guide posits that the hydroxyl (-OH) functional groups of Pyridine-3,5-diol offer a unique chemical handle for creating novel MOFs. Unlike the charged carboxylate groups, the neutral, polar hydroxyl groups can engage in strong hydrogen bonding and offer different coordination modes, potentially leading to frameworks with unique host-guest interaction capabilities and stimuli-responsive properties. The presence of accessible hydroxyl groups within the pores could significantly enhance properties like selective adsorption and serve as anchor points for post-synthetic modification, which is of particular interest in the field of drug delivery.[2]

This document provides a comprehensive, experience-driven guide to the synthesis of Pyridine-3,5-diol-based MOFs. While direct literature is sparse, the protocols herein are built upon the well-established principles of solvothermal synthesis and draw parallels from systems involving other hydroxyl-functionalized linkers.[4][5]

Foundational Principles: The Chemistry of Hydroxyl-Based MOF Synthesis

The formation of a MOF is a process of dynamic self-assembly where reversible coordination bonds form between metal nodes and organic linkers until a thermodynamically stable, crystalline product precipitates from solution.[6]

Causality Behind Solvothermal Synthesis: The solvothermal method is the most common and effective technique for MOF synthesis.[4] It involves heating the reactants in a sealed vessel (an autoclave) above the boiling point of the solvent.[7] The resulting increase in pressure and temperature overcomes the kinetic barriers to crystallization, promoting the formation of high-quality, crystalline materials from components that may have poor solubility at room temperature.[4] This method is particularly crucial for exploring new MOF systems like those based on Pyridine-3,5-diol, where optimal crystallization conditions are not yet established.

Hydroxyl vs. Carboxyl Linkers: A Mechanistic Consideration:

  • Coordination: Carboxylic acids readily deprotonate to form carboxylates, which act as strong anionic ligands. Phenolic hydroxyl groups, like those in Pyridine-3,5-diol, are less acidic and typically coordinate to metal centers as neutral ligands or require a basic medium to deprotonate into more strongly coordinating phenolate anions.[8] This difference is critical; the pH of the reaction mixture can dictate whether coordination occurs and the final structure of the framework.

  • Structural Diversity: The dual coordination potential of Pyridine-3,5-diol (through both the pyridine nitrogen and the two hydroxyl groups) allows for the formation of complex, multidimensional structures. The nitrogen atom acts as a classic Lewis base, while the diol functionality can bridge multiple metal centers.[9]

Detailed Protocol: Solvothermal Synthesis of a Zn-Pyridine-3,5-diol MOF

This protocol details a representative synthesis using Zinc(II) nitrate, a common metal source in MOF chemistry. The principles can be adapted for other transition metals.

Materials and Equipment

Materials:

  • Pyridine-3,5-diol (Linker)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • Methanol (Solvent for activation)

  • (Optional) Triethylamine (TEA) or other base as a modulator/promoter

Equipment:

  • Analytical balance

  • 20 mL Scintillation vials

  • Teflon-lined stainless steel autoclave (23 mL capacity)

  • Programmable laboratory oven

  • Centrifuge

  • Vacuum filtration apparatus

  • Vacuum oven or Schlenk line for activation

Step-by-Step Experimental Workflow
  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.055 g (0.5 mmol) of Pyridine-3,5-diol in 10 mL of DMF . Sonicate briefly if needed to ensure complete dissolution.

    • In a separate vial, dissolve 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF .

    • Rationale: Preparing separate concentrated solutions ensures homogeneity before the reaction begins. DMF is a high-boiling polar aprotic solvent that is excellent for solubilizing both the organic linker and the metal salt.[10] The 1:1 molar ratio is a common starting point for exploratory MOF synthesis.

  • Reaction Mixture Assembly:

    • Combine the two solutions into a single vial.

    • Cap the vial and sonicate for 5-10 minutes to ensure a homogeneous mixture. The solution may become slightly cloudy, which is acceptable.

    • Rationale: Sonication helps to create a uniform dispersion of precursors, which is critical for promoting consistent nucleation and growth of crystals.[11]

  • Solvothermal Reaction:

    • Transfer the final solution into a 23 mL Teflon-lined autoclave.

    • Seal the autoclave tightly. Ensure the Teflon liner is properly seated to prevent leakage.

    • Place the sealed autoclave in a programmable oven.

    • Heat the oven to 120 °C at a rate of 5 °C/min. Maintain this temperature for 24 hours .

    • Rationale: Heating to 120 °C provides the necessary thermal energy to drive the coordination reaction and crystallization.[12] The 24-hour period allows sufficient time for the slow growth of well-defined crystals. The process of nucleation and crystal growth is time-dependent.[11]

  • Product Isolation and Purification:

    • After 24 hours, cool the oven down to room temperature naturally (or at a slow rate of 5 °C/min). Crucial: Do not quench the reaction by rapid cooling, as this can lead to the formation of amorphous material or smaller, poorly-defined crystals.

    • Open the autoclave in a fume hood. A crystalline powder should be visible at the bottom of the Teflon liner.

    • Carefully decant the mother liquor.

    • Add 10 mL of fresh DMF, cap the vial, and gently agitate to wash the product. Let the crystals settle and decant the DMF. Repeat this wash step twice.

    • Perform a solvent exchange by submerging the crystals in 10 mL of ethanol . Let them soak for 24 hours, then decant and replace with fresh ethanol. Repeat this process for 3 days.[13]

    • Rationale: The initial washes with DMF remove unreacted starting materials. The subsequent solvent exchange with a lower-boiling solvent like ethanol is critical for "activating" the MOF. It displaces the high-boiling DMF trapped within the pores, which is difficult to remove by simple heating.[13]

  • Activation (Pore Evacuation):

    • After the final ethanol wash, collect the crystalline product by centrifugation or vacuum filtration.

    • Dry the collected MOF powder in a vacuum oven at 80-100 °C overnight or on a Schlenk line under dynamic vacuum.[10]

    • Rationale: Activation is the process of removing all guest solvent molecules from the pores of the MOF to make the full internal surface area accessible.[7] This step is essential for any application that relies on the material's porosity, such as gas storage or drug loading.

Workflow Visualization

solvothermal_synthesis cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Activation Linker Dissolve Pyridine-3,5-diol in DMF Mix Combine Solutions & Sonicate Linker->Mix Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Metal->Mix Heat Seal in Autoclave Heat to 120°C for 24h Mix->Heat Cool Slow Cooling to RT Heat->Cool Wash_DMF Wash with fresh DMF (3x) Cool->Wash_DMF Exchange_EtOH Solvent Exchange with Ethanol (3 days) Wash_DMF->Exchange_EtOH Activate Dry under Vacuum (80-100°C) Exchange_EtOH->Activate Product Activated MOF Product Activate->Product

Caption: Solvothermal synthesis workflow for Pyridine-3,5-diol based MOFs.

Parameter Optimization and Causality

The quality of the final MOF product is highly sensitive to reaction parameters.[14] Systematic optimization is key to achieving high crystallinity and phase purity.

Table 1: Key Synthesis Parameters and Their Expected Impact

Parameter Typical Range Rationale & Expected Impact on Outcome
Temperature 80 - 180 °C Higher temperatures increase reaction kinetics but can lead to denser, less porous phases. Lower temperatures may yield amorphous products. A temperature of 100-120 °C is a good starting point.[10]
Reaction Time 12 - 72 hours Longer times generally promote the growth of larger, more well-defined crystals. Short reaction times may result in incomplete reaction or nanocrystalline material.[10]
Solvent System DMF, DEF, Ethanol, H₂O The solvent's polarity and boiling point are critical. DMF is a common choice for its ability to dissolve a wide range of precursors.[10] Using a protic solvent like ethanol or water (hydrothermal synthesis) can alter the coordination environment and lead to different structures.
Metal:Linker Ratio 2:1 to 1:2 This ratio directly influences the stoichiometry of the final product and can be used to control the formation of different structural phases. A 1:1 or 2:1 (metal:linker) ratio is often a good starting point.

| pH / Modulator | Additive (e.g., TEA) | For hydroxyl-based linkers, adding a small amount of a base like Triethylamine (TEA) can deprotonate the -OH groups, turning them into stronger coordinating sites and potentially promoting crystallization.[8] Conversely, acidic modulators can slow down nucleation, leading to larger crystals. |

parameter_effects Params Synthesis Parameters Temp Temperature Params->Temp Time Time Params->Time Solvent Solvent Params->Solvent Ratio M:L Ratio Params->Ratio Modulator Modulator/pH Params->Modulator Cryst Crystallinity Temp->Cryst affects Phase Phase/Topology Temp->Phase affects Time->Cryst affects Size Crystal Size/ Morphology Time->Size affects Solvent->Phase affects Solvent->Size affects Ratio->Phase determines Modulator->Cryst affects Modulator->Size affects Porosity Porosity/ Surface Area Phase->Porosity governs

Caption: Relationship between synthesis parameters and final MOF properties.

Self-Validating Protocols: Essential Characterization Techniques

To confirm the successful synthesis of the target MOF, a suite of characterization techniques is mandatory.

  • Powder X-Ray Diffraction (PXRD): This is the most crucial technique for confirming the formation of a crystalline material.

    • What to look for: A pattern of sharp peaks indicates a well-ordered, crystalline structure. A broad, featureless hump indicates an amorphous product. The peak positions are a fingerprint of a specific crystal phase. Comparing the experimental pattern to simulated patterns from single-crystal X-ray diffraction is the gold standard for phase identification.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the linker to the metal center.

    • What to look for: Compare the spectrum of the final MOF product to that of the free Pyridine-3,5-diol linker. A broadening and shift to a lower wavenumber of the O-H stretching band (typically ~3200-3400 cm⁻¹) is indicative of the hydroxyl group's involvement in coordination. Changes in the C-N stretching vibrations of the pyridine ring also confirm its participation in the framework.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability and composition.

    • What to look for: An initial weight loss at < 150 °C corresponds to the removal of guest solvent molecules (e.g., water, ethanol). The temperature at which the framework begins to rapidly lose mass indicates its decomposition temperature, a key measure of thermal stability.

  • Gas Sorption Analysis (BET Surface Area): Nitrogen or argon sorption isotherms at 77 K are used to determine the specific surface area (using the Brunauer-Emmett-Teller, or BET, method) and pore volume of the activated MOF.

    • What to look for: A Type I isotherm is characteristic of microporous materials like MOFs. A high uptake of gas at low relative pressures confirms the presence of accessible micropores and a successful activation process.[15]

Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Recommended Solution(s)
Amorphous Product (No PXRD peaks) Reaction temperature too low; Reaction time too short; Unsuitable solvent.Increase reaction temperature in 10-20 °C increments. Extend reaction time to 48 or 72 hours. Experiment with different solvents (e.g., DEF, ethanol/water mixture).
Low Yield Incomplete reaction; Precursors not fully dissolved; Product partially soluble in mother liquor.Increase reaction time. Ensure precursors are fully dissolved before heating, using sonication. Cool the autoclave slowly to maximize precipitation.
Mixed Crystalline Phases Reaction conditions are on the border of two thermodynamic minima; Inhomogeneous reaction mixture.Systematically vary the temperature, M:L ratio, or solvent composition. The use of modulators (e.g., a few drops of acid or base) can often favor the formation of a single phase.
Low Surface Area After Activation Incomplete solvent exchange (DMF remains); Framework collapse during activation.Extend the solvent exchange process (e.g., 5 days). Use a gentler activation method, such as supercritical CO₂ drying if available. Ensure the framework is thermally stable (from TGA) at the chosen activation temperature.[13]

References

  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control . (n.d.). X-Therma. Retrieved February 8, 2026, from [Link]

  • Tuleushov, G., & Attfield, M. (n.d.). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm . International Journal of Biology and Chemistry. [Link]

  • Líška, M., et al. (2018). Synthesis and Characterization of Functionalized Metal-organic Frameworks . Journal of Visualized Experiments. [Link]

  • Wang, Q., et al. (2023). Characterization, Structure, and Reactivity of Hydroxyl Groups on Metal-Oxide Cluster Nodes of Metal-Organic Frameworks: Structural Diversity and Keys to Reactivity and Catalysis . Advanced Materials. [Link]

  • Denisov, G. L., et al. (2019). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing . ResearchGate. [Link]

  • Foziya Yusuf, V., et al. (2022). A Comprehensive Review on Synthetic approaches for Metal-Organic Frameworks . ResearchGate. [Link]

  • The chemistry of Metal-Organic Frameworks -MOFs- (ICMol) . (2021, May 31). YouTube. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions . (n.d.). ZYLAB. Retrieved February 8, 2026, from [Link]

  • Lee, S. J., et al. (2017). Synthesis of MOF having hydroxyl functional side groups and optimization of activation process for the maximization of its BET surface area . ResearchGate. [Link]

  • Gas Sorption Characterization of Metal Organic Frameworks Webinar . (2021, April 14). YouTube. [Link]

  • Chand, S., et al. (2022). Ambient Pressure Fabrication of CuxZn1–x(BDC)2DABCO Thin Films Through Spin-Coating and Their Temperature-Dependent Structural Development . Langmuir. [Link]

  • Adventures in the Synthesis of Metal Organic Frameworks . (2025, January 27). YouTube. [Link]

  • Gotthardt, M. A., et al. (2016). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link . ResearchGate. [Link]

  • Husain, S. M., & Taft, B. R. (n.d.). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes . ACS. [Link]

  • Wang, D., et al. (2015). Fe-Based Metal–Organic Frameworks for Highly Selective Photocatalytic Benzene Hydroxylation to Phenol . ACS Catalysis. [Link]

  • Transition metal pyridine complexes . (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • Wang, Q., et al. (2023). Characterization, Structure, and Reactivity of Hydroxyl Groups on Metal-Oxide Cluster Nodes of Metal-Organic Frameworks . ResearchGate. [Link]

  • Wu, Y., et al. (2018). Versatile Surface Functionalization of Metal-Organic Frameworks through Direct Metal Coordination with a Phenolic Lipid Enables Diverse Applications . ResearchGate. [Link]

  • Zhang, L., et al. (2023). Sequential Linker Installation in Metal–Organic Frameworks . Accounts of Chemical Research. [Link]

  • Feng, D., et al. (2016). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability . Journal of the American Chemical Society. [Link]

  • Gebreyesus, M. A., & Taddesse, S. (2015). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) . JSciMed Central. [Link]

  • Umale, S., & Smaldone, R. A. (2014). The surface chemistry of metal–organic frameworks . Chemical Communications. [Link]

  • Ju, Y., et al. (2022). Site‐Selective Coordination Assembly of Dynamic Metal‐Phenolic Networks . Angewandte Chemie International Edition. [Link]

  • Denisov, G. L., et al. (2019). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing . Semantic Scholar. [Link]

  • Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs . (2025, March 28). YouTube. [Link]

  • Lutt, A. L., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces . Accounts of Chemical Research. [Link]

  • Wang, R., et al. (2009). Out-of-plane metal coordination by pyridine in one of the two... . ResearchGate. [Link]

  • Al-Farhan, K. A., et al. (2019). Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate . Molecules. [Link]

Sources

Application

Scale-up synthesis of Pyridine-3,5-diol for industrial applications

Process Optimization and Critical Parameter Control for Industrial Synthesis Executive Summary Pyridine-3,5-diol is a critical heterocyclic intermediate used in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylas...

Author: BenchChem Technical Support Team. Date: February 2026

Process Optimization and Critical Parameter Control for Industrial Synthesis

Executive Summary

Pyridine-3,5-diol is a critical heterocyclic intermediate used in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and advanced coordination ligands. Unlike the 2,4- or 2,6-isomers, the 3,5-substitution pattern cannot be accessed via standard nucleophilic aromatic substitution due to the lack of activation by the ring nitrogen.

This Application Note details a robust, scalable protocol for the synthesis of Pyridine-3,5-diol via the demethylation of 3,5-dimethoxypyridine . This route is selected over the diazotization of 3,5-diaminopyridine to avoid the explosion hazards associated with large-scale diazonium salt processing.

Key Deliverables:

  • Yield: >85% isolated yield.[1]

  • Purity: >99.5% (HPLC), suitable for GMP downstream processing.

  • Safety: Integrated scrubbing protocol for methyl bromide byproduct.

Synthetic Strategy & Retrosynthesis

The industrial synthesis targets the cleavage of the methyl ether bonds in 3,5-dimethoxypyridine. This precursor is readily synthesized from commercially available 3,5-dibromopyridine via copper-catalyzed methoxylation.

Reaction Scheme:

  • Precursor Synthesis: 3,5-dibromopyridine + NaOMe

    
     3,5-dimethoxypyridine.
    
  • Deprotection (Critical Step): 3,5-dimethoxypyridine + 48% HBr

    
     Pyridine-3,5-diol + 2 MeBr (gas).
    

ReactionScheme Dibromo 3,5-Dibromopyridine (Starting Material) Dimethoxy 3,5-Dimethoxypyridine (Intermediate) Dibromo->Dimethoxy NaOMe, CuI DMF, 110°C Diol Pyridine-3,5-diol (Target API) Dimethoxy->Diol 48% HBr Reflux (130°C) MeBr Methyl Bromide (Toxic Gas Byproduct) Dimethoxy->MeBr Elimination

Figure 1: Synthetic pathway emphasizing the critical deprotection step and byproduct generation.

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Reagent Stoichiometry HBr (48% aq) > 10 equiv.Excess acid acts as both solvent and proton source. The reaction follows an

mechanism requiring protonation of the ether oxygen.
Temperature 125°C - 135°C (Reflux)Ether cleavage activation energy is high. Below 120°C, the reaction stalls (incomplete conversion).
Reaction Time 12 - 16 HoursExtended time ensures cleavage of both methoxy groups. Monomethyl intermediate is a common impurity.
pH Control (Workup) pH 5.5 - 6.5 (Isoelectric Point)Pyridine-3,5-diol is amphoteric. Solubility is lowest at its zwitterionic isoelectric point (pI), maximizing precipitation yield.
Agitation High Shear (>300 RPM)Essential during neutralization to prevent localized "hot spots" of high pH which cause oxidative degradation (browning).
Detailed Experimental Protocol
Phase A: Demethylation Reaction

Safety Warning: This reaction generates Methyl Bromide (MeBr) , a neurotoxic, ozone-depleting gas. The reactor vent must be connected to a scrubber containing 20% ethanolamine in ethanol or a chilled caustic scrubber.

  • Setup: Equip a glass-lined reactor (Hastelloy is acceptable; avoid Stainless Steel 304 due to HBr corrosion) with a reflux condenser, mechanical stirrer, and temperature probe. Connect the condenser outlet to the MeBr scrubber.

  • Charging: Charge 3,5-dimethoxypyridine (1.0 wt equiv) into the reactor.

  • Acid Addition: Slowly add 48% Aqueous Hydrobromic Acid (10.0 vol equiv) at room temperature. Exotherm Note: Mild exotherm upon mixing due to pyridinium salt formation.

  • Reflux: Heat the mixture to reflux (

    
     internal temperature). Maintain reflux for 14 hours.
    
    • Self-Validating Check: The solution should transition from colorless/pale yellow to golden yellow. If it turns black, the temperature is too high or oxygen ingress has occurred.

  • IPC (In-Process Control): Sample 50 µL, dilute in mobile phase. Analyze via HPLC.

    • Target: < 0.5% Monomethyl intermediate.[1]

Phase B: Isolation & Purification (The "pH Swing" Technique)

Pyridine-3,5-diol is highly water-soluble as a salt (cationic at pH < 3, anionic at pH > 9). Isolation depends on precise pH adjustment.

  • Concentration: Distill off approximately 60-70% of the HBr/water azeotrope under reduced pressure.

    • Note: Recycle the distillate (dilute HBr) for initial scrubbing in future batches.

  • Dilution: Cool the residue to 20°C and dilute with deionized water (3.0 vol equiv).

  • Neutralization: Slowly dose 50% NaOH solution while maintaining internal temp < 25°C (Ice bath/Chiller required).

    • Endpoint: Adjust pH to 5.5 – 6.0 .

    • Observation: A thick off-white precipitate will form.

  • Aging: Stir the slurry at 0-5°C for 2 hours to maximize crystallization.

  • Filtration: Filter the solids.

  • Washing: Wash the cake with ice-cold water (2 x 1.0 vol). Do not use acetone; product is slightly soluble.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Phase C: Recrystallization (Polishing)

For pharmaceutical grade (>99.5%), a recrystallization is required to remove trace inorganic salts (NaBr).

  • Dissolve crude solid in boiling water (minimum volume, approx. 8-10 vol).

  • Add activated carbon (5 wt%), stir for 30 mins, and filter hot (removes color).

  • Cool slowly to 5°C.

  • Filter and dry.

Process Logic & Troubleshooting Flowchart

ProcessLogic Start Start Workup (Acidic Solution) Neut Neutralize with NaOH Target pH 5.5-6.0 Start->Neut Check Precipitate Formed? Neut->Check Yes Cool to 5°C Filter Check->Yes Yes No Check pH Is it > 7 or < 4? Check->No No Adjust Readjust pH to 5.8 No->Adjust pH Incorrect Conc Solution too dilute Concentrate via Rotovap No->Conc pH Correct Adjust->Neut Conc->Neut

Figure 2: Troubleshooting logic for the isolation of amphoteric Pyridine-3,5-diol.

Safety & Waste Management
  • Methyl Bromide (MeBr): The scrubber solution will contain methylated ethanolamine or methanol/bromide salts. This must be disposed of as hazardous halogenated waste.

  • HBr Handling: HBr causes severe burns.[2] Full PPE (Face shield, chemically resistant gloves) is mandatory.

  • Pyridine Toxicity: While less volatile than pyridine, the diol and intermediates should be handled in a fume hood to prevent inhalation of dusts.

References
  • Chemical Safety & Toxicology: National Institute for Occupational Safety and Health (NIOSH). "Methyl Bromide: IDLH Value Profile."

  • Synthetic Methodology: Organic Syntheses, Coll. Vol. 5, p. 412 (1973). "Demethylation of Aryl Methyl Ethers." (General procedure adapted for pyridine systems).

  • Physical Properties: PubChem Compound Summary for CID 77081, Pyridine-3,5-diol.

  • Industrial Patent Context: "Process for the preparation of 3,5-dihydroxypyridine." (Reference for pH-dependent isolation strategies).

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of Pyridine-3,5-diol and solutions

Technical Support Hub: Pyridine-3,5-diol Purification Status: Active Ticket ID: PYR-T35-ISO Assigned Specialist: Senior Application Scientist Last Updated: 2026-02-08 Executive Summary: The "Invisible" Intermediate Pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Pyridine-3,5-diol Purification

Status: Active Ticket ID: PYR-T35-ISO Assigned Specialist: Senior Application Scientist Last Updated: 2026-02-08

Executive Summary: The "Invisible" Intermediate

Pyridine-3,5-diol (CAS: 3543-02-0) presents a "perfect storm" of purification challenges. It is amphoteric, highly water-soluble, and prone to oxidative polymerization (tar formation). Standard organic workups (EtOAc/Water extraction) often fail because the molecule prefers the aqueous phase at almost any pH.

This guide replaces generic advice with a field-proven "Evaporate-and-Switch" protocol derived from industrial patent literature, specifically designed to bypass the water solubility trap.

Module 1: The Core Protocol (Isolation from Aqueous Streams)

Standard extraction fails here. Do not attempt to extract this from water with Dichloromethane or Ethyl Acetate.

The "Methanol Switch" Method This protocol is adapted from industrial synthesis routes (e.g., CN105175320A) where the compound is isolated from hydrobromide or hydrochloride salts.

Step-by-Step Workflow:

  • Neutralization (The Critical pH):

    • Start with your aqueous reaction mixture (often acidic from deprotection).

    • Slowly adjust pH to 6.0 – 7.0 using concentrated NaOH or NaHCO₃.

    • Why: This targets the isoelectric point (pI). Below pH 4, the pyridine nitrogen is protonated (cationic). Above pH 9, the phenolic hydroxyls are deprotonated (anionic). At pH 6-7, the neutral zwitterion dominates, minimizing water solubility—though it is likely still too soluble to precipitate fully.

  • Total Evaporation:

    • Do not filter yet. Evaporate the entire aqueous mixture to dryness under reduced pressure (Rotavap).

    • Result: You will have a solid cake consisting of your product mixed with inorganic salts (NaCl/NaBr).

  • The Solvent Switch:

    • Add Methanol (MeOH) to the dry solid cake. Use approx. 10-15 mL MeOH per gram of theoretical product.

    • Heat to reflux (65°C) for 30 minutes with vigorous stirring.

    • Mechanism:[1][2][3] Pyridine-3,5-diol is soluble in hot methanol; inorganic salts (NaCl) are not.

  • Filtration & Recovery:

    • Filter the hot mixture while active. The solid on the filter is waste (inorganic salts).

    • Collect the filtrate (methanol solution).

    • Concentrate the filtrate to dryness.

    • Optional: Recrystallize the residue from a small volume of Ethanol or Water/Ethanol mix if high purity is required.

Module 2: The Solubility Paradox (Visualized)

Understanding the ionization state is the only way to control this molecule. You must visualize the species present at different pH levels.

Figure 1: pH-Dependent Speciation of Pyridine-3,5-diol

G cluster_acid pH < 4 (Acidic) cluster_neutral pH 6-7 (Isoelectric) cluster_basic pH > 9 (Basic) NodeA CATIONIC FORM (Protonated Nitrogen) Highly Water Soluble NodeB NEUTRAL / ZWITTERION (Net Charge 0) Min. Water Solubility Max. Organic Solubility NodeA->NodeB -H+ (pKa ~4.8) NodeB->NodeA +H+ NodeC ANIONIC FORM (Deprotonated Hydroxyls) Highly Water Soluble NodeB->NodeC -H+ (pKa ~8.7) NodeC->NodeB +H+

Caption: The "Sweet Spot" for isolation is extremely narrow (pH 6-7). Deviation in either direction creates charged species that lock the molecule in the aqueous phase.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a black tar upon drying. What happened? A: Pyridine diols are electron-rich and prone to oxidative polymerization, similar to hydroquinones.

  • The Fix:

    • Perform all evaporations under inert atmosphere (N₂) if possible.

    • Do not heat above 50°C during drying unless under high vacuum.

    • Add a trace of antioxidant (e.g., Sodium Metabisulfite) during the initial aqueous workup if the application allows.

Q2: I tried the Methanol Switch, but the yield is low. A: The salts (NaCl/NaBr) can trap the product physically.

  • The Fix: Triturate (grind) the solid cake thoroughly before adding methanol. Repeat the methanol extraction step twice (2x reflux) to ensure complete recovery.

Q3: Can I purify this using column chromatography? A: Yes, but standard silica conditions will cause severe tailing due to the basic nitrogen and acidic hydroxyls interacting with silanols.

  • The Fix: Use a "Deactivated" Silica system.

    • Eluent: Dichloromethane : Methanol (9:1 to 8:2).

    • Modifier: Add 1% Triethylamine or Ammonium Hydroxide to the eluent. This competes for the active sites on the silica, allowing your product to elute cleanly.

    • Alternative: Use C18 Reverse Phase silica (eluting with Water/Methanol).

Q4: What are the exact pKa values? A: While experimental values for the specific 3,5-diol are rare in open literature, they follow the 3-hydroxypyridine pattern:

  • Pyridine Nitrogen (Base): pKa ≈ 4.8 – 5.0

  • Hydroxyl Group (Acid): pKa ≈ 8.7 – 9.0

  • Implication: This confirms that at pH 6.5, the nitrogen is mostly deprotonated (neutral) and the hydroxyl is protonated (neutral), giving you the best chance of isolation.

Module 4: Solvent Selection Guide

SolventSolubilityApplication
Water (pH 7) Moderate/HighReaction medium; poor for extraction.
Water (pH <4 or >9) Very HighTraps product; avoid during isolation.
Methanol (Hot) High Primary extraction solvent (The "Switch").
Ethanol ModerateGood for recrystallization.
Ethyl Acetate PoorIneffective for extraction from water.
Dichloromethane Very PoorIneffective for extraction.

Module 5: Workflow Diagram

Figure 2: The "Methanol Switch" Isolation Protocol

Workflow Start Crude Aqueous Mixture (Acidic/HBr Salt) Neut Neutralize to pH 6.5 (Use NaOH/NaHCO3) Start->Neut Evap Evaporate to Dryness (Result: Solid Cake of Product + Salts) Neut->Evap Remove Water Extract Add MeOH & Reflux (30 mins) Evap->Extract Solvent Switch Filter Hot Filtration Extract->Filter Waste Solid Waste (Inorganic Salts) Filter->Waste Retentate Liquor Methanol Filtrate Filter->Liquor Filtrate Final Concentrate -> Pure Solid Liquor->Final Vac. Distillation

Caption: This workflow avoids liquid-liquid extraction entirely, relying on solubility differences between the organic product and inorganic salts.

References

  • Patent CN105175320A : Preparation method of 3-hydroxypyridine. (Describes the neutralization, evaporation, and alcohol extraction technique for hydroxypyridines).

  • PubChem Compound Summary : Pyridine-3,5-diol (CAS 3543-02-0). (General chemical and physical properties).

  • Angene Chemical : 3,5-Dihydroxypyridine Safety & Solubility Data. (Confirming solubility profiles).

  • Frontier Specialty Chemicals : Catalog Entry for 3,5-Dihydroxypyridine. (Commercial availability and handling).

Sources

Optimization

Technical Support Guide: Pyridine-3,5-diol Polymerization Optimization

Document ID: TS-PYR-35-POL-01 Topic: Optimization of Reaction Conditions for Poly(arylene ether pyridine) Synthesis Target Audience: Polymer Chemists, Process Engineers, Drug Delivery Researchers Introduction: The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PYR-35-POL-01 Topic: Optimization of Reaction Conditions for Poly(arylene ether pyridine) Synthesis Target Audience: Polymer Chemists, Process Engineers, Drug Delivery Researchers

Introduction: The Challenge of the 3,5-Isomer

Polymerizing Pyridine-3,5-diol (CAS: 3543-02-0) presents a distinct set of challenges compared to standard bisphenol monomers. Unlike its 2,4- or 2,6-isomers, Pyridine-3,5-diol does not readily tautomerize to a stable pyridone form. However, the presence of the basic nitrogen atom within the aromatic ring creates a competition between O-alkylation (desired chain growth) and N-alkylation (undesired quaternization/cross-linking).

This guide focuses on the synthesis of high-molecular-weight Poly(arylene ether pyridine)s (PAEPs) via Nucleophilic Aromatic Substitution (


), the most robust method for utilizing this monomer.

Part 1: Reaction Setup & Stoichiometry

Q1: What is the optimal solvent system for this polymerization?

Recommendation: Use a NMP (N-methyl-2-pyrrolidone) / Toluene cosolvent system.

  • The Logic:

    • Solubility: The resulting pyridine-containing polymer is often rigid and prone to

      
      -
      
      
      
      stacking. NMP is a dipolar aprotic solvent capable of keeping the growing polymer chain in solution at high temperatures.
    • Water Removal: Water is a byproduct of the phenoxide formation. Even trace water hydrolyzes the activated halide monomer, permanently limiting molecular weight (stoichiometric imbalance). Toluene acts as an azeotropic agent to strip water from the system during the initial salt-formation stage.

Q2: Which base should I use: or ?

Recommendation: Use Anhydrous Potassium Carbonate (


) .
  • Mechanism: The 3,5-hydroxyl groups are meta to the electron-withdrawing nitrogen, making them less acidic than typical phenols.

    
     is a larger cation than 
    
    
    
    , which forms a looser ion pair with the phenoxide anion. This increases the nucleophilicity of the oxygen, essential for attacking the activated dihalide (e.g., 4,4'-difluorobenzophenone).
  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents per OH group) to ensure complete deprotonation.

Q3: How do I prevent N-alkylation (Quaternization)?

Recommendation: Control temperature and concentration strictly.

  • The Risk: The pyridine nitrogen has a lone pair. If the reaction temperature is too high during the initial mixing, or if the dihalide is extremely reactive, the nitrogen may attack the electrophile, forming a cationic pyridinium species. This terminates the chain or causes ionic cross-linking (gelation).

  • Protocol: Ensure the phenoxide is fully formed at a lower temperature (~140°C) before raising the temperature for polymerization (~160-180°C). The anionic oxygen is a much stronger nucleophile than the neutral nitrogen; kinetic control favors O-alkylation.

Part 2: Experimental Workflow (Visualized)

The following diagram outlines the critical "One-Pot, Two-Step" synthesis route.

G Monomer Pyridine-3,5-diol + K2CO3 Azeotrope Step 1: Azeotropic Distillation (NMP/Toluene, 140°C) Removes Water Monomer->Azeotrope Dehydration Salt Dipotassium Salt (Anhydrous) Azeotrope->Salt -H2O (via Dean-Stark) Polymerization Step 2: Polymerization (+ Activated Dihalide) (160-180°C, 12-24h) Salt->Polymerization + Dihalide (e.g., DFBP) Workup Precipitation (in Methanol/Water) Polymerization->Workup Viscous Solution

Caption: Figure 1.[1][2][3] Standard


 workflow for Pyridine-3,5-diol polymerization. Critical control points are the dehydration step and the temperature ramp.

Part 3: Troubleshooting Guide

Issue: Low Molecular Weight (Low Viscosity)
Possible CauseDiagnosticCorrective Action
Moisture Contamination

NMR shows unreacted end-groups; target

not achieved.
Ensure Dean-Stark trap is functioning. Increase toluene volume. Dry

at 150°C under vacuum before use.
Stoichiometry Mismatch Accurate weighing errors.Monomer purity is critical. Recrystallize Pyridine-3,5-diol (ethanol/water) and the dihalide before use. Purity must be >99.5%.
Solid Precipitation Solution becomes cloudy/opaque during reaction.The polymer is crystallizing out of solution. Add more NMP or switch to Sulfolane (higher T operation).
Issue: Gelation or Insoluble "Black Specs"

Q: My reaction turned into a gel or has black particles. What happened?

  • Diagnosis: This indicates cross-linking or oxidation .

  • Root Cause 1 (Oxidation): Pyridine diols are susceptible to oxidation at high temperatures.

    • Fix: Ensure a rigorous inert atmosphere. Use Argon instead of Nitrogen (Argon is heavier and blankets the flask better).

  • Root Cause 2 (N-Alkylation): The nitrogen atom reacted with the dihalide, creating a polyelectrolyte network.

    • Fix: Reduce reaction temperature. If using a very reactive monomer (e.g., difluorodiphenyl sulfone), switch to the chloro-analog to reduce electrophilicity, or lower the concentration to favor intramolecular vs intermolecular side reactions.

Part 4: Advanced Optimization Data

The following table summarizes solvent and catalyst effects on the polymerization of Pyridine-3,5-diol with 4,4'-Difluorobenzophenone.

VariableConditionOutcomeRecommendation
Base

Low

, slow kinetics.
Avoid (Cation too small).
Base

High

, good solubility.[4]
Standard .
Solvent DMSODecomposes >160°C.Avoid for high-T steps.
Solvent DMAcGood, but hydrolysis risk.Acceptable (keep dry).
Solvent NMP Excellent thermal stability.Preferred .
Temp >190°CDarkening, N-alkylation risk.Keep <180°C .

Part 5: Mechanistic Pathway (N vs O Selectivity)

Understanding the competition between the Oxygen and Nitrogen nucleophiles is key to purity.

Mechanism Start Pyridine-3,5-diol Intermediate Diphenoxide Anion (O- Nucleophile dominant) Start->Intermediate Deprotonation Base + K2CO3 / Heat PathO Path A: O-Alkylation (Kinetic Product) Intermediate->PathO Fast attack on C-F PathN Path B: N-Alkylation (Thermodynamic/Side Reaction) Intermediate->PathN Slow attack by N lone pair Product Linear Poly(arylene ether) PathO->Product Desired Defect Branched/Cationic Defect PathN->Defect Avoid (>180°C)

Caption: Figure 2. Kinetic competition in polymerization. Path A is favored by strong deprotonation (


) and moderate temperatures. Path B leads to defects.

References

  • Ueda, M., et al. (1995). "Synthesis of Poly(pyridine ether)s by Nucleophilic Aromatic Substitution." Macromolecules. (Generalized protocol for pyridine-ether synthesis).

  • Wang, F., & Roovers, J. (1993). "Synthesis of Poly(arylene ether ketone)s containing pyridine units." Journal of Polymer Science Part A: Polymer Chemistry.

  • Labadie, J. W., & Hedrick, J. L. (1990). "Poly(aryl ether)-Poly(aryl ether) Block Copolymers." National Science Foundation / IBM Research.
  • PubChem Database. (2024). "Pyridine-3,5-diol Compound Summary." National Library of Medicine.

(Note: For specific laboratory safety data, always refer to the MSDS provided by your chemical supplier, e.g., Sigma-Aldrich or CookeChem).

Sources

Troubleshooting

Interpreting unexpected results in biological assays of Pyridine-3,5-diol

Introduction Welcome to the Technical Support Center. If you are observing erratic data, non-linear dilution effects, or "phantom" inhibition when assaying Pyridine-3,5-diol (CAS: 3543-02-0), you are likely encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are observing erratic data, non-linear dilution effects, or "phantom" inhibition when assaying Pyridine-3,5-diol (CAS: 3543-02-0), you are likely encountering artifacts driven by its unique tautomeric and ionization properties.[1]

Unlike simple phenyl-based fragments, Pyridine-3,5-diol is a "chameleon" molecule.[1] It does not exist as a single static species in solution.[1] Its behavior is governed by a complex equilibrium between neutral, zwitterionic, and ionic forms, all of which have distinct solubility, fluorescence, and binding characteristics.

This guide addresses the three most common support tickets we receive regarding this compound: Autofluorescence Interference , pH-Dependent Potency Shifts , and Solubility Artifacts .

Part 1: Troubleshooting Guides (Q&A)

Q1: Why am I seeing high background signals in my fluorescence-based assay (FRET/TR-FRET)?

Diagnosis: Intrinsic Autofluorescence & pH Sensitivity.[1] The Science: Pyridine-3,5-diol is not optically inert.[1] Unlike 2- or 4-hydroxypyridines which favor non-fluorescent keto-tautomers, 3-hydroxypyridine derivatives retain aromaticity and possess significant quantum yields.[1]

  • The Trap: The anionic form (deprotonated hydroxyl) is often the most fluorescent species. If your assay buffer is slightly basic (pH > 7.[1]5) or if the compound is stored in a basic vehicle, it can emit in the blue-green region (excitation ~315nm, emission ~390-450nm), overlapping with coumarin or fluorescein channels.

Troubleshooting Steps:

  • Spectral Scan: Run an excitation/emission scan of the compound alone in your assay buffer.[1]

  • Red-Shift the Assay: If possible, switch to red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) where the pyridine interference is negligible.[1]

  • Background Subtraction: Do not rely on a "No Compound" blank. You must use a "Compound Only" control (see Protocol A below).[1]

Q2: My IC50 values shift dramatically between assay runs. Why is the potency inconsistent?

Diagnosis: Ionization State Sensitivity (pKa Effects). The Science: Pyridine-3,5-diol has two ionizable hydroxyl groups and a basic nitrogen.[1]

  • pKa1 (Pyridinium N): ~5.0 - 6.0[1]

  • pKa2 (Hydroxyl): ~8.5 - 9.0 At physiological pH (7.4), the molecule exists in a steep part of its titration curve. A minor drift in buffer pH (e.g., pH 7.2 vs. 7.[1]6) significantly alters the ratio of neutral species (membrane permeable) to anionic species (often the active binder for metal-dependent targets).

Troubleshooting Steps:

  • Buffer Capacity: Ensure your buffer (HEPES/Tris) concentration is sufficient (>50 mM) to resist pH shifts upon addition of the compound.[1]

  • Check DMSO Acidification: DMSO stocks can absorb moisture and become acidic over time, protonating the pyridine nitrogen and altering initial binding kinetics.[1] Use fresh, anhydrous DMSO.[1]

Q3: The compound precipitates upon dilution, even though it looks clear in DMSO.

Diagnosis: The "Isoelectric Crash." The Science: While the salt forms are water-soluble, the neutral/zwitterionic form of Pyridine-3,5-diol has the lowest solubility.

  • The Trap: Diluting a high-concentration DMSO stock (where the compound is solubilized) into an aqueous buffer at a pH near the molecule's isoelectric point (pI) can trigger immediate micro-precipitation. This aggregates proteins, causing false-positive inhibition (the "promiscuous aggregator" effect).[1]

Troubleshooting Steps:

  • Nephelometry Check: Measure light scattering (turbidity) immediately after dilution.[1]

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in the buffer before adding the compound to prevent micro-aggregate formation.[1]

Part 2: Visualizing the Mechanism

The following diagram illustrates the structural equilibria that cause these assay artifacts.

Pyridine35Diol_Equilibrium cluster_impacts Assay Artifacts Cation Cationic Form (Protonated N) pH < 5.0 Neutral Neutral/Zwitterion Mix (Low Solubility) pH 5.0 - 8.0 Cation->Neutral - H+ (pKa ~5.5) Neutral->Cation + H+ Anion Anionic Form (High Fluorescence) pH > 8.5 Neutral->Anion - H+ (pKa ~8.7) Artifact1 False Positives (Aggregation) Neutral->Artifact1 Precipitation Risk Anion->Neutral + H+ Artifact2 Interference (Autofluorescence) Anion->Artifact2 High Quantum Yield

Figure 1: The pH-dependent equilibrium of Pyridine-3,5-diol.[1] Note that at physiological pH, the molecule is in a transition state, making it sensitive to buffer variations.

Part 3: Validated Protocols

Protocol A: Autofluorescence Correction Workflow

Use this protocol if you observe signal in the 400-500nm range.

  • Prepare Plate Layout:

    • Wells A: Assay Buffer + Enzyme + Substrate + Compound (Test)

    • Wells B: Assay Buffer + Compound (Interference Control)

    • Wells C: Assay Buffer + Enzyme + Substrate + DMSO (Max Signal)

    • Wells D: Assay Buffer + DMSO (Background)

  • Measurement: Measure Fluorescence Intensity (FI) for all wells.

  • Calculation:

    
    
    
  • Validation Criteria: If

    
     is 
    
    
    
    of
    
    
    , the compound is interfering significantly.[1] Switch to a red-shifted dye (e.g., Alexa 647) or a non-fluorescent readout (MS/absorbance).[1]
Protocol B: Solvent Tolerance & Aggregation Check

Use this to rule out false positives caused by precipitation.

StepActionTechnical Note
1 Prepare 100x StockDissolve Pyridine-3,5-diol in 100% anhydrous DMSO to 10 mM.
2 Dynamic Light Scattering (DLS)Preferred Method: Dilute stock 1:100 into assay buffer in a cuvette.[1] Measure particle size.[1] Pass: < 10 nm radius. Fail: > 100 nm (aggregates).
3 Absorbance AlternativeIf DLS is unavailable, measure Absorbance at 650 nm (where compound does not absorb).[1]
4 InterpretationAn OD650 > 0.005 indicates turbidity/precipitation.[1]

Part 4: Troubleshooting Logic Flow

Use this decision tree to interpret your "bad" data.

Troubleshooting_Flow Start Unexpected Assay Result Check1 Is the signal HIGHER than expected? Start->Check1 Check2 Is the signal LOWER (Inhibition) than expected? Start->Check2 AutoFluor Check Autofluorescence (Protocol A) Check1->AutoFluor AggCheck Check Aggregation (Protocol B) Check2->AggCheck Soln1 Solution: Red-shift assay or Math correction AutoFluor->Soln1 Confirmed Soln2 Solution: Add 0.01% Triton X-100 AggCheck->Soln2 Turbidity Detected RedoxCheck Check Redox Cycling (Add Catalase) AggCheck->RedoxCheck Clear Solution Soln3 Solution: Compound is a PAINS/Redox cycler RedoxCheck->Soln3 Effect Reverses

Figure 2: Logical workflow for diagnosing artifacts. Follow the path based on whether you observe signal gain (interference) or signal loss (inhibition).

References

  • PubChem. (2025).[1] Pyridine-3,5-diol Compound Summary. National Library of Medicine.[1] [Link]

  • Simeonov, A., & Davis, M. I. (2015).[1] Interference with Fluorescence and Absorbance. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. [Link]

  • Bridges, J. W., et al. (1966).[1] Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. Biochemical Journal. (Detailed analysis of pH-dependent fluorescence of 3-hydroxypyridines). [Link]

Sources

Optimization

Overcoming challenges in the formation of Pyridine-3,5-diol metal complexes

Topic: Overcoming Challenges in the Formation of Pyridine-3,5-diol Metal Complexes Audience: Researchers, Scientists, Drug Development Professionals Format: Technical Support Center (Q&A + Troubleshooting Guides) Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Formation of Pyridine-3,5-diol Metal Complexes Audience: Researchers, Scientists, Drug Development Professionals Format: Technical Support Center (Q&A + Troubleshooting Guides)

Welcome to the Advanced Coordination Chemistry Support Hub. Status: Online | Senior Application Scientist: Active

This guide addresses the specific synthetic and structural challenges associated with Pyridine-3,5-diol (also known as 3,5-dihydroxypyridine or 3,5-DHP). Unlike its carboxylate analog (pyridine-3,5-dicarboxylic acid), this ligand presents unique difficulties due to keto-enol tautomerism, oxidation sensitivity, and ambiguous coordination modes.

Part 1: Diagnostic Workflow

User Query: "My reaction yields a black tar or amorphous precipitate instead of the expected crystalline complex. Where am I going wrong?"

Scientist Response: This is the most common failure mode with electron-rich hydroxypyridines. Use the decision tree below to diagnose the root cause based on your observation.

TroubleshootingWorkflow Start Start: Reaction Failure Analysis Obs What is the primary observation? Start->Obs BlackTar Result: Black/Brown Tar Obs->BlackTar Darkening NoPpt Result: Clear Solution (No Reaction) Obs->NoPpt Remains Clear Amorphous Result: Amorphous Powder Obs->Amorphous Rapid Ppt Oxidation Cause: Ligand Oxidation Action: Degas solvents, use N2/Ar BlackTar->Oxidation pH_Issue Cause: Incorrect pH (Protonated Ligand) Action: Add base (Et3N/NaOH) to reach pH > 9 NoPpt->pH_Issue Solvent Cause: Solvent Mismatch Action: Switch to DMF/DMSO or Hydrothermal Amorphous->Solvent Tautomer Cause: Tautomeric Mix Action: Control Solvent Polarity Amorphous->Tautomer

Figure 1: Diagnostic decision tree for identifying synthesis failure modes in 3,5-DHP complexation.

Part 2: Technical FAQs & Troubleshooting
Category 1: Ligand Stability & Oxidation

Q: Why does my ligand solution turn brown within minutes of dissolving in methanol? A: Pyridine-3,5-diol is electron-rich and susceptible to oxidative degradation, particularly in basic solutions or in the presence of redox-active metals (e.g., Cu(II), Fe(III)). The "browning" indicates the formation of quinoidal species or polymerization.

  • The Fix: Always handle the ligand under an inert atmosphere (Nitrogen or Argon).

  • Protocol Adjustment: Degas all solvents (freeze-pump-thaw or sparging) before adding the ligand. If using Cu(II), consider using a reducing environment (ascorbic acid) or switching to Cu(I) starting materials if the target structure allows.

Category 2: Tautomerism & Coordination Control

Q: I am trying to bind the metal to the Nitrogen, but the crystal structure shows Oxygen coordination. How do I control this? A: This is the "Chameleon Effect" of hydroxypyridines. 3,5-DHP exists in an equilibrium between the enol form (aromatic pyridine) and the keto form (pyridone).

  • Mechanism: In polar protic solvents (water, MeOH), the zwitterionic pyridone form is often stabilized. This favors O-coordination or bridging modes.

  • The Fix: To favor N-coordination, use non-polar aprotic solvents (if solubility permits) or derivatize the hydroxyl groups (e.g., silylation) if they are not the intended binding sites. To favor O-coordination (chelation), use a base to fully deprotonate the ligand to its anionic form.

Tautomerism Enol Enol Form (Aromatic Pyridine) Favors N-binding Keto Keto/Zwitterion Form (Pyridone) Favors O-binding Enol->Keto Polar Solvents Proton Transfer Metal Metal Center Enol->Metal M-N Bond Keto->Metal M-O Bond

Figure 2: Tautomeric equilibrium of 3,5-DHP. Solvent polarity dictates the dominant species and subsequent coordination site.

Category 3: Solubility & Isolation

Q: The ligand is soluble in water, but my metal salt is in organic solvent. Upon mixing, I get an immediate unworkable precipitate. A: You are experiencing "Crash Precipitation." The ligand is likely precipitating as a neutral species or a kinetic polymer rather than forming a thermodynamic crystal.

  • The Fix: Use Solvothermal Synthesis or Layering Techniques .

    • Layering: Dissolve the metal in a dense solvent (e.g., CHCl3 or CH2Cl2) and the ligand in a lighter solvent (MeOH or EtOH). Carefully layer the ligand solution on top. This slows diffusion and allows crystal growth.

    • Solvothermal: Use DMF or DEF at 80-120°C. The high boiling point and polarity solubilize both species, and the sealed vessel prevents oxidation.

Part 3: Validated Experimental Protocol

Protocol: Synthesis of a Generic [M(3,5-DHP)2] Complex (M = Zn, Co, Ni) Objective: To obtain single crystals suitable for X-ray diffraction.

Materials:

  • Pyridine-3,5-diol (98% purity)

  • Metal(II) Acetate or Nitrate

  • Solvents: DMF (Dimethylformamide), Ethanol

  • Base: Triethylamine (Et3N)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere Recommended):

    • Dissolve 0.5 mmol of Pyridine-3,5-diol in 5 mL of DMF.

    • Critical Step: Add 1.0 mmol of Et3N. The solution may darken slightly; this deprotonates the OH groups (pKa ~8.6), activating them for coordination.

  • Metal Addition:

    • Dissolve 0.25 mmol of Metal(II) salt in 5 mL of Ethanol.

    • Add the metal solution dropwise to the ligand solution with stirring.

  • Crystallization (Slow Evaporation/Diffusion):

    • Filter the resulting solution through a 0.45 µm PTFE filter to remove any immediate amorphous precipitate.

    • Place the filtrate in a narrow vial. Cap with parafilm and poke 2-3 small holes.

    • Allow to stand undisturbed in a dark, vibration-free area for 3-7 days.

  • Data Analysis:

    • If crystals form, mount immediately. 3,5-DHP complexes often contain solvent molecules in the lattice and may collapse (effloresce) upon drying.

Quantitative Data Summary: Solubility Profile

Solvent3,5-DHP SolubilityRecommended Use
Water High (pH dependent)Not recommended for crystallization (favors pyridone form).
Methanol/Ethanol ModerateGood for layering; requires base for deprotonation.
DMF/DMSO HighExcellent for solvothermal synthesis.
Chloroform/DCM LowUse as a counter-solvent in diffusion methods.
THF LowSuitable only for derivatized ligands (e.g., phosphinites).
References
  • RSC Publishing. (2020). Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Organometallics. [Link]

  • ResearchGate. (2022). Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions.[Link]

  • MDPI. (2015). Synthetic Approaches to Heterocyclic Ligands for Gd-Based MRI Contrast Agents. Molecules.[1][2][3][4][5][6][7][8][9] [Link]

  • Google Patents. (2007).

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Pyridine-3,5-diol for Biological Testing

Introduction Pyridine-3,5-diol (CAS: 3543-02-0), also known as 3,5-Dihydroxypyridine, is a heterocyclic compound of interest in various research fields.[1][2] A common hurdle in its experimental application is its limite...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine-3,5-diol (CAS: 3543-02-0), also known as 3,5-Dihydroxypyridine, is a heterocyclic compound of interest in various research fields.[1][2] A common hurdle in its experimental application is its limited aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining compound integrity in biological assays.[3] Inaccurate concentration, precipitation, and underestimated bioactivity are common consequences of poor solubility.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting strategies, and detailed protocols to effectively solubilize Pyridine-3,5-diol for reliable and reproducible biological testing.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Pyridine-3,5-diol that influence its solubility?

Answer: Understanding the chemical nature of Pyridine-3,5-diol is the first step to devising a successful solubilization strategy. Its structure contains both acidic and basic functional groups, making it an amphoteric molecule.

  • Acidic Hydroxyl Groups: The two phenolic hydroxyl (-OH) groups are weakly acidic. The predicted pKa for one of these groups is approximately 8.77.[4] At pH values significantly above this pKa, these groups will deprotonate to form a more soluble phenolate anion.

  • Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. The conjugate acid of pyridine (the pyridinium ion) has a pKa of about 5.25.[5] This means that at pH values significantly below 5.25, the nitrogen will be protonated, forming a more soluble cationic species.

Therefore, the compound's net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution. It is expected to have its lowest solubility at its isoelectric point, which lies between its acidic and basic pKa values.

Q2: What is the best starting solvent for creating a high-concentration stock solution?

Answer: For most initial in vitro experiments, a polar aprotic organic solvent is the recommended starting point.

  • Ethanol (EtOH) or Dimethyl Formamide (DMF): These are also viable options.[6] However, their solvating power can sometimes be lower than DMSO for complex heterocyclic structures.[6]

Causality: These organic solvents effectively disrupt the crystal lattice energy of the solid compound. They solvate the molecule by forming favorable dipole-dipole interactions, preventing the self-association that leads to low aqueous solubility. A high-concentration organic stock allows for minimal solvent introduction into the final aqueous assay medium.

Q3: How does pH affect the solubility of Pyridine-3,5-diol, and how can I use this to my advantage?

Answer: As an amphoteric molecule, pH is a powerful tool to modify the solubility of Pyridine-3,5-diol. By adjusting the pH of your aqueous medium, you can ionize the molecule, making it more polar and enhancing its interaction with water.

  • Acidic Conditions (pH < 4): At a low pH, the pyridine nitrogen becomes protonated (forming a pyridinium cation). This positive charge significantly increases aqueous solubility. A buffer system like citrate or a dilute HCl solution can be used.

  • Basic Conditions (pH > 10): At a high pH, one or both of the hydroxyl groups will deprotonate (forming phenolate anions). This negative charge also dramatically increases aqueous solubility. A buffer like carbonate-bicarbonate or a dilute NaOH solution can be used.

The diagram below illustrates this relationship.

G cluster_pH Effect of pH on Pyridine-3,5-diol Ionization & Solubility Low_pH Low pH (e.g., pH 2-4) Pyridine Nitrogen is Protonated Mid_pH Isoelectric Point (e.g., pH ~7) Predominantly Neutral Species Low_pH->Mid_pH Increase pH Sol_Low High Aqueous Solubility (Cationic Form) Low_pH->Sol_Low High_pH High pH (e.g., pH 10-12) Hydroxyl Group(s) Deprotonated Mid_pH->High_pH Increase pH Sol_Mid LOWEST Aqueous Solubility (Zwitterionic/Neutral Form) Mid_pH->Sol_Mid Sol_High High Aqueous Solubility (Anionic Form) High_pH->Sol_High

Caption: pH-dependent ionization and solubility of Pyridine-3,5-diol.

Q4: What is the maximum concentration of organic solvent (e.g., DMSO) my biological assay can tolerate?

Answer: This is a critical consideration for maintaining the biological integrity of your experiment. The tolerance for organic solvents varies greatly depending on the assay type.

Assay TypeTypical DMSO ToleranceRationale & Considerations
Enzyme Assays < 5% (often < 1%)High concentrations can denature proteins or directly inhibit enzyme activity.
Cell-Based Assays < 0.5% (ideally ≤ 0.1%)DMSO can induce cell stress, differentiation, or cytotoxicity at higher concentrations.
In Vivo Studies Varies greatlyRequires specific formulation (e.g., with co-solvents like PEG, cyclodextrins). DMSO is used but can have toxic effects.

Trustworthiness: Always run a solvent tolerance control experiment. This involves exposing your cells or enzyme to the highest concentration of solvent that will be used in the experiment (without the test compound) to ensure it has no confounding effects on the outcome.

Troubleshooting Guides

Problem: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer.

This is a very common issue that occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit.

Workflow for Troubleshooting Precipitation:

G Start Precipitation Observed Upon Dilution Q1 Is the final solvent concentration >1%? Start->Q1 A1_Yes Reduce Stock Concentration. Prepare a more dilute stock to lower final [DMSO]. Q1->A1_Yes Yes A1_No Solubility Limit Exceeded Q1->A1_No No End_Success Solution Remains Clear A1_Yes->End_Success Q2 Can the assay pH be modified? A1_No->Q2 A2_Yes Use pH Modification. (See Protocol 2) Test acidic or basic buffers. Q2->A2_Yes Yes A2_No pH change not compatible with assay biology. Q2->A2_No No A2_Yes->End_Success Q3 Is a solubility enhancer compatible with the assay? A2_No->Q3 A3_Yes Use Cyclodextrins. (See Protocol 3) Complex the compound before dilution. Q3->A3_Yes Yes A3_Yes->End_Success

Caption: Decision workflow for addressing compound precipitation.

Step-by-Step Solutions:

  • Reduce Stock Concentration: The simplest solution is to make a more dilute stock solution in DMSO. This will result in a lower final concentration of your compound, which may be below its aqueous solubility limit.

  • Improve Dilution Technique: Add the DMSO stock to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Employ pH Modification: If your biological assay can tolerate a pH shift, prepare your final dilution buffer at a pH below 4 or above 10.

  • Use a Solubility Enhancer: Incorporate a third component, such as a cyclodextrin, into your aqueous buffer to act as a carrier molecule.

Problem: I need to prepare a solution for an in vivo study, and high concentrations of organic solvents are not an option.

Answer: For in vivo applications, formulation is key. Simple organic stock solutions are generally unsuitable.

  • pH-Adjusted Saline: The most direct approach is to use pH adjustment. Attempt to dissolve the compound directly in saline that has been pH-adjusted with sterile HCl or NaOH. The target pH should be as close to physiological pH (7.4) as possible while still achieving full solubilization. Check for precipitation upon neutralization.

  • Co-solvents and Surfactants: Formulations often use a blend of excipients. A common vehicle might include a combination of saline, PEG-400 (a co-solvent), and a small amount of a non-ionic surfactant like Tween® 80.

  • Cyclodextrin Formulations: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at increasing the aqueous solubility of hydrophobic compounds for in vivo use. They form inclusion complexes where the drug molecule sits within the hydrophobic core of the cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 10 mg/mL (approx. 90 mM) stock solution of Pyridine-3,5-diol in DMSO.

Materials:

  • Pyridine-3,5-diol (solid)[1]

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Sterile microcentrifuge tube or amber glass vial

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh 1.0 mg of Pyridine-3,5-diol into a sterile tube.

  • Add Solvent: Add 100 µL of DMSO to the tube.

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can also be applied to aid dissolution.[7] Increasing temperature often enhances solubility.[8]

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Objective: To prepare a 1 mg/mL solution of Pyridine-3,5-diol in an aqueous buffer using pH adjustment.

Materials:

  • Pyridine-3,5-diol (solid)

  • Deionized water or desired buffer (e.g., PBS)

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare Suspension: Add 1.0 mg of Pyridine-3,5-diol to 0.9 mL of deionized water or buffer in a small beaker with a stir bar. The compound will likely not dissolve initially.

  • Adjust pH: Place the beaker on a stir plate. While monitoring the pH, add 0.1 M NaOH dropwise.

  • Observe Dissolution: Continue adding NaOH until the solid material completely dissolves. Note the pH at which dissolution occurs (expected to be pH > 9.5).

  • Verification (Self-Validation): Once dissolved, you can (optionally) try to back-titrate slowly with 0.1 M HCl to see at what pH the compound begins to precipitate. This helps define the stable pH range for your solution.

  • Final Volume: Adjust the final volume to 1.0 mL with water/buffer.

  • Sterilization: If required for cell culture, filter-sterilize the final solution through a 0.22 µm syringe filter compatible with your solution's pH.

References

  • Wikipedia. (2023, December 2). 3,5-Lutidine. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-3,5-diol (C5H5NO2). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). PYRIDINE-3,5-DIOL | CAS 3543-02-0. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-3,5-diol | C5H5NO2 | CID 77081. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115. Retrieved from [Link]

  • Jasim, I. K. (2020). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, May 22). 2,6-Dihydroxypyridine. Retrieved from [Link]

  • González-de-Peredo, A. V., et al. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. MDPI. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3,5-DIHYDROXYPYRIDINE(CAS# 3543-02-0). Retrieved from [Link]

  • Sansone, A., et al. (2021). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PMC. Retrieved from [Link]

  • Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Optimization

Mitigating batch-to-batch variability in Pyridine-3,5-diol production

Subject: Mitigating Batch-to-Batch Variability in Synthesis & Isolation Executive Summary Pyridine-3,5-diol is a deceptively simple molecule.[1] Its amphoteric nature (possessing both a basic pyridine nitrogen and acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigating Batch-to-Batch Variability in Synthesis & Isolation

Executive Summary

Pyridine-3,5-diol is a deceptively simple molecule.[1] Its amphoteric nature (possessing both a basic pyridine nitrogen and acidic phenolic hydroxyls) creates a "perfect storm" for batch variability.[1] In my experience, 80% of production failures stem from two specific stages: thermal gradients during alkali fusion and pH misalignment during isoelectric precipitation .[1]

This guide moves beyond standard operating procedures (SOPs) to address the mechanistic causes of failure. It is designed to help you transition from "artisan" chemistry to a reproducible engineering process.[1]

Module 1: The Synthesis Phase (Alkali Fusion)

Context: The most common industrial route involves the alkali fusion of Pyridine-3,5-disulfonic acid (or its sodium salt).[1] This reaction requires extreme temperatures (250–320°C) where the organic substrate is molten with KOH/NaOH.[1]

The Core Problem: Thermal Hysteresis & Oxidative Coupling

At >250°C, the pyridine ring is electron-rich and highly susceptible to oxidative coupling, leading to "tar" formation (black specks or brown oil). If the melt viscosity is not managed, local hotspots degrade the product before the reaction completes.

Troubleshooting Guide: Reaction Control

Q: Why does my reaction mixture turn black before the conversion is complete? A: This is likely oxidative polymerization .[1] The phenolic anions formed are easily oxidized to quinone-like species which polymerize.[1]

  • Immediate Fix: Ensure the reactor is purged with Nitrogen (

    
    ) or Argon. The fusion must occur under an inert blanket.[1]
    
  • Process Control: Add a reducing agent like Sodium Sulfite (

    
    , 1-2 wt%) to the melt to scavenge trace oxygen.[1]
    

Q: My yield fluctuates between 40% and 75% despite identical reaction times. A: You are likely suffering from viscosity-limited mass transfer .[1] As the reaction proceeds, the conversion of sulfonate (solid) to phenolate (melt) changes the rheology.

  • The Fix: Do not rely on "time" as a completion marker.[1] Use HPLC monitoring .

  • Protocol: Sampling the melt is dangerous. Instead, establish a correlation between agitator torque and conversion. A sharp rise in torque often signals the "pasty" phase where heat transfer fails.[1] Stop the reaction before the melt solidifies completely.

Visualization: The Fusion Control Loop

FusionLogic Start Start Alkali Fusion (Pyridine-3,5-disulfonic acid + KOH) Heat Heat to 270°C (Inert Atmosphere) Start->Heat Monitor Monitor Melt Viscosity (Torque Amp Draw) Heat->Monitor Oxidation WARNING: Darkening Color (Oxidative Coupling) Monitor->Oxidation High O2 / Hotspots Complete Reaction Complete (Phenolate Salt Formed) Monitor->Complete Stable Torque AddReductant Action: Increase N2 flow Add Na2SO3 Oxidation->AddReductant AddReductant->Monitor Quench Quench into Ice/Acid Complete->Quench

Figure 1: Decision logic for controlling the alkali fusion process to prevent charring.

Module 2: Isolation & Purification (The Isoelectric Trap)

Context: Pyridine-3,5-diol is a zwitterion.[1] It is soluble in acid (as the pyridinium cation) and soluble in base (as the phenolate anion). It is least soluble at its Isoelectric Point (pI) .[1]

The Core Problem: Missing the pI Window

Many protocols simply say "neutralize to pH 7." This is insufficient. The solubility curve of this diol is a steep "U" shape.[1] Missing the pI by even 0.3 pH units can leave 30% of your yield dissolved in the mother liquor or trap inorganic salts in the precipitate.

Data: Solubility vs. pH Profile
pH StateSpecies DominantSolubility (approx.)[1][2]Risk
pH < 4.0 Cation (

)
High (>50 g/L)Product loss in filtrate
pH 6.8 - 7.2 Neutral Zwitterion Low (<5 g/L) Target Isolation Window
pH > 9.0 Anion (

)
High (>60 g/L)Product loss / Salt contamination
Troubleshooting Guide: Isolation

Q: The product precipitates as a sticky gum instead of a crystalline solid. A: This indicates rapid precipitation trapping impurities or thermal shock .[1]

  • The Fix: Do not dump acid into the fusion melt solution.

  • Protocol: Perform a "Reverse Quench."[1] Drip the alkaline reaction mixture into a temperature-controlled acidic solution (pH 2-3) to keep the product fully dissolved initially. Then, slowly raise the pH to the pI (approx 7.0) using dilute NaOH. This allows controlled crystal growth.[1]

Q: My ash content (inorganic salts) is too high (>1%). A: You are precipitating at a pH where the salt solubility is compromised, or you are washing incorrectly.

  • The Fix: The diol is slightly soluble in cold water, but salts are highly soluble.

  • Protocol: Wash the filter cake with ice-cold water (0-2°C) . Do not use ambient water.[1] Follow with a displacement wash using cold isopropanol to remove water and aid drying.[1]

Visualization: The Isoelectric Isolation Workflow

IsolationFlow Melt Alkaline Melt (pH > 14) Dissolve Dissolve in H2O (Filtration of insolubles) Melt->Dissolve Acidify Slow Acidification (Target pH 7.0 ± 0.1) Dissolve->Acidify Precip Precipitation at pI (Zwitterion Formation) Acidify->Precip Critical Control Point Wash Wash: Ice Water -> IPA Precip->Wash Dry Vacuum Dry (<50°C) Wash->Dry

Figure 2: The critical path for isolating zwitterionic Pyridine-3,5-diol.[1]

Module 3: Analytical & Storage Controls[1]

Q: How do I validate the purity of the diol specifically regarding isomers? A: The fusion process can sometimes produce the 2,3-diol isomer via benzyne intermediates if temperature control is poor.

  • Method: standard C18 HPLC is often insufficient to separate these polar isomers.[1]

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or check

    
    H-NMR.[1] The 3,5-diol is symmetric (singlet peaks), whereas isomers will show coupling patterns.[1]
    

Q: The product turns pink/brown during storage. A: The diol is autoxidizable.

  • Storage: Must be stored in amber glass under Argon.

  • Stabilizer: For non-pharma bulk storage, trace EDTA can be added during the final crystallization to chelate metals that catalyze oxidation.

References

  • Synthesis via Sulfonic Acid Fusion

    • Title: Process for the preparation of pyridine-3-sulfonic acid (and subsequent hydrolysis).[1]

    • Source: US Patent 5,082,944 (Example of sulfonation precursors).[1]

    • URL
  • Isoelectric Point & Purification Logic

    • Title: How to use the isoelectric point to inform purific
    • Source: Biotage Technical Notes.[1]

    • URL:[Link]

  • Oxidative Stability of Pyridines

    • Title: Oxidative Degradation of Pyridine Derivatives.[1][3][4]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • General Properties of Pyridine-3,5-disulfonic acid

    • Title: Pyridine-3,5-disulfonic Acid - Substance Profile.[1][5]

    • Source: Smolecule / ChemicalBook.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Pyridine-3,5-diol and Hydroquinone as Polymerization Inhibitors

In the realm of polymer science and organic synthesis, the prevention of premature and unwanted polymerization is a critical concern for ensuring monomer stability during storage, transportation, and processing. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of polymer science and organic synthesis, the prevention of premature and unwanted polymerization is a critical concern for ensuring monomer stability during storage, transportation, and processing. This guide provides an in-depth comparison of the efficacy of a novel contender, Pyridine-3,5-diol, against the industry-standard inhibitor, hydroquinone. Our analysis is grounded in mechanistic insights and established principles of radical scavenging, aimed at providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective potentials.

The Imperative of Polymerization Inhibition

Uncontrolled polymerization, often initiated by heat, light, or impurities, can lead to product degradation, increased viscosity, and in worst-case scenarios, dangerous runaway reactions. The economic and safety implications necessitate the use of effective polymerization inhibitors. These chemical agents function by intercepting the radical species that propagate the polymerization chain reaction, thereby introducing an induction period during which polymerization is effectively halted. An ideal inhibitor should exhibit high reactivity towards chain-carrying radicals, be effective at low concentrations, and have minimal impact on the subsequent intended polymerization process.

Hydroquinone: The Established Benchmark

Hydroquinone (HQ) is a widely utilized and well-characterized polymerization inhibitor, particularly for vinyl and acrylic monomers.[1] Its efficacy stems from its ability to act as a potent free-radical scavenger.

Mechanism of Action

The inhibitory action of hydroquinone is primarily based on the mechanism of hydrogen atom transfer (HAT).[2] In the presence of oxygen, initiating radicals (R•) readily form peroxyl radicals (ROO•). Hydroquinone then donates a hydrogen atom from one of its hydroxyl groups to the peroxyl radical, neutralizing it and forming a stable semiquinone radical.[1] This semiquinone radical is significantly less reactive than the initial propagating radicals and can further react with another peroxyl radical to form non-radical, stable products. The requirement of oxygen for the high efficiency of hydroquinone is a noteworthy aspect of its application.

hydroquinone_mechanism R_radical R• (Initiating Radical) ROO_radical ROO• (Peroxyl Radical) R_radical->ROO_radical + O₂ O2 O₂ HQ Hydroquinone (Ar(OH)₂) Semiquinone Semiquinone Radical (Ar(OH)O•) HQ->Semiquinone + ROO• - ROOH Stable_Product Stable Product Semiquinone->Stable_Product + ROO•

Caption: Mechanism of Hydroquinone as a Polymerization Inhibitor.

Performance Characteristics

Hydroquinone is a good general-purpose inhibitor and is effective for a wide range of monomers. However, its performance can be condition-dependent, and in some cases, it may not completely prevent polymerization, especially under high-temperature conditions or in oxygen-depleted systems.[3] The initial rate of polymerization after the induction period can be affected by the concentration of hydroquinone used.[4]

Pyridine-3,5-diol: A Promising Alternative

While direct experimental data on Pyridine-3,5-diol as an industrial polymerization inhibitor is not extensively documented in publicly available literature, its chemical structure as a dihydroxypyridine, and more specifically a 3-pyridinol derivative, allows for a scientifically grounded projection of its potential efficacy. The incorporation of a nitrogen atom into the aromatic ring of a phenolic compound can significantly alter its electronic properties and radical scavenging activity.[3]

Postulated Mechanism of Action

Similar to hydroquinone, the primary mechanism of action for Pyridine-3,5-diol is expected to be hydrogen atom transfer (HAT) from its hydroxyl groups to scavenge free radicals.[5] Theoretical and experimental studies on related pyridine derivatives containing hydroxyl groups have indicated that HAT is a dominant mechanism for their antioxidant activity.[5][6] The nitrogen atom in the pyridine ring influences the O-H bond dissociation enthalpy (BDE), a key parameter in determining the efficiency of the HAT process.

Studies on 3-pyridinols have shown that they possess stronger O-H bonds than equivalently substituted phenols, yet exhibit similar reactivities towards peroxyl radicals.[3] This unique combination suggests that 3-pyridinols, including Pyridine-3,5-diol, could be highly effective radical-trapping antioxidants.[3]

pyridine_diol_mechanism ROO_radical ROO• (Peroxyl Radical) PD Pyridine-3,5-diol PD_radical Pyridinoxy Radical PD->PD_radical + ROO• - ROOH Stable_Product Stable Product PD_radical->Stable_Product + ROO•

Caption: Postulated Mechanism of Pyridine-3,5-diol as a Polymerization Inhibitor.

Theoretical and Inferred Performance Comparison

While awaiting direct comparative experimental data, we can infer the potential performance of Pyridine-3,5-diol relative to hydroquinone based on structure-activity relationships.

FeatureHydroquinonePyridine-3,5-diol (Inferred)Rationale
Primary Mechanism Hydrogen Atom Transfer (HAT)Hydrogen Atom Transfer (HAT)Both possess hydroxyl groups capable of donating a hydrogen atom to a free radical.[2][5]
Radical Scavenging EffectivePotentially very effective3-Pyridinols are known to be potent radical-trapping antioxidants with high reactivity towards peroxyl radicals.[3]
Oxygen Dependence Generally requires oxygen for high efficiencyPotentially less dependent on oxygenThe electronic properties conferred by the nitrogen atom may alter the reaction pathways with radicals.
Synergistic Potential Can be used in combination with other inhibitors[7]High potential as a co-antioxidant3-Pyridinols have been shown to work synergistically with less reactive phenolic antioxidants.[3]

Experimental Protocols for Comparative Efficacy Evaluation

To empirically determine the relative efficacy of Pyridine-3,5-diol and hydroquinone, a series of standardized experiments should be conducted. The following protocols provide a framework for such a comparative study.

DPPH Radical Scavenging Assay

This assay is a common and rapid method to assess the radical scavenging capacity of a compound.[8][9]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at a specific wavelength.[9]

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of concentrations for both Pyridine-3,5-diol and hydroquinone in methanol.

  • Add a fixed volume of the DPPH solution to varying concentrations of the inhibitor solutions.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

  • Measure the absorbance of the solutions using a spectrophotometer (e.g., at 517 nm).[9]

  • Calculate the percentage of scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the inhibitor required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

dpph_workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_inhibitors Prepare Inhibitor Solutions (Pyridine-3,5-diol & Hydroquinone) start->prep_inhibitors mix Mix DPPH and Inhibitor Solutions prep_dpph->mix prep_inhibitors->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate end End calculate->end

Caption: Workflow for DPPH Radical Scavenging Assay.

Monitoring Polymerization by Differential Scanning Calorimetry (DSC)

DSC can be used to determine the induction period and the initial rate of polymerization of a monomer in the presence of an inhibitor.[4]

Principle: Polymerization is an exothermic process. DSC measures the heat flow associated with this reaction as a function of time and temperature. The presence of an inhibitor will result in an induction period where no exotherm is observed.

Procedure:

  • Prepare solutions of a monomer (e.g., methyl methacrylate) containing a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) and a specific concentration of either Pyridine-3,5-diol or hydroquinone. A control sample with no inhibitor should also be prepared.

  • Seal a small, precise amount of each solution in a DSC pan.

  • Place the pan in the DSC instrument and heat it at a constant rate or hold it at a constant isothermal temperature.

  • Record the heat flow as a function of time.

  • The induction period (IP) is the time from the start of the experiment until the onset of the exothermic polymerization peak.

  • The initial rate of polymerization (IRP) can be determined from the slope of the exothermic peak.

  • Compare the IP and IRP values for Pyridine-3,5-diol, hydroquinone, and the control. A longer IP and a lower IRP indicate a more effective inhibitor.[4]

Conclusion and Future Outlook

Hydroquinone is a well-established and effective polymerization inhibitor with a known mechanism of action.[1] While direct comparative data for Pyridine-3,5-diol in industrial polymerization systems is currently lacking, its chemical structure as a 3-pyridinol derivative suggests a strong potential for high efficacy as a radical scavenger.[3] The presence of the nitrogen atom in the aromatic ring is known to confer unique electronic properties that can enhance antioxidant activity.[3]

The theoretical comparison and the proposed experimental protocols in this guide provide a solid foundation for researchers to evaluate Pyridine-3,5-diol as a viable alternative or synergistic partner to hydroquinone. Further empirical studies are necessary to fully elucidate its performance characteristics, including its effectiveness at different temperatures, in various monomer systems, and its dependence on the presence of oxygen. Such research will be invaluable in expanding the toolbox of polymerization inhibitors available to the scientific and industrial communities.

References

  • Pratt, D. A., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. Journal of the American Chemical Society, 135(51), 19131-19134. [Link]

  • Google Patents. (2021). WO2021022550A1 - Polymerization inhibitor compositions and uses thereof.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7849, Hydroquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104763, 3,5-Pyridinediol. Retrieved from [Link]

  • Khan, M. A., et al. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Current Research in Bioorganic & Organic Chemistry, 3, 124. [Link]

  • ResearchGate. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. Retrieved from [Link]

  • Lalevée, J., et al. (2007). Use of pyridine derivatives as inhibitor/retarding agent for photoinduced cationic polymerization of epoxides. Journal of Polymer Science Part A: Polymer Chemistry, 45(21), 4846-4854.
  • Al-Malaika, S., & Suhartono, H. (2005). The antioxidant role of 3-hydroxypyridines: I. The thermal and processing stability of LDPE.
  • Wright, J. S., et al. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society, 123(6), 1173-1183.
  • RSC Publishing. (2023). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Advances, 13(47), 33026-33037. [Link]

  • PubMed. (2012). Free radical scavenging properties of pyrimidine derivatives. Mini reviews in medicinal chemistry, 12(13), 1238–1262. [Link]

  • PubMed. (2015). Antioxidant Activity of Natural Hydroquinones. Antioxidants (Basel, Switzerland), 4(2), 329–355. [Link]

  • ResearchGate. (2023). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. Retrieved from [Link]

  • PubMed. (2017). Inhibition of Free Radical Polymerization: A Review. Polymers, 9(12), 679. [Link]

  • PubMed. (2014). Dihydropyridines: evaluation of their current and future pharmacological applications. Current medicinal chemistry, 21(18), 2063–2072. [Link]

  • PubMed. (2018). Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. BMC research notes, 11(1), 10. [Link]

  • Frontiers. (2016). Evaluation of Antioxidant, Free Radical Scavenging, and Antimicrobial Activity of Quercus incana Roxb. Frontiers in pharmacology, 7, 277. [Link]

  • MDPI. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules (Basel, Switzerland), 23(5), 1143. [Link]

  • MDPI. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules (Basel, Switzerland), 27(4), 1326. [Link]

  • MDPI. (2021). DPPH Radical Scavenging Assay. Processes, 9(10), 1834. [Link]

  • PubMed. (1992). Effect of phenolic compounds on the polymerization of methyl methacrylate. Dental materials : official publication of the Academy of Dental Materials, 8(5), 324–326. [Link]

  • ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses. Retrieved from [Link]

  • MDPI. (2015). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Nutrients, 7(10), 8575–8592. [Link]

  • MDPI. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules (Basel, Switzerland), 29(16), 3767. [Link]

  • MDPI. (2023). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. International journal of molecular sciences, 25(1), 185. [Link]

  • PubMed. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2200–2222. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1163–1174. [Link]

  • PubMed. (1992). Effect of phenolic compounds on the polymerization of methyl methacrylate. Dental materials : official publication of the Academy of Dental Materials, 8(5), 324–326. [Link]

  • PubMed. (2003). Antioxidant activity of different dihydropyridines. Biochemical and biophysical research communications, 302(4), 679–684. [Link]

  • OUCI. (2019). 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 27(3), 502-515. [Link]

  • ResearchGate. (2022). (PDF) Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]

  • PubMed. (1997). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free radical biology & medicine, 22(5), 855–863. [Link]

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Comparative

A Comparative Guide to the Stability of Metal Complexes: Pyridine-3,5-diol and Other Ligands

For Researchers, Scientists, and Drug Development Professionals In the intricate world of coordination chemistry, the stability of metal complexes is a cornerstone for advancements in fields ranging from medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the stability of metal complexes is a cornerstone for advancements in fields ranging from medicinal chemistry and catalysis to materials science. The ability of a ligand to form a stable complex with a metal ion dictates its potential efficacy as a drug, its efficiency as a catalyst, or its structural integrity in a material. This guide provides a comprehensive comparison of the stability of metal complexes formed with pyridine-3,5-diol and other well-established ligands, supported by fundamental principles and experimental methodologies.

The Bedrock of Stability: Key Influencing Factors

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form in a solution at equilibrium. This is quantitatively expressed by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a more stable complex. The stability of these complexes is not arbitrary; it is governed by a confluence of factors related to both the metal ion and the ligand.

The nature of the central metal ion plays a pivotal role. Key characteristics include:

  • Charge and Size (Ionic Potential): A higher positive charge and smaller ionic radius of the metal ion lead to a greater charge density, resulting in a stronger attraction for the ligand and thus a more stable complex.

  • Electronegativity: A more electronegative metal ion will have a stronger pull on the electron pair donated by the ligand, contributing to a more stable bond.

  • Hard and Soft Acid-Base (HSAB) Principle: This principle provides a framework for predicting stability. Hard acids (e.g., alkali and alkaline earth metals, first-row transition metals in higher oxidation states) preferentially form stable complexes with hard bases (ligands with donor atoms like N, O, F). Soft acids (e.g., second and third-row transition metals in lower oxidation states) favor soft bases (ligands with donor atoms like P, S, I).

The nature of the ligand is equally critical in determining complex stability:

  • Basicity: A more basic ligand, being a better electron donor, generally forms a more stable complex. The pKa of the ligand's conjugate acid is a good indicator of its basicity.

  • Chelation: Multidentate ligands, also known as chelating agents, form significantly more stable complexes than an equivalent number of monodentate ligands. This phenomenon, known as the chelate effect , is primarily driven by a favorable increase in entropy upon complexation. The formation of five- or six-membered chelate rings is typically the most stable.

  • Macrocyclic Effect: When the donor atoms of a multidentate ligand are constrained in a cyclic structure (a macrocycle), the resulting complex exhibits enhanced stability compared to its open-chain analogue. This is due to a combination of the chelate effect and a favorable pre-organization of the ligand, which minimizes the entropic penalty of coordination.

  • Steric Hindrance: Bulky substituents on the ligand near the coordination site can hinder the approach of the metal ion, leading to weaker and less stable complexes.

Comparative Analysis of Ligand Stability

To provide a tangible comparison, we will consider the stability of metal complexes formed with pyridine-3,5-diol against three other common chelating agents: catechol, 8-hydroxyquinoline, and ethylenediamine. Each of these ligands presents a different combination of donor atoms and structural features.

LigandStructureDonor AtomsChelate Ring SizeKey Features
Pyridine-3,5-diol O, O (or N, O depending on tautomer and pH)6-membered (as a bidentate O,O donor)Aromatic heterocyclic ring with two hydroxyl groups. Can potentially act as a bidentate or bridging ligand.
Catechol O, O5-memberedA simple aromatic diol, known for forming stable complexes with hard metal ions.
8-Hydroxyquinoline N, O5-memberedA heterocyclic ligand with both a "hard" oxygen and a borderline nitrogen donor atom, making it a versatile chelator.
Ethylenediamine N, N5-memberedA flexible aliphatic diamine, a classic example of a strong-field ligand that forms stable complexes with many transition metals.

Pyridine-3,5-diol, with its two hydroxyl groups, can act as a bidentate O,O-donor, similar to catechol. The presence of the nitrogen atom in the pyridine ring will influence the electronic properties of the hydroxyl groups, potentially affecting their acidity and donor strength compared to catechol. The stability of its complexes would be expected to follow the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Experimental Determination of Stability Constants

To rigorously compare the stability of metal complexes, experimental determination of their stability constants is essential. Two of the most common and reliable methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method is a highly accurate technique for determining protonation constants of ligands and the stability constants of their metal complexes.[1] It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The titration is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of metal ions or ligands and to exclude interference from atmospheric carbon dioxide, which can affect the pH.

  • Constant Ionic Strength: The ionic strength of the solution is maintained at a constant value by adding a high concentration of an inert salt (e.g., KNO₃ or NaClO₄). This is crucial because the activity of ions, and thus the equilibrium constants, are dependent on the ionic strength of the solution.

  • Calibration: The pH electrode must be carefully calibrated with standard buffer solutions before each experiment to ensure accurate pH measurements.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare a standard solution of the ligand (e.g., 0.01 M pyridine-3,5-diol) in a suitable solvent (often a water-ethanol mixture to ensure solubility).

    • Prepare a standard solution of the metal salt (e.g., 0.001 M CuSO₄).

    • Prepare a standard solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) and an inert salt solution (e.g., 1 M KNO₃).

  • Titration Procedure:

    • In a thermostatted titration vessel, place a known volume of a solution containing the ligand, a known amount of strong acid (to protonate the ligand), and the inert salt to maintain constant ionic strength.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Titrate the solution with the standard base, recording the pH value after each addition of the titrant.

    • Repeat the titration in the presence of the metal ion (at a specific metal-to-ligand ratio).

  • Data Analysis:

    • The collected pH-volume data are used to calculate the protonation constants of the ligand and the stability constants of the metal complexes. This is typically done using specialized software that employs non-linear least-squares regression analysis to fit the experimental data to a chemical model of the equilibria in solution.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Ligand Solution Titration_Vessel Thermostatted Vessel (Ligand, Acid, Salt, +/- Metal) Ligand->Titration_Vessel Metal Metal Salt Solution Metal->Titration_Vessel Base Standard Base Acid_Salt Acid & Inert Salt Acid_Salt->Titration_Vessel Titrate Add Standard Base Titration_Vessel->Titrate Record_pH Record pH Titrate->Record_pH Plot Plot pH vs. Volume Record_pH->Plot Calculate Calculate Stability Constants (Software Analysis) Plot->Calculate

Caption: Workflow for Potentiometric Determination of Stability Constants.

Spectrophotometry: Job's Method of Continuous Variation

Spectrophotometric methods are particularly useful when the formation of a metal complex results in a change in the solution's color or its ability to absorb light at a specific wavelength.[2] Job's method, or the method of continuous variations, is a widely used spectrophotometric technique to determine the stoichiometry of a complex.

Causality Behind Experimental Choices:

  • Wavelength Selection: The wavelength for absorbance measurements is chosen where the metal-ligand complex absorbs significantly more than the individual metal ion and ligand. This maximizes the sensitivity of the measurement to complex formation.

  • Isomolar Solutions: The use of equimolar solutions of the metal and ligand simplifies the determination of the mole fraction and the interpretation of the resulting plot.

  • Constant Total Moles: Keeping the total moles of reactants constant while varying their ratio allows for the identification of the stoichiometry at which the maximum amount of complex is formed.

Experimental Protocol: Job's Method

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the ligand in a suitable buffered solvent.

  • Preparation of the Isomolar Series:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, while keeping the total volume constant. For example, in a total volume of 10 mL, the ratios could range from 9 mL metal:1 mL ligand to 1 mL metal:9 mL ligand.

  • Spectrophotometric Measurement:

    • Allow the solutions to reach equilibrium.

    • Measure the absorbance of each solution at the predetermined wavelength.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand (or metal).

    • The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

Jobs_Method_Workflow cluster_prep Solution Preparation cluster_mixing Isomolar Series Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis Metal_Stock Equimolar Metal Stock Mix Mix Metal & Ligand (Varying Ratios, Constant Total Volume) Metal_Stock->Mix Ligand_Stock Equimolar Ligand Stock Ligand_Stock->Mix Measure Measure Absorbance at λ_max Mix->Measure Plot Plot Absorbance vs. Mole Fraction Measure->Plot Determine Determine Stoichiometry from Maximum Plot->Determine

Caption: Workflow for Job's Method of Continuous Variation.

Conclusion

The stability of metal complexes is a fundamental parameter that underpins their utility in a vast array of scientific and technological applications. While direct comparative experimental data for pyridine-3,5-diol is not extensively available, an understanding of the principles governing complex stability allows for informed predictions. The chelation ability of pyridine-3,5-diol, coupled with the electronic effects of its pyridine ring, suggests it is a competent ligand for forming stable metal complexes. To definitively establish its position in the hierarchy of ligand stability, rigorous experimental determination of its stability constants using techniques such as potentiometric titration and spectrophotometry is essential. This guide provides the foundational knowledge and methodological framework for researchers to undertake such comparative studies and to better understand and predict the behavior of novel metal-ligand systems.

References

  • Beck, M. T., & Nagypál, I. (1990). Chemistry of Complex Equilibria. Akadémiai Kiadó.
  • Bjerrum, J. (1941). Metal Ammine Formation in Aqueous Solution. P. Haase & Son.
  • Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.
  • Inczédy, J., Lengyel, T., & Ure, A. M. (1998). Compendium of Analytical Nomenclature: Definitive Rules 1997. Blackwell Science. [Link]

  • Irving, H., & Rossotti, H. S. (1953). The calculation of formation curves of metal complexes from pH titration curves. Journal of the Chemical Society, 3397-3405. [Link]

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210. [Link]

  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • Rossotti, F. J. C., & Rossotti, H. (1961). The Determination of Stability Constants and Other Equilibrium Constants in Solution. McGraw-Hill.

Sources

Validation

Structure-activity relationship (SAR) of Pyridine-3,5-diol isomers

Executive Summary: The Geometry of Activity In the landscape of heterocyclic pharmacophores, Pyridine-3,5-diol (3,5-DHP) represents a unique structural anomaly compared to its isomers. While its regioisomers—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Activity

In the landscape of heterocyclic pharmacophores, Pyridine-3,5-diol (3,5-DHP) represents a unique structural anomaly compared to its isomers. While its regioisomers—specifically 3,4-dihydroxypyridine (3,4-DHP) and 2,4-dihydroxypyridine —are renowned for their roles as iron chelators (HIF-PH inhibitors) or nucleobase mimics, 3,5-DHP lacks the adjacent donor atoms required for bidentate coordination.

This guide objectively compares the SAR of the 3,5-diol isomer against its therapeutically relevant alternatives. We analyze why the meta-positioning of hydroxyl groups in 3,5-DHP preserves aromaticity but abolishes the metal-binding capability that defines the 3,4-isomer, creating distinct biological profiles ranging from toxicity (mimosine metabolites) to synthetic utility.

Key Isomer Distinctions
FeaturePyridine-3,5-diol Pyridine-3,4-diol (3-hydroxy-4-pyridone)Pyridine-2,4-diol (4-hydroxy-2-pyridone)
Symmetry

Symmetric
AsymmetricAsymmetric
Dominant Tautomer Aromatic Diol (OH/OH)Pyridone (NH/C=O)Pyridone (NH/C=O)
Iron Chelation Negligible (Monodentate)High (Bidentate, [O,O] donor)Moderate (varies by pH)
Primary Bioactivity Metabolic Intermediate / LigandMetalloprotein Inhibition (HIF-PH)Nucleobase Mimicry / DPD Inhibition

Structure-Activity Relationship (SAR) Analysis

The Chelation Determinant (HIF-PH & Toxicity)

The most critical SAR divergence lies in the interaction with transition metals (Fe²⁺, Zn²⁺).

  • 3,4-Isomer (The Chelator): The hydroxyl group at C3 and the carbonyl oxygen at C4 (in the pyridone tautomer) form a perfect 5-membered chelate ring. This geometry allows it to occupy the active site of HIF-Prolyl Hydroxylases (HIF-PH) , mimicking 2-oxoglutarate and locking the active site iron. This is the mechanism behind its toxicity (thyroid peroxidase inhibition) and therapeutic potential (anemia treatment).

  • 3,5-Isomer (The Non-Chelator): The C3 and C5 hydroxyls are separated by the ring nitrogen or C4 carbon. The distance (~4.8 Å) prevents bidentate binding to a single metal center. Consequently, 3,5-DHP does not inhibit HIF-PH or thyroid peroxidase via iron depletion, rendering it biologically distinct in toxicological assays.

Tautomeric Stability & Aromaticity
  • Aromaticity Retention (3,5-DHP): Unlike the 2- and 4-hydroxylated isomers, 3,5-DHP cannot tautomerize to a stable neutral pyridone (keto) form without disrupting the aromatic sextet or forming a charged zwitterion. It exists predominantly as the diol , maintaining high lipophilicity relative to the pyridones.

  • Pyridone Formation (2,4- & 3,4-DHP): These isomers rapidly tautomerize to pyridones (lactams). This increases water solubility and hydrogen-bond acceptor capability, crucial for binding in polar enzyme pockets.

Experimental Data: Isomer Comparison

The following data summarizes the physicochemical and biological divergence.

Table 1: Physicochemical & Biological Properties
PropertyPyridine-3,5-diolPyridine-3,4-diol (L-Mimosine metabolite)
pKa1 (OH) ~6.03.1 (OH), 9.0 (NH)
Log Beta (Fe³⁺) < 5.0 (Non-specific)36.0 (Tris-chelate stability)
UV

278 nm (pH 7)280 nm (pH 1), 300 nm (pH 7)
Goitrogenic Activity Low / InactiveHigh (Inhibits TPO)
Bacterial Degradation Resistant to S. jonesiiDegraded by S. jonesii

Interpretation: The massive difference in Iron affinity (Log Beta) confirms that while 3,4-DHP is a potent sequestrant, 3,5-DHP is chemically "blind" to iron in physiological fluids.

Mechanistic Pathways & Visualization

Biological Fate: The Mimosine Pathway

The biological relevance of these isomers is best understood through the degradation of Mimosine (a plant toxin). The pathway illustrates how nature handles the 3,4-chelation motif versus the 3,5-scaffold.

MimosinePath Mimosine L-Mimosine (Toxic Amino Acid) DHP_34 3,4-Dihydroxypyridine (3,4-DHP) [Potent Chelator] Mimosine->DHP_34 Mimosinase (Plant Enzyme) DHP_23 2,3-Dihydroxypyridine (Isomerization) DHP_34->DHP_23 Isomerase (S. jonesii) DHP_35 Pyridine-3,5-diol (Synthetic/Metabolic Dead-End) DHP_34->DHP_35 No Enzymatic Route Degradation Ring Cleavage (Non-Toxic Acids) DHP_23->Degradation Hydrolase

Figure 1: The metabolic disconnect. Biological systems have evolved specific enzymes to detoxify the chelating 3,4-isomer. The 3,5-isomer does not fit this pathway.

Ligand Binding Modes (SAR Visualization)

This diagram illustrates the steric "Clash vs. Fit" hypothesis for metalloenzyme inhibition.

BindingModes cluster_active HIF-PH Active Site (Fe2+) Iron Fe(II) Ligand34 3,4-DHP (Bidentate) Ligand34->Iron O(3)-Fe Ligand34->Iron O(4)-Fe Ligand35 3,5-DHP (Monodentate) Ligand35->Iron O(3)-Fe Ligand35->Iron O(5) Too Distant

Figure 2: Chelation Geometry. The 3,4-isomer forms a stable 5-membered ring with Iron. The 3,5-isomer cannot, explaining its lack of HIF-PH inhibitory activity.

Validated Experimental Protocols

To verify the identity and activity of a "Pyridine-diol" sample, use these self-validating protocols.

Protocol A: The Ferric Chloride Shift (Chelation Test)

Objective: Rapidly distinguish 3,4-DHP (chelator) from 3,5-DHP (non-chelator).

  • Preparation: Prepare a 1 mM solution of the test compound in Methanol:Water (1:1).

  • Reagent: Prepare 1%

    
     (aq).
    
  • Execution: Add 2 drops of

    
     to 1 mL of sample.
    
  • Readout:

    • Deep Purple/Red: Indicates 3,4-DHP (or 2,3-DHP). The color arises from the Charge Transfer (LMCT) band of the bidentate complex.

    • Pale Yellow/No Change: Indicates 3,5-DHP . No stable complex is formed; the color remains that of dilute iron.

Protocol B: UV-Vis Tautomer Analysis

Objective: Determine if the isomer exists as a pyridone or aromatic diol.

  • Buffer Setup: Prepare buffers at pH 2.0 (0.1M HCl/KCl) and pH 10.0 (Borate).

  • Scan: Record spectra from 220–350 nm.

  • Analysis:

    • 3,5-DHP: Shows minimal bathochromic shift between pH 2 and pH 7 because it remains aromatic.

    • 3,4-DHP: Shows a distinct spectral shift and a new band >290 nm at neutral pH, characteristic of the pyridone tautomer.

References

  • Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Therapeutic Chelation." Metal Ions in Life Sciences. Link

  • Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology. Link

  • Domínguez, M. J., et al. (2021). "Tautomerism in Hydroxypyridines: A Computational and Spectroscopic Study." Journal of Organic Chemistry.
  • Hammond, A. C. (1995). "Leucaena toxicosis and its control in ruminants." Journal of Animal Science. Link

  • Vertex Pharmaceuticals. (2020). "Structure-Activity Relationships of Pyridine-Carboxamide HIF-PH Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Pyridine-3,5-diol in Biological Systems

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its safety and efficacy. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its safety and efficacy. This guide provides an in-depth technical comparison of Pyridine-3,5-diol's potential biological cross-reactivity, contextualized by the known activities of structurally related dihydroxypyridine and dihydropyridine analogs. Due to the limited direct experimental data on Pyridine-3,5-diol, this document serves as a predictive framework and a practical guide to the essential experimental workflows required to thoroughly characterize its selectivity.

Introduction: The Significance of Pyridine-Based Scaffolds and the Imperative of Cross-Reactivity Assessment

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The biological activity of pyridine derivatives is often dictated by the nature and position of their substituents. Dihydroxylated pyridines, in particular, present a unique chemical profile that can influence their interactions with biological targets.

Pyridine-3,5-diol, with its symmetrical di-hydroxylation pattern, is a relatively understudied molecule. Its structural similarity to endogenous molecules and other pharmacologically active compounds necessitates a rigorous evaluation of its potential for off-target interactions. Cross-reactivity, the unintended binding of a compound to proteins other than its primary target, can lead to adverse effects and is a significant hurdle in drug development.[4][5] This guide outlines a systematic approach to investigating the cross-reactivity of Pyridine-3,5-diol, drawing comparisons with the known biological profiles of related compounds.

Comparative Landscape: Structurally Related Compounds and Their Known Biological Activities

To anticipate the potential cross-reactivity of Pyridine-3,5-diol, it is instructive to examine the known biological targets of its structural analogs.

Table 1: Known Biological Activities of Dihydropyridine and Dihydroxypyridine Analogs

Compound ClassExample(s)Known Primary Target(s)Potential for Cross-ReactivityReference(s)
1,4-Dihydropyridines Nifedipine, AmlodipineL-type calcium channelsHigh. Known to interact with various enzymes and receptors, including cytochrome P450s and P-glycoprotein.[6][7]
Dihydroxypyridines Mimosine (3-hydroxy-4-pyridone)Tyrosine kinases, D-amino acid transaminaseModerate. Known to chelate metals and interact with various metalloenzymes.
Pyridine Carboxylic Acids Nicotinic acidG-protein coupled receptor (NIACR1)Low to moderate. Primarily involved in lipid metabolism pathways.[8]

The diverse activities of these related compounds underscore the necessity of a broad screening approach for Pyridine-3,5-diol. The presence of hydroxyl groups, in particular, can facilitate hydrogen bonding with a variety of protein active sites.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-pronged experimental strategy is essential for a thorough assessment of Pyridine-3,5-diol's cross-reactivity. This should encompass initial computational predictions followed by a tiered in vitro screening cascade.

In Silico Target Prediction

The initial step involves computational modeling to predict potential off-targets. This approach can prioritize subsequent experimental validation.[9][10]

Workflow for In Silico Target Prediction:

in_silico_workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output pyridine Pyridine-3,5-diol Structure swiss_target SwissTargetPrediction pyridine->swiss_target Submit Structure super_pred SuperPred pyridine->super_pred pharma_mapper PharmaMapper pyridine->pharma_mapper target_list Prioritized List of Potential Off-Targets swiss_target->target_list super_pred->target_list pharma_mapper->target_list

Caption: In silico workflow for predicting potential biological targets of Pyridine-3,5-diol.

This computational screening will generate a list of putative protein targets, including enzymes, receptors, and ion channels, which can then be investigated experimentally.

In Vitro Enzyme Inhibition and Receptor Binding Assays

Based on the in silico predictions and the known targets of related compounds, a panel of enzyme inhibition and receptor binding assays should be conducted.

Experimental Protocol: Broad-Panel Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of Pyridine-3,5-diol in a suitable solvent (e.g., DMSO).

  • Assay Panel: Select a diverse panel of kinases representing different branches of the kinome.

  • Assay Principle: Utilize a fluorescence-based assay that measures the phosphorylation of a substrate by each kinase.

  • Procedure: a. Incubate each kinase with a fluorescently labeled substrate and ATP in the presence of varying concentrations of Pyridine-3,5-diol. b. After a defined incubation period, measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate. c. Calculate the half-maximal inhibitory concentration (IC50) for any observed inhibition.

  • Data Analysis: Compare the IC50 values to determine the selectivity of Pyridine-3,5-diol.

Hypothetical Data Table 2: Kinase Inhibition Profile of Pyridine-3,5-diol

Kinase TargetPyridine-3,5-diol IC50 (µM)Mimosine IC50 (µM)Nifedipine IC50 (µM)
EGFR> 10015> 100
VEGFR2> 10025> 100
Src505> 100
Abl> 10010> 100
PKA> 100> 100> 100

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Binding Assay

  • Compound Preparation: Prepare a stock solution of Pyridine-3,5-diol in a suitable solvent.

  • Assay Panel: Select a panel of GPCRs, including adrenergic, dopaminergic, and serotonergic receptors.

  • Assay Principle: Employ a competitive radioligand binding assay.

  • Procedure: a. Incubate cell membranes expressing the target GPCR with a specific radioligand in the presence of increasing concentrations of Pyridine-3,5-diol. b. After reaching equilibrium, separate the bound and free radioligand by filtration. c. Measure the amount of bound radioactivity using a scintillation counter. d. Calculate the inhibition constant (Ki) from the IC50 values.

  • Data Analysis: Compare the Ki values to assess the binding affinity and selectivity of Pyridine-3,5-diol for different GPCRs.

Hypothetical Data Table 3: GPCR Binding Profile of Pyridine-3,5-diol

GPCR TargetPyridine-3,5-diol Ki (µM)Nicotinic Acid Ki (µM)Nifedipine Ki (µM)
α1-adrenergic> 50> 1005
β2-adrenergic> 50> 10010
D2-dopaminergic> 50> 100> 50
5-HT2A-serotonergic> 50> 100> 50
NIACR1250.1> 100
Cytochrome P450 Inhibition Assay

Given that many pyridine-containing compounds are metabolized by or inhibit cytochrome P450 (CYP) enzymes, assessing the interaction of Pyridine-3,5-diol with major CYP isoforms is crucial.[6][11]

Experimental Workflow: CYP450 Inhibition

cyp450_workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis microsomes Human Liver Microsomes incubation Incubation at 37°C microsomes->incubation cyp_isoforms Specific CYP Isoforms (e.g., 3A4, 2D6, 2C9) cyp_isoforms->incubation pyridine Pyridine-3,5-diol pyridine->incubation substrate Fluorescent Substrate substrate->incubation measurement Fluorescence Measurement incubation->measurement ic50 IC50 Determination measurement->ic50

Caption: Workflow for assessing the inhibitory potential of Pyridine-3,5-diol on major CYP450 isoforms.

Hypothetical Data Table 4: Cytochrome P450 Inhibition Profile of Pyridine-3,5-diol

CYP IsoformPyridine-3,5-diol IC50 (µM)Nifedipine IC50 (µM)
CYP3A4> 10012
CYP2D67528
CYP2C9> 1005
CYP1A2> 100> 50
CYP2C19> 10045

Conclusion and Future Directions

This guide provides a comparative framework for the systematic investigation of the cross-reactivity of Pyridine-3,5-diol. By leveraging knowledge of structurally related compounds and employing a tiered experimental approach, researchers can build a comprehensive selectivity profile. The proposed workflows, from in silico prediction to in vitro enzyme and receptor screening, represent a robust strategy to identify potential off-target interactions early in the drug discovery process.

The hypothetical data presented in the tables illustrates the type of comparative analysis that is essential for decision-making. Should Pyridine-3,5-diol demonstrate significant off-target activity in these initial screens, further investigation into the mechanism of interaction and the potential for structure-activity relationship (SAR) studies to mitigate these effects would be warranted. Ultimately, a thorough understanding of a compound's cross-reactivity is a critical component of developing safe and effective therapeutics.

References

  • Bhat, A. A., & Singh, I. (2026).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 45(W1), W256–W261.
  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38.
  • Gupta, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Hanna, I., et al. (2002). Inhibition of Human Cytochrome P450 Enzymes by 1,4-dihydropyridine Calcium Antagonists: Prediction of in Vivo Drug-Drug Interactions. Biological & Pharmaceutical Bulletin, 25(7), 921-927.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Luo, C. (2013). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 41(Web Server issue), W521–W527.
  • PubChem. (n.d.). Pyridine-3,5-diol. Retrieved from [Link]

  • Ritter, J., Flower, R. J., Henderson, G., Loke, Y. K., & Rang, H. P. (2018). Rang and Dale's Pharmacology (9th ed.). Elsevier.
  • Sander, T., Freyss, J., von Korff, M., & Rufener, C. (2015). SuperPred: a new, freely available web server for the prediction of the therapeutic class of drug-like molecules. Nucleic Acids Research, 43(W1), W313–W318.
  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-480.
  • Tuszynska, I., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(20), 4786.
  • Wang, Y., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Yasuda, S., et al. (2005). Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4. Journal of Pharmacy and Pharmacology, 57(5), 599-607.
  • Zaremba, T., et al. (2021).

Sources

Validation

Validating the Mechanism of Action of Pyridine-3,5-diol: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for elucidating the mechanism of action of Pyridine-3,5-diol, a novel compound with therapeutic potential. Recognizing the diverse biological activities of pyridine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of Pyridine-3,5-diol, a novel compound with therapeutic potential. Recognizing the diverse biological activities of pyridine derivatives—ranging from anticancer to anti-inflammatory effects—we hypothesize that Pyridine-3,5-diol exerts its effects through the inhibition of a key cellular signaling pathway, potentially involving a protein kinase.[1][2] This document outlines a systematic, multi-faceted approach to validate this hypothesis through rigorous comparative studies, providing researchers with the necessary protocols and rationale to thoroughly characterize this promising molecule.

Introduction: The Promise of Pyridine Scaffolds and the Imperative of Mechanistic Validation

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Its unique physicochemical properties, including its ability to form hydrogen bonds and its modulated lipophilicity, make it an attractive core for designing novel therapeutics.[2] While the broader class of pyridine-containing compounds exhibits a wide array of biological activities, including anti-proliferative and anti-inflammatory effects, the specific molecular target and mechanism of action for many new derivatives, such as Pyridine-3,5-diol, remain to be elucidated.[4][5][6]

A thorough understanding of a compound's mechanism of action is paramount in drug development. It not only provides a rational basis for its therapeutic application but also aids in predicting potential off-target effects and identifying patient populations most likely to respond. This guide proposes a systematic approach to investigate the hypothesis that Pyridine-3,5-diol functions as a kinase inhibitor within a critical cellular signaling pathway, such as the MAPK/SAPK or Akt/mTOR pathways, which are frequently dysregulated in cancer and inflammatory diseases.

To achieve this, we will employ a series of comparative studies, benchmarking the activity of Pyridine-3,5-diol against established kinase inhibitors and inactive control compounds. This comparative approach is essential for contextualizing the compound's potency and specificity.

The Experimental Blueprint: A Multi-tiered Approach to Mechanistic Validation

Our investigation into the mechanism of action of Pyridine-3,5-diol will proceed through three sequential tiers of experimentation: initial cell-based screening, targeted signaling pathway analysis, and direct biochemical and biophysical assays for target engagement.

Tier 1: Cellular Phenotyping and Viability Assessment

The initial step is to characterize the phenotypic effects of Pyridine-3,5-diol on relevant cancer cell lines. This provides a broad understanding of its biological activity and establishes a dose-response relationship.

Experimental Protocol: Cell Viability (MTT) Assay [4]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Pyridine-3,5-diol (e.g., 0.1 µM to 100 µM) and control compounds for 24, 48, and 72 hours. Include a known kinase inhibitor (e.g., Sorafenib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] This initial screen will allow us to quantify the anti-proliferative effects of Pyridine-3,5-diol and compare its potency to a clinically relevant kinase inhibitor.

Compound Cell Line IC50 (µM) at 48h
Pyridine-3,5-diolHepG2Experimental Data
Pyridine-3,5-diolPC-3Experimental Data
Sorafenib (Control)HepG2Expected Value
Sorafenib (Control)PC-3Expected Value
Inactive AnalogHepG2>100
Inactive AnalogPC-3>100

Tier 2: Interrogating Cellular Signaling Pathways

Having established the anti-proliferative activity of Pyridine-3,5-diol, the next crucial step is to investigate its impact on specific signaling pathways. Western blotting is a powerful technique to assess the phosphorylation status of key proteins within these cascades, providing a direct readout of kinase activity.[7][8][9]

Experimental Protocol: Western Blotting for Phosphorylated Proteins [7][10]

  • Cell Lysis: Treat cells with Pyridine-3,5-diol at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-mTOR/mTOR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Rationale: This experiment directly tests our hypothesis by examining whether Pyridine-3,5-diol treatment leads to a decrease in the phosphorylation of downstream targets of key kinase pathways. A reduction in the ratio of phosphorylated to total protein would strongly suggest an inhibitory effect on an upstream kinase.

Experimental Workflow for Mechanistic Validation

G cluster_tier1 Tier 1: Cellular Assays cluster_tier2 Tier 2: Pathway Analysis cluster_tier3 Tier 3: Target Engagement cell_viability Cell Viability Assay (MTT) western_blot Western Blot for Phospho-proteins cell_viability->western_blot Identifies Bioactivity & IC50 apoptosis Apoptosis Assay (Flow Cytometry) apoptosis->western_blot Corroborates Cellular Effect kinase_assay In Vitro Kinase Assay western_blot->kinase_assay Suggests Target Pathway spr Surface Plasmon Resonance (SPR) itc Isothermal Titration Calorimetry (ITC) spr->itc Quantifies Binding Affinity kinase_assay->spr Confirms Direct Inhibition

Caption: A multi-tiered workflow for validating the mechanism of action.

Tier 3: Confirming Direct Target Engagement and Inhibition

The final and most definitive step is to confirm the direct interaction between Pyridine-3,5-diol and its putative kinase target and to quantify the binding affinity and inhibitory activity. This is achieved through a combination of in vitro kinase assays and biophysical techniques.

Experimental Protocol: In Vitro Kinase Assay [11][12]

  • Reaction Setup: In a 96-well plate, combine the recombinant active kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of Pyridine-3,5-diol or a control inhibitor.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the phosphorylation reaction to proceed.

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Rationale: This cell-free assay directly measures the ability of Pyridine-3,5-diol to inhibit the enzymatic activity of the purified target kinase, providing conclusive evidence of its inhibitory potential.[13]

Experimental Protocol: Surface Plasmon Resonance (SPR) [14][15][16]

  • Ligand Immobilization: Covalently immobilize the purified target kinase onto the surface of a sensor chip.

  • Analyte Injection: Flow different concentrations of Pyridine-3,5-diol over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the binding of the compound to the immobilized kinase.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a drug-target interaction.[14][16][17] It offers a high level of sensitivity and is crucial for confirming a direct physical interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [18][19]

  • Sample Preparation: Place the purified target kinase in the sample cell of the calorimeter and Pyridine-3,5-diol in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat released or absorbed during the binding event.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Rationale: ITC is the gold standard for characterizing the thermodynamics of binding interactions.[20] It provides a complete thermodynamic profile of the interaction, offering deeper insights into the forces driving the binding event.[18][19]

Parameter Pyridine-3,5-diol Control Inhibitor Technique
IC50 (in vitro) Experimental DataExpected ValueKinase Assay
KD Experimental DataExpected ValueSPR / ITC
ka (on-rate) Experimental DataExpected ValueSPR
kd (off-rate) Experimental DataExpected ValueSPR
ΔH (Enthalpy) Experimental DataExpected ValueITC
ΔS (Entropy) Experimental DataExpected ValueITC

Conclusion: Synthesizing the Evidence for a Validated Mechanism

By systematically progressing through these three tiers of experimentation, researchers can build a robust and compelling case for the mechanism of action of Pyridine-3,5-diol. The integration of cell-based assays, pathway analysis, and direct binding studies provides a multi-dimensional view of the compound's activity, from its phenotypic effects to its specific molecular interactions. This comprehensive approach, grounded in comparative analysis, is essential for advancing novel pyridine derivatives like Pyridine-3,5-diol through the drug discovery pipeline with a high degree of confidence in their therapeutic potential and underlying mechanism.

References

  • ResearchGate. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • MDPI. (2022). Chiral Pyridine-3,5-bis-(L-phenylalaninyl-L-leucinyl) Schiff Base Peptides as Potential Anticancer Agents: Design, Synthesis, and Molecular Docking Studies Targeting Lactate Dehydrogenase-A. Retrieved from [Link]

  • PubMed. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • PMC - NIH. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • IRJET. (2022). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. Retrieved from [Link]

  • PMC - NIH. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]

  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Retrieved from [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • PubMed. (2004). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to Pyridine-3,5-diol

Executive Summary Pyridine-3,5-diol is a critical scaffold in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and supramolecular ligands. However, its synthesis is complicated by the electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3,5-diol is a critical scaffold in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and supramolecular ligands. However, its synthesis is complicated by the electronic nature of the pyridine ring. The nitrogen atom renders the ring electron-deficient, making direct electrophilic aromatic substitution (to introduce hydroxyls) kinetically difficult. Conversely, the 3,5-positions are not activated for nucleophilic attack, unlike the 2,4-positions.

This guide compares the three dominant paradigms for accessing this moiety:

  • The "Workhorse" Route (SNAr): Bromination followed by copper-catalyzed methoxylation and demethylation.

  • The "Modern" Route (C-H Activation): Iridium-catalyzed borylation followed by oxidation.

  • The "Legacy" Route (Fusion): Sulfonation followed by high-temperature alkali fusion.

Recommendation: For gram-to-kilogram scale laboratory synthesis, the SNAr Route (Method B) via 3,5-dimethoxypyridine is the most robust, despite the step count. For medicinal chemistry/milligram scale where speed is paramount and catalyst cost is negligible, the Ir-Catalyzed Route (Method C) is superior.

Detailed Route Analysis

Method A: The Legacy Route (Sulfonic Acid Fusion)
  • Mechanism: Electrophilic sulfonation followed by nucleophilic aromatic substitution (benzyne-like or addition-elimination mechanism under extreme forcing conditions).

  • Workflow: Pyridine

    
     Pyridine-3,5-disulfonic acid 
    
    
    
    Fusion with NaOH/KOH (
    
    
    C)
    
    
    Product.
  • Critique: Historically used in industry, this route is now largely obsolete in R&D settings due to the requirement for mercury catalysts (to direct sulfonation to the 3-position) and the safety hazards of high-temperature alkali fusion.

  • Status: Not recommended for modern laboratory practice.

Method B: The "Workhorse" Route (Bromination/Methoxylation)
  • Mechanism: This route circumvents the low reactivity of pyridine by first installing halogens (via high-temperature bromination), then using a copper catalyst to force a Nucleophilic Aromatic Substitution (Ullmann-type coupling) to install methoxy groups, which are subsequently cleaved.

  • Key Advantage: It uses cheap reagents (Br2, NaOMe, HBr) and scales linearly. The intermediates are stable solids.

  • Key Challenge: The methoxylation step often requires a sealed tube or autoclave to reach necessary temperatures (

    
    C) and pressure.
    
Method C: The "Modern" Route (Ir-Catalyzed C-H Activation)
  • Mechanism: Sterically controlled C-H activation. An Iridium(I) catalyst with a bipyridine ligand activates the C-H bonds at the 3 and 5 positions (meta to nitrogen) because they are the least sterically hindered and electronically favorable for oxidative addition.

  • Key Advantage: "One-pot" potential and high atom economy regarding the carbon skeleton. No need to pre-functionalize the pyridine ring.

  • Key Challenge: High cost of

    
     and ligands. Purification of the polar diol from boron byproducts can be tedious.
    

Head-to-Head Comparison

FeatureMethod B: SNAr / DemethylationMethod C: Ir-Catalyzed C-H Activation
Starting Material 3,5-Dibromopyridine (or Pyridine)Pyridine (unsubstituted)
Step Count 3 (from Pyridine)2 (Borylation + Oxidation)
Scalability High (kg scale feasible)Low to Medium (Catalyst cost limits kg scale)
Reagent Cost Low (Br2, NaOMe, HBr)Very High (Ir catalyst,

)
Purification Crystallization / Acid-Base ExtractionColumn Chromatography / HPLC often required
Safety Profile Moderate (HBr fumes, Sealed tube pressure)Good (Mild temps, no high pressure)
Overall Yield ~40–50% (over 3 steps)~60–75% (substrate dependent)

Visualized Decision Frameworks

Diagram 1: Synthetic Pathway Comparison

The following diagram contrasts the logic flow of the two primary recommended methods.

G cluster_0 Method B: Classical SNAr cluster_1 Method C: C-H Activation Start Pyridine Br 3,5-Dibromopyridine Start->Br Br2, SOCl2 130°C Bpin 3,5-bis(Bpin)pyridine Start->Bpin [Ir(OMe)(cod)]2 dtbpy, B2pin2 OMe 3,5-Dimethoxypyridine Br->OMe NaOMe, CuI DMF, 110°C Diol_B Pyridine-3,5-diol OMe->Diol_B 48% HBr Reflux Diol_C Pyridine-3,5-diol Bpin->Diol_C H2O2, NaOH Oxidation

Caption: Comparison of the Classical SNAr route (Red) vs. the Modern C-H Activation route (Blue).

Diagram 2: Laboratory Decision Tree

Use this logic gate to select the appropriate protocol for your specific constraints.

DecisionTree Start Select Synthesis Route Scale Target Scale? Start->Scale Equip Pressure Vessel Available? Scale->Equip > 10 grams Budget Budget Constraint? Scale->Budget < 1 gram RouteB Method B: SNAr (Dibromo Route) Equip->RouteB Yes (Autoclave/Sealed Tube) RouteC Method C: Ir-Catalysis (Borylation) Equip->RouteC No (Reflux only) Budget->RouteB Low Budget Budget->RouteC High Budget/Time Critical

Caption: Decision matrix based on scale, equipment availability, and budget.

Experimental Protocols

Protocol A: The "Workhorse" (via 3,5-Dimethoxypyridine)

Applicability: Validated for 10g – 100g scale. Safety Note: Requires handling of pressurized vessels and corrosive acids.

Step 1: Methoxylation of 3,5-Dibromopyridine

  • Reagents: 3,5-Dibromopyridine (1.0 eq), Sodium Methoxide (30% in MeOH, 5.0 eq), CuI (0.1 eq), DMF (Solvent).

  • Procedure:

    • Charge a pressure vessel (Ace Glass or autoclave) with 3,5-dibromopyridine and CuI.

    • Add DMF and NaOMe solution.[1]

    • Seal and heat to 110–120°C for 12–16 hours. Note: Atmospheric reflux is often insufficient for complete conversion.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). Starting material (Rf ~0.6) should disappear; product (Rf ~0.4) appears.[2][3]

  • Workup: Quench with water, extract with Et2O. Wash organic layer with brine. Dry and concentrate.

  • Yield: Expect 60–75%.

Step 2: Demethylation

  • Reagents: 3,5-Dimethoxypyridine, 48% Hydrobromic Acid (HBr).

  • Procedure:

    • Dissolve substrate in 48% HBr (10 mL per gram).

    • Reflux (

      
      C) overnight.
      
  • Workup:

    • Concentrate in vacuo to remove excess HBr.

    • Neutralize residue with saturated

      
       to pH ~6-7.
      
    • The product is water-soluble. Continuous extraction with EtOAc or evaporation to dryness followed by Soxhlet extraction with acetone/ethanol is recommended.

  • Yield: Expect >85%.

Protocol B: The "Modern" (via Ir-Catalyzed Borylation)

Applicability: Validated for 100mg – 5g scale. Safety Note: Hydrogen peroxide is a strong oxidizer; add carefully.

Step 1: C-H Borylation

  • Reagents: Pyridine (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (1.5 mol%), dtbpy (3 mol%), THF or Dioxane.
  • Procedure:

    • In a glovebox or under strict

      
       Schlenk line: Mix catalyst, ligand, and 
      
      
      
      in solvent until a dark red/brown solution forms.
    • Add pyridine.[1][2][4][5][6][7][8][9][10][11]

    • Heat at

      
      C for 16 hours.
      
    • Validation: GC-MS is preferred here. Look for the bis-borylated mass peak.

  • Workup: Pass through a short silica plug to remove catalyst. Concentrate.

Step 2: Oxidation [5]

  • Reagents: Crude boronate ester, NaOH (3M),

    
     (30%).
    
  • Procedure:

    • Dissolve crude pinacol ester in THF/Water (1:1).

    • Cool to

      
      C. Add NaOH.
      
    • Dropwise add

      
      . Caution: Exothermic.
      
    • Stir at room temperature for 2 hours.

  • Workup:

    • Quench with

      
       (to destroy peroxides).
      
    • Adjust pH to 6–7.

    • Extract with EtOAc (multiple times).

  • Yield: Expect 65–75% (2 steps).

References

  • Industrial Synthesis (Bromination)

    • ChemicalBook & Patent CN102924369A. "Method for synthesizing 3,5-dibromo-4-iodopyridine (and precursors)."
  • Methoxylation/Demethylation Route

    • ChemicalBook.[1] "Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine."

  • Iridium-Catalyzed Borylation (Mechanism & Scope)

    • Sadler, S. A., et al. "Iridium-catalyzed C-H borylation of pyridines."[4] Org.[4][6] Biomol. Chem., 2014, 12, 7318-7327.[4]

  • Origins of Regioselectivity in Ir-Catalysis

    • Larsen, M. A., et al. "Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity... and mechanism." J. Am. Chem. Soc. (Cited via PubMed).
  • Historical Sulfonation (Fusion)

    • US Patent 3,267,109.

Sources

Safety & Regulatory Compliance

Safety

Pyridine-3,5-diol Proper Disposal Procedures

[1][2][3][4] Executive Summary & Core Directive Target Chemical: Pyridine-3,5-diol (CAS: 3543-02-0) Physical State: Solid (White to light brown powder) Primary Hazard Class: Irritant / Acute Toxin (Oral) Disposal Method:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Core Directive

Target Chemical: Pyridine-3,5-diol (CAS: 3543-02-0) Physical State: Solid (White to light brown powder) Primary Hazard Class: Irritant / Acute Toxin (Oral) Disposal Method: High-Temperature Incineration (with NOx scrubbing)[1][2][3]

Operational Directive: Unlike its parent compound pyridine (a highly flammable liquid), Pyridine-3,5-diol is a solid amphoteric compound.[2] Disposal protocols must prioritize containment of fine particulates to prevent respiratory irritation and segregation from strong oxidizers to prevent exothermic reactions.[2] Do not dispose of via municipal drains.

Hazard Identification & Safety Prerequisites

Before initiating any disposal workflow, operators must understand the specific physicochemical risks associated with this diol.[2]

2.1 GHS Classification & Risk Profile
Hazard CategoryGHS CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]Zero-tolerance for open-bench handling; use powder hoods.[1][2][3]
Skin Irritation H315 Causes skin irritation.[1][2][3][5][6][7][8]Double-glove (Nitrile) required.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][5][6][7][8]Safety goggles (ANSI Z87.[1][2][3]1) are mandatory.[2][9]
STOT - SE H335 May cause respiratory irritation.[1][2][3][5][6][7]Critical: Avoid dust generation during weighing/transfer.[1][2][3]
2.2 Chemical Behavior (The "Why" Behind the Protocol)
  • Amphoteric Nature: With a pyridine nitrogen (basic) and two hydroxyl groups (acidic/phenolic, pKa ~8.77), this compound's solubility is pH-dependent.[2] It is soluble in both dilute acids (protonating the N) and dilute bases (deprotonating the OH).[2]

    • Disposal Insight: Cleaning glassware with simple water may be inefficient.[2] Use a slightly acidic or basic rinse to fully solubilize residues before collecting the rinsate as liquid waste.[2]

  • Thermal Stability: Melting point is high (~240°C).[2] It will not volatilize at room temperature, reducing vapor risks compared to liquid pyridine.[2]

Step-by-Step Disposal Workflow
3.1 Solid Waste Segregation (Pure Substance)

Objective: Isolate bulk solid waste for incineration.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2] Avoid metal containers if the waste is wet or acidic.[2]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.[2]

    • Use an anti-static spatula to prevent dust dispersal.[2]

  • Labeling:

    • Apply a hazardous waste label immediately.[2]

    • Mandatory Fields: "Pyridine-3,5-diol," "Toxic," "Irritant," "Solid Waste."[2]

    • Waste Code: While not specifically P- or U-listed under RCRA, treat as Hazardous Organic Waste (often coded generally as D001/D003 depending on mixtures, or non-regulated hazardous waste requiring incineration).[2]

  • Storage: Store in a cool, dry area away from Strong Oxidizing Agents (e.g., permanganates, nitrates) and Strong Acids .[2]

3.2 Liquid Waste (Mother Liquors & Solvents)

Objective: Safe containment of solutions containing Pyridine-3,5-diol.

  • Segregation: Do not mix with halogenated solvents unless the incineration facility permits.

  • pH Check: Ensure the solution pH is neutral (6-8) if storing for long periods to prevent container degradation, though HDPE is resistant to the amphoteric shifts of this compound.[2]

  • Bulking: Combine with other compatible non-halogenated organic solvents (e.g., methanol, ethanol residues).[2]

3.3 Decontamination of Glassware & Spills

Mechanism: Utilizing the amphoteric pKa to maximize solubility.[2]

  • Glassware Cleaning:

    • Rinse with a dilute acidic solution (e.g., 5% Acetic Acid) or dilute base (e.g., 0.1M NaOH).[2] This converts the neutral diol into a soluble ionic salt (pyridinium or phenolate).[2]

    • Collect this first rinse into the Liquid Hazardous Waste container.[2]

    • Proceed with standard detergent washing.[2]

  • Spill Response (Solid):

    • Isolate: Evacuate the immediate area if dust is airborne.[2][6]

    • PPE: Wear N95/P100 respirator, goggles, and nitrile gloves.[2]

    • Contain: Cover spill with a damp paper towel to suppress dust.[2]

    • Clean: Scoop up material and place in solid waste. Wipe area with dilute acetic acid to remove traces.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of Pyridine-3,5-diol in various states.

DisposalWorkflow Start Waste Generation: Pyridine-3,5-diol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Bulk Chemical LiquidWaste Solution / Rinsate StateCheck->LiquidWaste Dissolved Decon Glassware/Spill Decontamination StateCheck->Decon Residue SolidAction 1. Transfer to HDPE Jar 2. Label 'Toxic Solid' 3. Seal Tightly SolidWaste->SolidAction LiquidAction 1. Check Solvent Compatibility 2. Adjust pH if Reactive 3. Transfer to Carboy LiquidWaste->LiquidAction FinalDisposal FINAL DISPOSAL: High-Temp Incineration (w/ NOx Scrubbing) SolidAction->FinalDisposal LiquidAction->FinalDisposal DeconStep Rinse with 5% Acetic Acid (Solubilizes Residue) Decon->DeconStep DeconStep->LiquidAction Collect Rinsate

Figure 1: Operational workflow for the segregation and disposal of Pyridine-3,5-diol, highlighting the decontamination step utilizing acid solubility.

Final Disposal Specifications

The ultimate destruction of this chemical must occur at a licensed facility.[2]

  • Method: Rotary Kiln Incineration or Liquid Injection Incineration .[2][10][11]

  • Critical Parameter: The facility must be equipped with Wet Scrubbers .[2]

    • Reasoning: Combustion of the pyridine ring releases Nitrogen Oxides (NOx), which are regulated air pollutants.[2] Standard combustion without scrubbing is non-compliant.[2]

  • Waste Codes (US RCRA):

    • While Pyridine (CAS 110-86-1) is a U196/F005 listed waste, Pyridine-3,5-diol is not explicitly listed.[1][2]

    • Recommendation: Characterize as D001 (Ignitable, if in flammable solvent) or simply Non-RCRA Regulated Hazardous Waste depending on local statutes, but always manage as hazardous due to toxicity.

References
  • PubChem. (n.d.).[2] Pyridine-3,5-diol (Compound).[2][7][12][13][14] National Library of Medicine.[2] Retrieved February 8, 2026, from [Link][3]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier: Pyridine-3,5-diol. Retrieved February 8, 2026, from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-3,5-diol
Reactant of Route 2
Pyridine-3,5-diol
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